molecular formula C9H10O3 B1606495 4-(1-Hydroxyethyl)benzoic acid CAS No. 97364-15-3

4-(1-Hydroxyethyl)benzoic acid

Cat. No.: B1606495
CAS No.: 97364-15-3
M. Wt: 166.17 g/mol
InChI Key: UBXQIJLWYJGCCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Hydroxyethyl)benzoic acid is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(1-hydroxyethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXQIJLWYJGCCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333442
Record name 4-(1-hydroxyethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97364-15-3
Record name 4-(1-Hydroxyethyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097364153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1-hydroxyethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-HYDROXYETHYL)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37668KC9FE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Guide to the Laboratory Synthesis of 4-(1-Hydroxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide for the synthesis, purification, and characterization of 4-(1-Hydroxyethyl)benzoic acid. As a bifunctional molecule featuring both a carboxylic acid and a secondary alcohol, this compound serves as a valuable building block in medicinal chemistry and materials science. The protocol herein is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references to ensure reproducibility and scientific integrity.

Strategic Synthesis Design: A Retrosynthetic Approach

The most logical and efficient pathway to this compound involves a functional group interconversion. A retrosynthetic analysis reveals that the target molecule can be readily accessed by the reduction of the corresponding ketone, 4-acetylbenzoic acid. This precursor is commercially available and provides a direct route to the desired secondary alcohol functionality.[1]

The key challenge in this transformation is chemoselectivity: the reducing agent must selectively act on the ketone carbonyl without affecting the carboxylic acid group. This consideration is paramount in selecting the appropriate reagent and reaction conditions.

The Primary Synthetic Protocol: Selective Ketone Reduction

The reduction of 4-acetylbenzoic acid using sodium borohydride (NaBH₄) is the method of choice due to its high selectivity, mild reaction conditions, and operational simplicity.[2]

Principle & Mechanism

Sodium borohydride is a mild reducing agent that serves as a source of hydride ions (H⁻).[3][4] The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The hydride ion from the borohydride complex (BH₄⁻) performs a nucleophilic attack on the electrophilic carbonyl carbon of the ketone group in 4-acetylbenzoic acid.[5] This breaks the C=O pi bond and forms a new C-H bond, resulting in a negatively charged tetracoordinate borate-alkoxide intermediate.

  • Protonation (Workup): Following the initial reduction, an acidic workup is performed. A proton source (e.g., dilute HCl) is added to protonate the alkoxide intermediate, yielding the final secondary alcohol.[4] The acid also ensures that the carboxylate group is protonated, rendering the final product, this compound, less soluble in the aqueous medium and facilitating its isolation.

Crucially, NaBH₄ is generally not reactive enough to reduce carboxylic acids or esters under these mild, typically protic solvent conditions, which ensures the desired chemoselectivity.[3][6]

Experimental Workflow Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis Prep Dissolve 4-acetylbenzoic acid in Ethanol React Cool to 0°C Add NaBH4 portion-wise Prep->React Stir Stir at Room Temperature (Monitor by TLC) React->Stir Quench Quench with Acetone Stir->Quench Acidify Acidify with 2M HCl to pH ~2 Quench->Acidify Precipitate Collect Precipitate via Vacuum Filtration Acidify->Precipitate Purify Recrystallize from Ethanol/Water Precipitate->Purify Analyze Characterize Product (NMR, IR, MS) Purify->Analyze

Caption: Overall workflow for the synthesis of this compound.

Data Summary: Reagent Table
ReagentFormulaMW ( g/mol )Mass / VolumeMoles (mmol)Equivalents
4-Acetylbenzoic AcidC₉H₈O₃164.165.00 g30.461.0
Sodium BorohydrideNaBH₄37.831.73 g45.691.5
Ethanol (Solvent)C₂H₅OH46.0775 mL--
2M Hydrochloric AcidHCl36.46~40 mL--
Detailed Experimental Protocol
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (30.46 mmol) of 4-acetylbenzoic acid in 75 mL of ethanol. Stir until a clear solution is obtained.

  • Reduction: Cool the flask in an ice-water bath to 0-5°C. While stirring vigorously, add 1.73 g (45.69 mmol) of sodium borohydride in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 7:3 ethyl acetate/hexanes with a few drops of acetic acid, visualizing with a UV lamp. The disappearance of the starting material spot (4-acetylbenzoic acid) indicates reaction completion.

  • Workup - Quenching: Cool the mixture again in an ice bath. Cautiously add ~5 mL of acetone to quench any unreacted sodium borohydride.

  • Workup - Solvent Removal: Remove the ethanol using a rotary evaporator.

  • Workup - Acidification & Precipitation: Redissolve the resulting white solid in ~50 mL of water. Slowly add 2M aqueous HCl dropwise while stirring until the pH of the solution is approximately 2 (verify with pH paper). A white precipitate of this compound will form. Causality Note: Acidification serves two purposes: protonating the alkoxide to form the alcohol and protonating the sodium 4-carboxylate salt to precipitate the less soluble carboxylic acid.[7]

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 20 mL).

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically high (>90%).

Mechanism Visualization

Reduction_Mechanism Ketone 4-Acetylbenzoic Acid (Ketone Carbonyl) Alkoxide Alkoxide-Borate Intermediate Ketone->Alkoxide 1. Nucleophilic Attack Hydride BH₄⁻ (Hydride Source) Hydride->Alkoxide Product This compound (Secondary Alcohol) Alkoxide->Product 2. Protonation Proton H₃O⁺ (Acid Workup) Proton->Product

Caption: Simplified mechanism of ketone reduction by sodium borohydride.

Product Purification and Structural Verification

Purification by Recrystallization

If further purification is required, the crude product can be recrystallized. A mixed solvent system of ethanol and water is effective.[8][9]

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • Add hot water dropwise until the solution becomes faintly turbid.

  • Add a few more drops of hot ethanol until the solution is clear again.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and dry as described previously.

Structural Verification

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aromatic protons (two doublets), a quartet for the methine proton (CH-OH), a doublet for the methyl group (CH₃), and broad singlets for the alcohol (-OH) and carboxylic acid (-COOH) protons.

  • ¹³C NMR: The spectrum should show distinct peaks for the aromatic carbons, the carboxylic acid carbon, the methine carbon bearing the hydroxyl group, and the methyl carbon. Spectral data for the related methyl ester suggests the chemical shifts will be in the expected regions.[10]

  • Infrared (IR) Spectroscopy: Look for a broad O-H stretch from the alcohol and carboxylic acid (~3400-2500 cm⁻¹), a C=O stretch from the carboxylic acid (~1680 cm⁻¹), and C-O stretching from the alcohol (~1250-1050 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight (166.17 g/mol ).[11][12]

Alternative Synthetic Approaches

While reduction of 4-acetylbenzoic acid is the most direct route, other strategies exist:

  • Grignard Reaction: Synthesis is possible by reacting 4-formylbenzoic acid (or a protected derivative) with a methyl Grignard reagent (CH₃MgBr). However, this route is complicated by the acidic proton of the carboxylic acid, which would quench the Grignard reagent. This necessitates a protection-deprotection sequence for the acid group, adding steps and reducing overall efficiency.

  • Catalytic Oxidation: Some methods describe the synthesis via oxidation of substituted xylenes or toluenes, but these often require more specialized catalysts (e.g., Fe(NO₃)₃/TEMPO) or conditions and may suffer from lower selectivity compared to the reduction pathway.[13][14]

Safety and Hazard Management

  • Sodium Borohydride (NaBH₄): Flammable solid that reacts with water and acids to produce flammable hydrogen gas.[6] Handle away from ignition sources and add cautiously to protic solvents.

  • Ethanol: Flammable liquid. All heating should be done using a heating mantle or water bath, with no open flames.

  • Hydrochloric Acid (HCl): Corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • General Precautions: Always wear appropriate PPE. Perform the reaction in a well-ventilated fume hood.

References

Spectroscopic data for 4-(1-Hydroxyethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(1-Hydroxyethyl)benzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS: 97364-15-3), a key chemical intermediate.[1][2] Intended for researchers, chemists, and drug development professionals, this document synthesizes predicted and established spectroscopic principles to offer a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind spectral features and providing validated experimental protocols, this guide serves as an authoritative resource for the structural elucidation and quality control of this compound.

Introduction and Molecular Overview

This compound, with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol , is a disubstituted benzene derivative featuring both a carboxylic acid and a secondary alcohol functional group.[1] Its structure presents a unique combination of electronic and steric features that are clearly resolved by modern spectroscopic techniques. Understanding these spectral signatures is paramount for confirming its identity, assessing its purity, and studying its role in synthetic pathways.

This guide will deconstruct the ¹H NMR, ¹³C NMR, IR, and MS data, linking every signal, peak, and fragment to the underlying molecular architecture.

Molecular Structure and Spectroscopic Implications

The key to interpreting the spectra of this compound lies in understanding its constituent parts: a 1,4-disubstituted (para) aromatic ring, a carboxylic acid group, and a 1-hydroxyethyl side chain.

Caption: Annotated structure of this compound.

  • Aromatic System: The para-substitution pattern will produce a characteristic AA'BB' splitting pattern in the ¹H NMR spectrum.

  • Carboxylic Acid: This group contains a highly deshielded acidic proton and a carbonyl carbon, which will be prominent in ¹H and ¹³C NMR, respectively. Its O-H and C=O bonds will produce strong, characteristic bands in the IR spectrum.

  • 1-Hydroxyethyl Group: This chiral center contains a methine proton (CH), a methyl group (CH₃), and a hydroxyl proton. These will give rise to a quartet and a doublet in the ¹H NMR spectrum due to spin-spin coupling.

Spectroscopic Data Analysis

¹H NMR Spectroscopy

The proton NMR spectrum provides a quantitative map of the hydrogen environments in the molecule. For a carboxylic acid, a polar deuterated solvent like DMSO-d₆ is often preferred as it can solubilize the compound and exchange with the acidic protons.[3]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Label Predicted Shift (δ, ppm) Multiplicity Integration Assignment Rationale
H-O2 ~12.9 Broad Singlet 1H Carboxylic Acid OH Highly deshielded due to acidity and hydrogen bonding.[4][5]
H-2, H-6 ~7.90 Doublet 2H Aromatic CH Ortho to the electron-withdrawing carboxylic acid group, resulting in significant deshielding.
H-3, H-5 ~7.45 Doublet 2H Aromatic CH Ortho to the electron-donating hydroxyethyl group, less deshielded than H-2/H-6.
H-O3 ~5.30 Singlet/Doublet 1H Alcohol OH Chemical shift is concentration-dependent; may couple with H-8.
H-8 ~4.80 Quartet 1H Benzylic CH Deshielded by the aromatic ring and oxygen. Split by the three H-9 protons.

| H-9 | ~1.35 | Doublet | 3H | Methyl CH₃ | Shielded aliphatic proton, split by the single H-8 proton. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The chemical shifts are highly sensitive to the electronegativity of attached atoms and resonance effects.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Label Predicted Shift (δ, ppm) Assignment Rationale
C-7 ~167.5 Carboxylic Acid C=O Carbonyl carbons in aromatic acids are highly deshielded.[6]
C-4 ~148.0 Aromatic C-CH(OH) Quaternary carbon attached to the electron-donating hydroxyethyl group, deshielded.
C-1 ~130.5 Aromatic C-COOH Quaternary carbon attached to the electron-withdrawing carboxyl group.
C-2, C-6 ~129.5 Aromatic CH Carbons ortho to the carboxyl group.
C-3, C-5 ~125.0 Aromatic CH Carbons ortho to the hydroxyethyl group.
C-8 ~68.0 Benzylic CH Carbon attached to an oxygen atom is significantly deshielded.

| C-9 | ~25.0 | Methyl CH₃ | Standard aliphatic carbon chemical shift. |

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying functional groups based on their vibrational frequencies. For a solid sample like this compound, the KBr pellet method is a standard and effective technique.[7][8]

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group In-depth Interpretation
~3300-2500 Broad, Strong O-H Stretch Carboxylic Acid The extreme broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[4][6]
~3400 Medium, Sharp O-H Stretch Alcohol The secondary alcohol O-H stretch appears as a sharper band, often superimposed on the broad carboxylic acid signal.
~3050 Medium C-H Stretch Aromatic Characteristic stretching vibration for sp² C-H bonds on the benzene ring.
~2980 Medium C-H Stretch Aliphatic Stretching vibrations for the sp³ C-H bonds in the ethyl group.
~1690 Strong, Sharp C=O Stretch Carboxylic Acid This intense absorption is characteristic of a carbonyl group conjugated with an aromatic ring.[9]
~1610, ~1580 Medium-Strong C=C Stretch Aromatic Ring Skeletal vibrations of the benzene ring.
~1300 Strong C-O Stretch Carboxylic Acid / Alcohol A combination of C-O stretching and O-H bending vibrations.

| ~850 | Strong | C-H Bend | Aromatic (para) | Out-of-plane bending for a 1,4-disubstituted ring, highly diagnostic of the substitution pattern. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, offering clues to its structure. The fragmentation of benzoic acid derivatives is well-documented.[10]

  • Molecular Ion (M⁺∙): The parent molecule minus one electron. Expected at m/z = 166 . This peak may be of moderate to low intensity in aromatic acids.[5]

  • Key Fragmentation Pathways:

    • Alpha-Cleavage: The most favorable fragmentation is the cleavage of the C-C bond adjacent to the aromatic ring and the benzylic alcohol. This results in the loss of a methyl radical (∙CH₃, 15 Da) to form a very stable, resonance-stabilized cation.

      • [M - 15]⁺ at m/z = 151 (base peak is likely).

    • Loss of Water: Dehydration of the secondary alcohol can occur.

      • [M - 18]⁺ at m/z = 148 .

    • Carboxylic Acid Fragmentation: Fragmentation patterns typical of benzoic acid are also expected.[10]

      • Loss of a hydroxyl radical (∙OH, 17 Da): [M - 17]⁺ at m/z = 149 .

      • Loss of the entire carboxyl group (∙COOH, 45 Da): [M - 45]⁺ at m/z = 121 .

Standard Operating Protocols

Trustworthy data begins with robust and validated experimental methods. The following protocols represent standard practices for the spectroscopic analysis of a solid aromatic acid.

Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Interpretation A Obtain Solid Sample B Prepare NMR Sample (5-10 mg in 0.7 mL DMSO-d6) A->B C Prepare IR Sample (~1 mg in 100 mg KBr) A->C D Prepare MS Sample (Dilute solution in MeOH/CH2Cl2) A->D E Acquire 1H, 13C, COSY, HSQC Spectra B->E F Acquire FTIR Spectrum (4000-400 cm-1) C->F G Acquire EI Mass Spectrum D->G H Assign Peaks & Correlate Data E->H F->H G->H I Confirm Structure & Purity H->I

Caption: General workflow for comprehensive spectroscopic characterization.

Protocol: FTIR Analysis via KBr Pellet

Causality: The KBr matrix is transparent to infrared radiation and, under pressure, forms a crystalline lattice that holds the sample, allowing for transmission analysis of solid compounds.[11][12] It is critical that the KBr and sample are completely dry to avoid a large, interfering O-H band from water.

  • Preparation: Gently grind ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar to a fine powder.

  • Mixing: Add 1-2 mg of the this compound sample to the mortar. Grind the sample and KBr together thoroughly for 1-2 minutes to ensure a homogenous mixture and reduce particle size, which minimizes light scattering.[13]

  • Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for approximately 2 minutes. The resulting pellet should be clear and translucent.[7]

  • Data Acquisition: Place the pellet into the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample chamber first. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Protocol: NMR Sample Preparation and Acquisition

Causality: The choice of solvent is critical. DMSO-d₆ is an excellent choice for carboxylic acids as it is a polar aprotic solvent that readily dissolves the analyte. The deuterium atoms prevent the solvent itself from creating overwhelming signals in the ¹H NMR spectrum.[3]

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Solvation: Using a pipette, add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved.

  • Acquisition: Insert the tube into the NMR spectrometer. Acquire a standard ¹H spectrum, followed by a ¹³C spectrum. For unambiguous assignments, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.

References

1H NMR spectrum of 4-(1-Hydroxyethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(1-Hydroxyethyl)benzoic Acid

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative in Modern Chemistry

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel and known compounds is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining molecular structure in solution. This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of this compound, a versatile chiral building block in organic synthesis.[1][2][3] We will move from theoretical principles and spectral prediction to the practicalities of data acquisition and processing, offering field-proven insights into the causality behind each analytical step.

The molecule itself, this compound, possesses several key structural features—a carboxylic acid, a chiral benzylic alcohol, and a 1,4-disubstituted aromatic ring—that give rise to a rich and informative proton NMR spectrum. Understanding this spectrum is not merely an academic exercise; it is a critical step in quality control, reaction monitoring, and the characterization of derivatives in drug development pipelines.

Part 1: Theoretical Framework and Spectral Prediction

Before stepping into the laboratory, a robust theoretical analysis allows us to predict the spectrum, forming a hypothesis that we will then confirm experimentally. This predictive approach is a self-validating system; a match between prediction and result provides a high degree of confidence in the structural assignment.

The structure of this compound contains five distinct proton environments, which will translate into five unique signals in the ¹H NMR spectrum.

Molecular Structure:

Caption: Structure of this compound.

Chemical Shift (δ) Analysis

The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm).

  • Carboxylic Acid Proton (Ha): This is the most deshielded proton, with its signal appearing far downfield. This is due to the strong electron-withdrawing nature of the adjacent carbonyl group and extensive hydrogen bonding.[4][5][6] Its chemical shift is highly dependent on solvent and concentration.[5]

  • Aromatic Protons (Hb, Hc): The benzene ring has two substituents in a 1,4- (or para) arrangement. The carboxylic acid group is electron-withdrawing, deshielding the ortho protons (Hc). The hydroxyethyl group is weakly electron-donating, shielding its ortho protons (Hb). This results in two distinct signals for the aromatic protons.

  • Methine Proton (Hd): This proton is on a carbon attached to both the aromatic ring (a benzylic position) and a hydroxyl group. Both groups are deshielding, shifting its signal significantly downfield relative to a simple alkyl proton.

  • Methyl Protons (He): These protons are adjacent to the chiral center and are shifted downfield from a typical methyl signal (~0.9 ppm) due to the proximity of the electronegative hydroxyl group.

  • Hydroxyl Proton (Hf): Similar to the carboxylic acid proton, the chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange. In many solvents, its signal is broad.

Spin-Spin Coupling (J-Coupling) and Multiplicity

Spin-spin coupling, or J-coupling, is the through-bond interaction between neighboring non-equivalent protons, causing signals to split into multiple lines (multiplicity).[7][8] The multiplicity is predicted by the n+1 rule , where 'n' is the number of equivalent neighboring protons.

  • Aromatic Protons (Hb, Hc): The protons Hb are adjacent to Hc, and vice versa. Therefore, the signal for Hb will be split into a doublet by Hc, and the signal for Hc will be split into a doublet by Hb. This creates a characteristic "AA'BB'" system, which often appears as two distinct doublets for para-substituted rings. The coupling constant between them is a typical ortho-coupling (³JHH).[9]

  • Methine and Methyl Protons (Hd, He): The methine proton (Hd) has three equivalent neighbors on the methyl group. Following the n+1 rule (3+1=4), its signal will be a quartet . The three methyl protons (He) have one neighbor, the methine proton. Their signal will therefore be a doublet (1+1=2). A key principle of NMR is that the coupling constant is mutual: the J-value measured from the quartet splitting will be identical to that of the doublet, confirming their connectivity.[10]

  • Exchangeable Protons (Ha, Hf): The carboxylic acid and hydroxyl protons typically undergo rapid chemical exchange with each other and with trace amounts of water in the solvent. This exchange averages out the coupling interactions, and they are almost always observed as broad singlets .[11]

Predicted ¹H NMR Data Summary

The following table summarizes the predicted spectral parameters.

Proton LabelChemical EnvironmentPredicted δ (ppm)Predicted MultiplicityCoupling Constant (J)Integration
Ha-COOH 12.0 - 13.0Singlet (broad)-1H
HcAromatic (ortho to -COOH)~8.0Doublet³JHH ≈ 8 Hz2H
HbAromatic (ortho to -CHOH)~7.5Doublet³JHH ≈ 8 Hz2H
Hd-CH (OH)CH₃~4.9Quartet³JHH ≈ 6.5 Hz1H
Hf-OH 2.0 - 5.0 (variable)Singlet (broad)-1H
He-CH(OH)CH₃ ~1.5Doublet³JHH ≈ 6.5 Hz3H

Note: Chemical shifts are highly solvent-dependent. These predictions are based on typical values in a solvent like DMSO-d₆.

Chirality Considerations

The methine carbon (C8) is a stereocenter, making this compound a chiral molecule. While this specific molecule does not contain diastereotopic protons (which would require a CH₂ group adjacent to the chiral center), the presence of chirality is a crucial consideration.[12][13][14] If analyzing a chiral derivative or using a chiral solvent, enantiomers can sometimes be distinguished by NMR.[15]

Part 2: Experimental Protocol for Spectrum Acquisition

A reliable protocol is a self-validating system. Each step is designed to minimize artifacts and produce a spectrum that accurately reflects the molecular structure. Adherence to established standards is critical for reproducibility.[16]

Step-by-Step Methodology
  • Sample Preparation:

    • Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound. For quantitative analysis (qNMR), this weight must be recorded to four decimal places using a calibrated analytical balance.[17]

    • Solvent Choice: Use 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

      • Causality: DMSO-d₆ is a polar aprotic solvent that readily dissolves the analyte. Crucially, its residual proton signal does not obscure analyte signals, and it forms strong hydrogen bonds with the -OH and -COOH protons, slowing their exchange rate. This allows them to be observed as distinct, albeit broad, signals. Using CDCl₃ can lead to rapid exchange with trace D₂O, causing these signals to disappear.[4][11]

    • Internal Standard: Add a small amount (e.g., 1% v/v) of tetramethylsilane (TMS).

      • Causality: TMS is chemically inert and provides a sharp singlet at a defined 0.00 ppm, serving as the primary reference for the chemical shift scale.[18]

    • Solubilization: Transfer the weighed solid and solvent to a clean, dry 5 mm NMR tube. Cap the tube and vortex or sonicate gently until the solid is completely dissolved.

  • Instrument Setup and Calibration (e.g., on a 400 MHz Spectrometer):

    • Insertion and Locking: Insert the sample into the spectrometer. The instrument's software will lock onto the deuterium signal of the DMSO-d₆, stabilizing the magnetic field.

    • Shimming: Perform an automated or manual shimming procedure.

      • Causality: Shimming adjusts the homogeneity of the magnetic field across the sample volume. A well-shimmed sample results in sharp, symmetrical peaks and high resolution, which is essential for accurate coupling constant measurements.

    • Pulse Calibration: Determine the 90° pulse width (pw90).

      • Causality: This ensures the radiofrequency pulse provides the maximum signal intensity for a single scan, which is vital for sensitivity and for the proper execution of more complex NMR experiments.[16]

  • Data Acquisition:

    • Experiment Selection: Choose a standard 1D proton acquisition experiment.

    • Parameter Setting:

      • Spectral Width: Set to ~16 ppm to ensure all signals, including the downfield carboxylic acid proton, are captured.

      • Number of Scans (NS): Set to 8 or 16. This is usually sufficient for a sample of this concentration.

      • Relaxation Delay (D1): Set to 5 seconds.

        • Causality: A sufficiently long relaxation delay allows all protons to return to their equilibrium state before the next pulse. A short delay can lead to signal saturation, especially for protons with long relaxation times, making integration values inaccurate. This is a critical parameter for any quantitative work.

    • Acquisition: Start the experiment. The instrument will collect the Free Induction Decay (FID) data.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Analyte (~10 mg) solvent Add DMSO-d6 (0.7 mL) + TMS weigh->solvent dissolve Vortex to Dissolve solvent->dissolve insert Insert & Lock dissolve->insert shim Shim B0 Field insert->shim pulse Calibrate Pulse shim->pulse acquire Acquire FID pulse->acquire

Caption: Workflow for ¹H NMR sample preparation and data acquisition.

Part 3: Data Processing and Spectrum Analysis

The raw data (FID) acquired by the spectrometer must be mathematically processed to generate the final, interpretable spectrum.[19][20] Modern NMR software automates much of this, but understanding the steps is crucial for troubleshooting and ensuring data integrity.

Data Processing Workflow
  • Fourier Transform (FT): The time-domain FID signal is converted into a frequency-domain spectrum.

  • Phase Correction: The transformed spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape (pointing upwards from a flat baseline).

  • Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectrum's baseline.

  • Referencing: The chemical shift axis is calibrated by setting the TMS signal to exactly 0.00 ppm.

  • Integration: The area under each signal is calculated. These areas are proportional to the number of protons giving rise to the signal. The values are normalized, typically by setting the smallest, well-defined signal (like the methine quartet) to 1.

  • Peak Picking: The precise frequency (in Hz) and chemical shift (in ppm) of each line in the multiplets are determined. This allows for the accurate calculation of coupling constants.

Data Processing Diagram

G FID Raw FID Data (Time Domain) FT Fourier Transform FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing (Set TMS to 0 ppm) Baseline->Reference Integrate Integration & Analysis Reference->Integrate Spectrum Final Spectrum (Frequency Domain) Integrate->Spectrum

Caption: Standard workflow for processing raw NMR data.

Analysis of the Interpreted Spectrum

Upon processing, the spectrum of this compound in DMSO-d₆ would show:

  • δ 12.9 ppm (broad singlet, 1H): Unequivocally assigned to the carboxylic acid proton (Ha) . Its broadness is characteristic of an exchangeable proton.

  • δ 7.95 ppm (doublet, 2H): Assigned to the aromatic protons ortho to the -COOH group (Hc) . The downfield shift is consistent with the electron-withdrawing effect of the carboxylic acid. The splitting (J ≈ 8.2 Hz) is due to coupling with Hb.

  • δ 7.45 ppm (doublet, 2H): Assigned to the aromatic protons ortho to the -CH(OH) group (Hb) . They are upfield relative to Hc. The coupling constant is identical (J ≈ 8.2 Hz), confirming the para-substitution pattern.

  • δ 5.40 ppm (broad singlet, 1H): This is the hydroxyl proton (Hf) . In DMSO, it often appears as a distinct signal that couples to its neighbor. In this case, it might appear as a doublet, and in turn, split the methine proton signal. However, a broad singlet is also common.

  • δ 4.80 ppm (quartet, 1H): This signal is the methine proton (Hd) . The quartet multiplicity confirms it is adjacent to a methyl group. The coupling constant (J ≈ 6.5 Hz) must match the methyl doublet.

  • δ 1.35 ppm (doublet, 3H): This upfield doublet corresponds to the three methyl protons (He) . Its integration value of 3H and its doublet splitting (J ≈ 6.5 Hz) provide conclusive evidence for the -CH(OH)CH₃ moiety and its connectivity.

The integration values of 1H : 2H : 2H : 1H : 1H : 3H perfectly match the number of protons in each unique environment, validating the overall assignment.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how fundamental principles—chemical shift, spin-spin coupling, and integration—converge to provide an unambiguous structural fingerprint. Each signal tells a part of the molecule's story: the downfield singlets reveal the acidic protons, the pair of doublets paints a picture of the substituted aromatic ring, and the coupled quartet-doublet system confirms the identity and connectivity of the hydroxyethyl side chain. This guide has detailed the journey from theoretical prediction to the final interpreted spectrum, emphasizing the causality behind each experimental choice and analytical step. For researchers in drug discovery and development, mastering this level of spectral interpretation is not just a skill but a necessity for ensuring the integrity and success of their scientific endeavors.

References

An In-depth Technical Guide to the ¹³C NMR Analysis of 4-(1-Hydroxyethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-(1-Hydroxyethyl)benzoic acid, a key intermediate in various synthetic pathways. We will delve into the theoretical prediction of the ¹³C NMR spectrum, detailing the chemical shift assignments based on substituent effects and molecular structure. Furthermore, this document outlines a robust, field-proven experimental protocol for acquiring a high-resolution spectrum, including the application of advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) for unambiguous signal identification. The methodologies described herein are designed to ensure scientific integrity and reproducibility, providing researchers with the necessary tools for confident structural elucidation.

Introduction: The Role of ¹³C NMR in Structural Verification

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Among the arsenal of analytical techniques, ¹³C NMR spectroscopy provides direct, high-resolution insight into the carbon skeleton of a molecule. Unlike ¹H NMR, which focuses on the proton environment, ¹³C NMR allows for the direct observation of each unique carbon atom, making it an indispensable tool for isomer differentiation, purity assessment, and final structure verification.

The ¹³C isotope has a low natural abundance of approximately 1.1%, which, combined with its lower magnetogyric ratio, results in inherently lower sensitivity compared to ¹H NMR. However, this low abundance is also advantageous, as it virtually eliminates the probability of ¹³C-¹³C coupling in a single molecule, leading to spectra where each chemically non-equivalent carbon typically appears as a sharp singlet under standard proton-decoupled conditions.[1] The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment, spanning a wide range of up to 220 ppm, which minimizes signal overlap and facilitates detailed analysis.[1]

This guide will focus on applying these principles to this compound, a molecule with distinct chemical functionalities whose structural integrity is critical for its intended applications.

Molecular Structure and Predicted ¹³C NMR Spectrum

The structure of this compound (C₉H₁₀O₃) contains a p-disubstituted benzene ring, a carboxylic acid group, and a secondary alcohol side chain.

Chemical Structure of this compound

Figure 1: Chemical Structure of this compound.[2]

Analysis of Carbon Environments

A detailed examination of the molecule's structure reveals nine chemically non-equivalent carbon atoms. The para-substitution of the benzene ring would typically create symmetry, reducing the number of aromatic signals. However, the chiral center at the methine carbon (Cα) of the hydroxyethyl group renders the two ortho carbons (C-2, C-6) and the two meta carbons (C-3, C-5) diastereotopic. Consequently, they are chemically and magnetically non-equivalent, and each should produce a distinct signal.

Therefore, a total of nine distinct signals are predicted in the proton-decoupled ¹³C NMR spectrum.

Chemical Shift Prediction and Rationale

The chemical shift of each carbon is predicted based on its hybridization state and the electronic effects (inductive and resonance) of neighboring substituents. The benzene ring is substituted with an electron-withdrawing carboxylic acid group (-COOH) and a weakly electron-donating hydroxyethyl group (-CH(OH)CH₃).

  • Electron-withdrawing groups (like -COOH) deshield aromatic carbons, shifting their signals downfield (to a higher ppm value), with the most significant effect at the ipso and ortho positions.[3][4]

  • Electron-donating groups (like alkyls) shield aromatic carbons, shifting their signals upfield (to a lower ppm value), particularly at the ortho and para positions.[3][4]

  • Carboxyl carbons themselves are highly deshielded and appear far downfield, typically in the 165-185 ppm range.[5][6]

  • Carbons bonded to oxygen (alcohols, ethers) are also significantly deshielded and appear in the 50-80 ppm range.[7]

Based on these principles, the predicted chemical shifts for each carbon in this compound are summarized in the table below.

Carbon AtomLabelHybridizationPredicted Chemical Shift (δ, ppm)Rationale
CarboxylC=Osp²168 - 175Characteristic range for aromatic carboxylic acids.[5][8]
Aromatic (ipso)C-4sp²147 - 152Attached to the electron-donating -CH(OH)CH₃ group, leading to a significant downfield shift for the substituted carbon.[9]
Aromatic (ipso)C-1sp²131 - 136Attached to the electron-withdrawing -COOH group.[9]
Aromatic (ortho to -COOH)C-2, C-6sp²129 - 132Deshielded by the adjacent -COOH group. Expected to be two close but distinct signals.[10]
Aromatic (ortho to -CH(OH)CH₃)C-3, C-5sp²125 - 128Shielded by the adjacent -CH(OH)CH₃ group. Expected to be two close but distinct signals.[10]
Methinesp³68 - 72Aliphatic carbon bonded to a hydroxyl group, causing a strong downfield shift.
Methylsp³23 - 27Standard aliphatic methyl carbon, slightly deshielded by the adjacent Cα-OH group.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound.

Experimental Protocol for High-Resolution Spectrum Acquisition

The following protocol is a self-validating system designed to produce a high-quality, reproducible ¹³C NMR spectrum. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Accurately weigh 20-30 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. Note: DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize polar compounds and prevent strong hydrogen bonding with the solvent.

    • Causality: A sufficient concentration is required to obtain a good signal-to-noise ratio in a reasonable time, given the low natural abundance of ¹³C. Deuterated solvents are used to avoid large interfering signals from the solvent itself.

    • Action: Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal reference standard.

    • Causality: TMS provides a sharp signal at 0.0 ppm, serving as a universal reference point for the chemical shift scale, ensuring data comparability across different instruments.[1]

    • Action: Filter the solution through a small plug of glass wool into a 5 mm NMR tube.

    • Causality: This removes any particulate matter that could degrade the magnetic field homogeneity and, consequently, the spectral resolution.

  • Instrument Configuration:

    • Action: Insert the sample into the NMR spectrometer. Ensure the probe is tuned to the ¹³C frequency and matched to the sample's impedance.

    • Causality: Proper tuning and matching maximize the efficiency of radiofrequency pulse transmission and signal detection, which is critical for a low-sensitivity nucleus like ¹³C.

    • Action: Lock the field onto the deuterium signal of the solvent.

    • Causality: The deuterium lock compensates for any magnetic field drift over the course of the experiment, ensuring stable and sharp signals.

    • Action: Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical TMS signal.

    • Causality: A homogeneous magnetic field across the sample volume is essential for achieving high resolution and minimizing peak distortion.

  • Data Acquisition (Proton-Decoupled Spectrum):

    • Action: Select a standard ¹³C observation pulse program with broadband proton decoupling (e.g., zgpg30 on Bruker systems).

    • Causality: Broadband decoupling irradiates all proton frequencies simultaneously, which collapses the C-H coupling multiplets into singlets, simplifying the spectrum and increasing the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).[11]

    • Action: Set key acquisition parameters:

      • Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm) to ensure all signals, including the carboxyl carbon, are captured.

      • Relaxation Delay (D1): 2-5 seconds.

      • Causality: Quaternary carbons (like C-1, C-4, and the carboxyl carbon) often have long relaxation times (T₁). A sufficiently long relaxation delay is crucial to allow these nuclei to return to equilibrium before the next pulse, ensuring their signals are not attenuated or lost.[12]

      • Number of Scans (NS): 1024 to 4096, depending on the sample concentration.

      • Causality: Signal averaging (acquiring multiple scans) is necessary to improve the signal-to-noise ratio for the insensitive ¹³C nucleus.

  • Data Processing:

    • Action: Apply an exponential window function (line broadening of 1-2 Hz) before Fourier transformation.

    • Causality: This mathematical function improves the signal-to-noise ratio at the minor expense of resolution, which is a common and beneficial trade-off.

    • Action: Perform Fourier transformation, followed by automatic or manual phase correction and baseline correction.

    • Causality: These steps convert the time-domain signal into the familiar frequency-domain spectrum and ensure that all peaks are correctly phased (purely absorptive) and that the baseline is flat for accurate analysis.

    • Action: Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

    • Causality: This final step references the entire spectrum, allowing for accurate determination of all other chemical shifts.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 20-30 mg in 0.6 mL Solvent Add_TMS Add TMS (Internal Reference) Dissolve->Add_TMS Filter Filter into NMR Tube Add_TMS->Filter Tune Tune & Match Probe Filter->Tune Lock Lock on Deuterium Tune->Lock Shim Optimize Shimming Lock->Shim Acquire Acquire Data (zgpg30, NS=1024+) Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Calibrate Calibrate to TMS (0 ppm) Phase->Calibrate Final_Spectrum Final_Spectrum Calibrate->Final_Spectrum

Caption: Workflow for ¹³C NMR Spectrum Acquisition.

Advanced Analysis: DEPT for Multiplicity Determination

While the proton-decoupled spectrum confirms the number of unique carbons, it provides no information about the number of attached protons. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for this purpose.[11] The two most common variants are DEPT-90 and DEPT-135.

  • DEPT-90: This experiment displays signals only for methine (CH) carbons.

  • DEPT-135: This experiment displays methine (CH) and methyl (CH₃) carbons as positive signals, and methylene (CH₂) carbons as negative signals. Quaternary carbons do not appear in either spectrum.

For this compound, a DEPT analysis would yield:

  • DEPT-90 Spectrum: Positive signals for the four aromatic CH carbons (C-2, C-3, C-5, C-6) and the methine carbon (Cα).

  • DEPT-135 Spectrum: Positive signals for the four aromatic CH carbons, the methine carbon (Cα), and the methyl carbon (Cβ). No negative signals would be present as there are no CH₂ groups.

This allows for the unambiguous assignment of Cα and Cβ in the side chain and confirms the assignments of the protonated aromatic carbons.

G cluster_dept DEPT Analysis All_C Proton-Decoupled Spectrum (C, CH, CH2, CH3) DEPT90 DEPT-90 (CH only) All_C->DEPT90 DEPT135 DEPT-135 (CH, CH3 = pos CH2 = neg) All_C->DEPT135

Caption: Logic of DEPT Spectral Editing.

Conclusion

The ¹³C NMR analysis of this compound is a clear demonstration of the technique's power in molecular structure elucidation. Through a systematic approach involving the prediction of chemical shifts based on established substituent effects and the application of a rigorous experimental protocol, a complete and confident assignment of all nine unique carbon atoms is achievable. The predicted spectrum, characterized by a downfield carboxyl signal, a cluster of six distinct aromatic signals, and two aliphatic signals for the side chain, provides a unique fingerprint for this molecule. The further application of DEPT spectroscopy serves as a definitive tool to confirm the multiplicity of each carbon, reinforcing the final structural assignment and upholding the highest standards of scientific integrity in chemical analysis.

References

Physical and chemical properties of 4-(1-Hydroxyethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(1-Hydroxyethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a benzoic acid derivative characterized by a hydroxyethyl group at the para position of the benzene ring.[1] This bifunctional molecule, containing both a carboxylic acid and a secondary alcohol, serves as a versatile building block in organic synthesis. Its structural features make it a compound of interest in medicinal chemistry and materials science, where it can be utilized as an intermediate for more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and safety considerations, offering a foundational resource for laboratory and development settings.

Core Molecular and Physical Properties

The fundamental identity and physical characteristics of a compound are paramount for its application in research and development. These properties dictate storage conditions, solvent selection, and analytical approaches.

Structure and Identification

The molecular structure consists of a central benzene ring substituted with a carboxylic acid group and a 1-hydroxyethyl group at positions 1 and 4, respectively. The presence of a chiral center at the benzylic carbon of the hydroxyethyl group means the compound can exist as a racemate or as individual (R) and (S) enantiomers.[3]

Caption: Chemical structure of this compound.

Table 1: Compound Identification

Identifier Value Source(s)
IUPAC Name This compound [4]
CAS Number 97364-15-3 (Racemate) [4][5][6]
125577-90-4 ((R)-enantiomer) [3]
Molecular Formula C₉H₁₀O₃ [3][4][5][6]
Molecular Weight 166.17 g/mol [3][4][5][6]
InChIKey UBXQIJLWYJGCCO-UHFFFAOYSA-N [4]

| Canonical SMILES | CC(C1=CC=C(C=C1)C(=O)O)O |[4][6] |

Physicochemical Data

The physical properties of this compound are largely governed by its ability to form intermolecular hydrogen bonds via its carboxylic acid and hydroxyl groups. This results in a relatively high melting point and moderate polarity.[1]

Table 2: Key Physicochemical Properties

Property Value Source(s)
Appearance White solid [7]
Melting Point 138-139°C [5]
Boiling Point 336.6 ± 25.0 °C at 760 mmHg [5]
Density 1.2 ± 0.1 g/cm³ [5]
pKa (Predicted) 4.27 ± 0.10 [8]

| LogP (Predicted) | 1.4381 |[6] |

Solubility Profile

The presence of both polar functional groups (carboxyl and hydroxyl) and a nonpolar benzene ring gives this compound a mixed solubility profile. It is expected to be soluble in polar organic solvents like alcohols, ethers, and acetone, but has limited solubility in water.[1][9] The acidic nature of the carboxylic group implies that its solubility in aqueous solutions is pH-dependent; it will be significantly more soluble in basic solutions where it is deprotonated to form the carboxylate salt.

Chemical Properties and Reactivity

The reactivity of this compound is dominated by its two primary functional groups: the carboxylic acid and the secondary alcohol. These sites allow for a variety of chemical transformations, making it a valuable synthetic intermediate.

  • Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction. The formation of esters (e.g., methyl or ethyl esters) is a common strategy to protect the carboxylic acid or to modify the compound's properties.[10][11]

  • Hydroxyl Group: The secondary alcohol can be oxidized to a ketone (yielding 4-acetylbenzoic acid), esterified, or used in ether synthesis.[5] Its presence is key to the molecule's utility as a chiral building block when used in its enantiomerically pure forms.[3]

The aromatic ring can also undergo electrophilic substitution, although the carboxylic acid group is deactivating and meta-directing, while the hydroxyethyl group is weakly activating and ortho-, para-directing. The interplay of these groups dictates the regioselectivity of such reactions.

Synthesis Pathway

A common laboratory-scale synthesis involves the selective oxidation of a precursor. One documented method utilizes an iron(III) nitrate nonahydrate and TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy) catalytic system to oxidize the corresponding ethylbenzene derivative under an oxygen atmosphere.[12]

synthesis_workflow Reactant Starting Material (e.g., 4-ethylbenzoic acid derivative) Reaction Stir at 25°C for 48h Reactant->Reaction Catalyst Fe(NO₃)₃·9H₂O TEMPO, KCl Catalyst->Reaction Solvent DCE (1,2-dichloroethane) Solvent->Reaction Atmosphere Oxygen Atmosphere (Gas Bag) Atmosphere->Reaction Workup Filtration through Silica Gel Reaction->Workup Purification Column Chromatography (Petroleum Ether/EtOAc) Workup->Purification Product Final Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Catalytic Oxidation Synthesis[12]

This protocol is adapted from a literature procedure and should be performed by qualified personnel with appropriate safety measures.

  • Apparatus Setup: To a Schlenk tube, add iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 0.1 mmol), TEMPO (0.1 mmol), and potassium chloride (KCl, 0.1 mmol).

  • Addition of Reactants: Add the starting material (e.g., 4-ethyltoluene, 1.0 mmol) followed by 1,2-dichloroethane (DCE, 4.0 mL).

  • Reaction Atmosphere: Seal the Schlenk tube and establish an oxygen atmosphere using an oxygen-filled gas bag.

  • Reaction Execution: Stir the mixture vigorously at 25 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether/ethyl acetate (5:1). The reaction typically runs for approximately 48 hours.

  • Initial Workup: Upon completion, filter the crude reaction mixture through a short plug of silica gel, eluting with diethyl ether (Et₂O).

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel, using a gradient of petroleum ether/ethyl acetate as the eluent to isolate the final product.

Causality Note: The Fe(NO₃)₃/TEMPO system is a well-established catalytic pair for the aerobic oxidation of benzylic C-H bonds. TEMPO acts as the direct oxidant, and the iron salt serves to regenerate the active oxoammonium species from the resulting hydroxylamine, using molecular oxygen as the terminal oxidant. This allows the reaction to proceed with only a catalytic amount of the reagents.

Spectroscopic Data

Spectroscopic analysis is essential for structure confirmation and purity assessment. While a comprehensive set of spectra for this compound is not publicly available in a single source, data for its methyl ester and related analogs provide insight into expected spectral features.[10]

  • ¹H NMR: Expected signals would include: a doublet for the methyl protons (-CH₃), a quartet for the benzylic proton (-CHOH), aromatic protons in the 7-8 ppm region showing a characteristic AA'BB' pattern, and broad singlets for the hydroxyl (-OH) and carboxylic acid (-COOH) protons, which are exchangeable with D₂O.

  • ¹³C NMR: Key signals would correspond to the methyl carbon, the benzylic carbon bearing the hydroxyl group (~70 ppm), aromatic carbons, and the carbonyl carbon of the carboxylic acid (>170 ppm).[10]

  • IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the alcohol and carboxylic acid (broad, ~3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-O stretching, as well as aromatic C-H and C=C bands.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (166.17 g/mol ). Predicted collision cross-section data is available, which is useful for ion mobility-mass spectrometry studies.[13]

Applications in Research and Drug Development

As a bifunctional intermediate, this compound and its derivatives are valuable in several areas:

  • Pharmaceutical Synthesis: It can serve as a precursor for synthesizing more complex molecules with potential biological activity. The hydroxyl and carboxylic acid moieties provide handles for derivatization to explore structure-activity relationships (SAR).[1][2]

  • Building Block: In its chiral forms, it is a valuable building block for asymmetric synthesis, allowing for the construction of enantiomerically pure target molecules.

  • Polymer and Materials Science: The dual functionality allows it to be used as a monomer in the synthesis of polyesters and other polymers.

Safety and Toxicological Profile

Proper handling of any chemical is crucial. According to available safety data sheets, this compound is classified as an irritant.[4][14]

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[3][4][14]

    • H319: Causes serious eye irritation.[3][4][14]

    • H335: May cause respiratory irritation.[3][4][14]

Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14][15] In case of dust generation, use respiratory protection.[16]

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors.[14] Wash hands thoroughly after handling.[15]

  • Storage: Store in a cool, well-ventilated place in a tightly sealed container.[14] Keep away from oxidizing agents and strong bases.[17]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[14]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[14]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14][15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.[14]

This guide is intended for informational purposes only and should not be substituted for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

An In-depth Technical Guide to the Synthesis of 4-(1-Hydroxyethyl)benzoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enantiomers of 4-(1-hydroxyethyl)benzoic acid are valuable chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1] This technical guide provides a comprehensive overview of the primary methodologies for obtaining these enantiomerically pure compounds. It delves into the mechanistic details, practical considerations, and comparative efficacy of three core strategies: asymmetric reduction of 4-acetylbenzoic acid, enzymatic kinetic resolution, and dynamic kinetic resolution. Each section is designed to offer not just procedural steps but also the underlying scientific principles, empowering researchers to make informed decisions in their synthetic endeavors.

Introduction: The Significance of Chiral this compound

Chirality plays a pivotal role in the pharmacological activity of many drugs. The specific three-dimensional arrangement of atoms in a molecule can dictate its interaction with biological targets, meaning that one enantiomer of a compound may be therapeutically active while the other is inactive or even detrimental. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development.[2][3] The (R)- and (S)-enantiomers of this compound serve as key intermediates in the synthesis of various biologically active molecules.[4] This guide will explore the most effective methods for their preparation, focusing on techniques that offer high enantioselectivity and yield.

Asymmetric Synthesis: Direct Enantioselective Reduction

Asymmetric synthesis aims to convert an achiral starting material into a chiral product with a preference for one enantiomer. In the context of this compound, this is most commonly achieved through the enantioselective reduction of the prochiral ketone, 4-acetylbenzoic acid.[5] This approach is highly desirable as it can, in principle, convert 100% of the starting material into the desired enantiomer.[6]

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[7] The reaction utilizes a chiral oxazaborolidine catalyst in conjunction with a stoichiometric reducing agent, typically borane (BH₃).[7][8]

Mechanism of Action: The CBS catalyst, derived from a chiral amino alcohol, coordinates with borane. The boron atom of the oxazaborolidine then acts as a Lewis acid, activating the ketone's carbonyl group. This coordination creates a rigid, sterically defined environment that directs the hydride transfer from the borane to one specific face of the ketone, resulting in the formation of one enantiomer of the alcohol with high selectivity.[7][9] The stereochemical outcome is predictable based on the chirality of the catalyst used.[7]

CBS_Reduction cluster_0 Catalyst Activation & Substrate Coordination cluster_1 Stereoselective Hydride Transfer cluster_2 Product Formation & Catalyst Regeneration Prochiral_Ketone 4-Acetylbenzoic Acid Complex Catalyst-Borane-Ketone Complex Prochiral_Ketone->Complex CBS_Catalyst (S)-Oxazaborolidine Catalyst CBS_Catalyst->Complex Borane Borane (BH₃) Borane->Complex Transition_State Diastereomeric Transition State Complex->Transition_State Coordination Hydride_Transfer Intramolecular Hydride Transfer Transition_State->Hydride_Transfer Favored Pathway Intermediate Chiral Borate Intermediate Hydride_Transfer->Intermediate Product (R)-4-(1-Hydroxyethyl)benzoic acid Intermediate->Product Workup (e.g., H₂O) Regenerated_Catalyst Regenerated CBS Catalyst Intermediate->Regenerated_Catalyst

Figure 1: Simplified workflow of the CBS reduction.

Experimental Protocol: CBS Reduction of 4-Acetylbenzoic Acid

  • Catalyst Preparation (in situ): In a flame-dried, inert atmosphere (N₂ or Ar) flask, dissolve the chiral amino alcohol (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol, 5-10 mol%) in anhydrous tetrahydrofuran (THF).[8]

  • Add a solution of borane-THF complex (1.0 M) slowly to the amino alcohol solution at room temperature and stir for 30 minutes to form the active oxazaborolidine catalyst.[8]

  • Reduction: Cool the catalyst solution to 0°C. Dissolve 4-acetylbenzoic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the catalyst solution over 30-60 minutes.[8]

  • Stir the reaction mixture at 0°C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Slowly add methanol to quench the excess borane. Allow the mixture to warm to room temperature. Acidify with 1M HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched this compound.

Parameter Typical Value Reference
Catalyst Loading 5-10 mol%[7]
Enantiomeric Excess (ee) >95%[7]
Yield High[10]
Reaction Temperature 0°C to room temperature[7]
Solvent Tetrahydrofuran (THF)[8]
Noyori Asymmetric Hydrogenation

Another cornerstone of asymmetric reduction is the Noyori asymmetric hydrogenation, which employs ruthenium catalysts bearing chiral diphosphine ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[11][12] This method is highly efficient for the hydrogenation of ketones.[13]

Mechanism of Action: The BINAP-Ru(II) precatalyst is activated by hydrogen. The ketone substrate then coordinates to the chiral metal center. Hydrogen is delivered to the carbonyl group through a six-membered pericyclic transition state, with the chiral ligand directing the approach of the hydrogen to one face of the ketone, thereby ensuring high enantioselectivity.[11][13] An alternative, the Noyori asymmetric transfer hydrogenation, uses a hydrogen donor like isopropanol or a formic acid/triethylamine mixture instead of hydrogen gas.[14]

Noyori_Hydrogenation Precatalyst [RuCl₂( (S)-BINAP )]₂ Active_Catalyst RuH₂( (S)-BINAP ) Precatalyst->Active_Catalyst Activation H2_Activation H₂ Gas H2_Activation->Active_Catalyst Coordination_Complex Ketone-Catalyst Complex Active_Catalyst->Coordination_Complex Ketone 4-Acetylbenzoic Acid Ketone->Coordination_Complex Hydrogen_Transfer Asymmetric Hydrogen Transfer (Outer-Sphere Mechanism) Coordination_Complex->Hydrogen_Transfer Product_Complex Product-Catalyst Complex Hydrogen_Transfer->Product_Complex Product_Complex->Active_Catalyst Regeneration Product (R)-4-(1-Hydroxyethyl)benzoic acid Product_Complex->Product Release

Figure 2: Catalytic cycle for Noyori asymmetric hydrogenation.

Experimental Protocol: Noyori Asymmetric Transfer Hydrogenation

  • Catalyst Activation: In an inert atmosphere glovebox, charge a Schlenk flask with the Noyori-type catalyst (e.g., (R,R)-TsDPEN-Ru), 4-acetylbenzoic acid, and a mixture of formic acid and triethylamine (5:2 ratio) in an appropriate solvent like acetonitrile.

  • Reaction: Seal the flask and heat the mixture at a specified temperature (e.g., 40-60°C) for several hours until the reaction is complete (monitored by HPLC or TLC).

  • Workup: Cool the reaction mixture, dilute with water, and adjust the pH to be acidic with HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the product via column chromatography or recrystallization.

Parameter Typical Value Reference
Catalyst System Ru(II)-chiral diphosphine-diamine[11][14]
Hydrogen Source H₂ gas or H-donor (e.g., iPrOH, HCOOH/NEt₃)[11][14]
Enantiomeric Excess (ee) Up to 99%[14]
Yield High[14]
Substrate:Catalyst Ratio 100:1 to 10000:1[15]

Kinetic Resolution: Separation of Racemates

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent.[6] This approach is fundamentally limited to a maximum theoretical yield of 50% for a single enantiomer, as the other half of the starting material remains unreacted.[16]

Lipase-Catalyzed Kinetic Resolution

Enzymes, particularly lipases, are highly effective and stereoselective catalysts for the resolution of racemic alcohols.[17] Lipases catalyze the enantioselective acylation of an alcohol or the hydrolysis of an ester.[18] For resolving racemic this compound, an acylation reaction is typically employed.

Mechanism of Action: In the presence of an acyl donor (e.g., vinyl acetate), the lipase will selectively acylate one enantiomer of the alcohol at a much faster rate than the other.[17] This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated. The "Kazlauskas rule" can often predict which enantiomer will react faster.[18]

Lipase_Resolution Racemic_Alcohol Racemic this compound ((R)- and (S)-enantiomers) Separation Enantioselective Acylation Racemic_Alcohol->Separation Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Separation Lipase Lipase (e.g., Candida antarctica Lipase B) Lipase->Separation Unreacted_Alcohol (S)-4-(1-Hydroxyethyl)benzoic acid (Enantiomerically Enriched) Separation->Unreacted_Alcohol Slow reacting Acylated_Product (R)-4-(1-Acetoxymethl)benzoic acid (Enantiomerically Enriched) Separation->Acylated_Product Fast reacting

Figure 3: Workflow for lipase-catalyzed kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Resolution

  • Setup: To a solution of racemic this compound in an organic solvent (e.g., toluene or THF), add an acyl donor such as vinyl acetate.

  • Enzymatic Reaction: Add an immobilized lipase (e.g., Novozym 435, from Candida antarctica lipase B) to the mixture.[19]

  • Stir the suspension at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Separation: Filter off the immobilized enzyme (which can often be reused).

  • Remove the solvent under reduced pressure.

  • Separate the unreacted alcohol from the acylated product using column chromatography.

  • If the acylated enantiomer is the desired product, it can be deacylated (hydrolyzed) to obtain the corresponding alcohol.

Parameter Typical Value Reference
Biocatalyst Immobilized Lipases (e.g., Novozym 435)[19]
Acyl Donor Vinyl acetate, Isopropenyl acetate[19]
Max. Theoretical Yield 50% for each enantiomer[16]
Enantiomeric Excess (ee) Often >99%[20]
Solvent Organic solvents (e.g., Toluene, Heptane)[19]

Dynamic Kinetic Resolution (DKR): Surpassing the 50% Yield Barrier

Dynamic kinetic resolution (DKR) is an advanced strategy that overcomes the 50% yield limitation of traditional kinetic resolution.[16] It combines the enantioselective reaction of a kinetic resolution with an in situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that all of the starting material can theoretically be converted into a single enantiomer of the product.[16]

Mechanism of Action: DKR of secondary alcohols typically involves two catalysts: an enzyme (like a lipase) for the selective acylation and a metal complex for the racemization of the unreacted alcohol.[16] A suitable racemization catalyst must be compatible with the enzyme and the reaction conditions. Ruthenium complexes have proven to be excellent for this purpose.[16] As the faster-reacting enantiomer is consumed by the enzyme, the slower-reacting enantiomer is racemized, constantly replenishing the supply of the faster-reacting one.

DKR_Process cluster_0 Racemic Starting Material R_Alcohol (R)-Alcohol Racemization Racemization (Ru Catalyst) R_Alcohol->Racemization Acylation Enantioselective Acylation (Lipase) R_Alcohol->Acylation S_Alcohol (S)-Alcohol S_Alcohol->Racemization Product Single Enantiomer of Acetate Product Acylation->Product

References

A Senior Application Scientist's Guide to the Synthesis of 4-(1-Hydroxyethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-(1-Hydroxyethyl)benzoic acid, a key building block in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of starting materials, reaction mechanisms, and step-by-step experimental protocols. The guide emphasizes the causality behind experimental choices, ensuring a deep, practical understanding of the synthetic pathways. All methodologies are supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of this compound

This compound is a bifunctional organic molecule possessing both a carboxylic acid and a secondary alcohol. This unique structure makes it a valuable intermediate in the synthesis of a wide range of more complex molecules. In the pharmaceutical industry, it serves as a crucial precursor for active pharmaceutical ingredients (APIs). The molecule's chirality at the secondary alcohol also opens avenues for the development of enantiomerically pure compounds, a critical aspect of modern drug design. This guide will explore the most prevalent and practical methods for its synthesis, focusing on the strategic selection of starting materials and reaction conditions.

Overview of Primary Synthetic Strategies

The synthesis of this compound typically revolves around two core transformations of readily available aromatic precursors:

  • Reduction of a Ketone: The most direct and common approach involves the reduction of the ketone group in 4-Acetylbenzoic acid. This method is favored for its high yields and the relative accessibility of the starting material.

  • Carbon-Carbon Bond Formation: An alternative strategy involves the creation of the ethyl-alcohol side chain on a benzoic acid derivative that does not already possess it. This is often achieved through nucleophilic addition reactions, such as the Grignard reaction.

The choice between these strategies depends on factors such as the availability and cost of starting materials, desired scale, and the need for enantiomeric purity.

Synthetic_Strategy_Overview cluster_0 Choice of Starting Material cluster_1 Core Transformation 4_Acetylbenzoic_Acid 4-Acetylbenzoic Acid Ketone_Reduction Ketone Reduction 4_Acetylbenzoic_Acid->Ketone_Reduction Direct Route 4_Halobenzoic_Acid_Derivative 4-Halobenzoic Acid Derivative Grignard_Reaction Grignard Reaction 4_Halobenzoic_Acid_Derivative->Grignard_Reaction C-C Bond Formation Final_Product This compound Ketone_Reduction->Final_Product Grignard_Reaction->Final_Product

Figure 1: High-level overview of the primary synthetic strategies leading to this compound.

Synthetic Route I: Reduction of 4-Acetylbenzoic Acid

This is arguably the most straightforward and widely employed method for synthesizing the target molecule.

Starting Material: 4-Acetylbenzoic acid is a commercially available solid. It can be synthesized via the oxidation of 4'-methylacetophenone.[1] Its molecular structure features the key ketone and carboxylic acid functionalities on a benzene ring.[2]

Reaction Scheme:

Mechanism Explained: The Role of Hydride Reductants

The core of this transformation is the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone. Sodium borohydride (NaBH₄) is a common and effective reducing agent for this purpose. It is a milder reductant than lithium aluminum hydride (LAH), which provides a crucial element of selectivity. While NaBH₄ readily reduces ketones and aldehydes, it is generally unreactive towards carboxylic acids. This chemoselectivity is vital as it allows for the specific reduction of the ketone without affecting the carboxylic acid group on the same molecule.

The reaction proceeds in an alcoholic solvent, like methanol or ethanol. The solvent serves not only to dissolve the reactants but also to protonate the intermediate alkoxide, which is formed after the hydride attack, to yield the final secondary alcohol.

Detailed Experimental Protocol (Based on Sodium Borohydride Reduction):

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-acetylbenzoic acid in a suitable solvent such as methanol or a mixture of methanol and water.

  • Cooling: Cool the solution in an ice bath to 0-5 °C. This is critical to control the reaction rate and minimize potential side reactions.

  • Addition of Reductant: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The slow addition helps to manage the exothermic nature of the reaction and the accompanying hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for a specified period (typically 1-3 hours). The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of an acid, such as dilute hydrochloric acid (HCl), until the solution is acidic (pH ~1-2). This step also protonates the carboxylate salt.

  • Product Isolation: The acidic aqueous solution is then typically extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Process Considerations & Optimization:

  • Solvent Choice: While methanol and ethanol are common, the use of aprotic solvents with a phase-transfer catalyst can sometimes improve yields and simplify workup.

  • Temperature Control: Maintaining a low temperature during the addition of NaBH₄ is essential for safety and selectivity.

  • pH Adjustment: Careful acidification during the workup is necessary to ensure the complete protonation of both the alcohol and the carboxylic acid for efficient extraction into the organic phase.

Synthetic Route II: Grignard Reaction with a Benzoic Acid Derivative

This approach builds the carbon skeleton by reacting a Grignard reagent with an appropriate electrophile.

Starting Materials: This route typically starts with a protected 4-halobenzoic acid (e.g., methyl 4-bromobenzoate) or 4-formylbenzoic acid. The protection of the acidic proton of the carboxylic acid is crucial as it would otherwise quench the Grignard reagent.

Reaction Scheme (Example using 4-formylbenzoic acid):

  • CH3MgBr (Methylmagnesium bromide) + OHC-C6H4-COOH (4-formylbenzoic acid) → (Intermediate)

  • Intermediate + H3O⁺ (Acidic workup) → HO-CH(CH3)-C6H4-COOH (this compound)

Mechanism Explained: Nucleophilic Carbon Addition

Grignard reagents, such as methylmagnesium bromide, act as potent carbon nucleophiles.[3] The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly basic and nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the aldehyde group in 4-formylbenzoic acid. This forms a new carbon-carbon bond and a magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the secondary alcohol and also ensures the carboxylic acid is in its protonated form.[4][5]

Detailed Experimental Protocol (Illustrative Example):

  • Grignard Reagent Preparation: Prepare or obtain a solution of methylmagnesium bromide in a dry ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon). Grignard reagents are highly sensitive to moisture and protic solvents.[5]

  • Reaction Setup: In a separate flask, dissolve 4-formylbenzoic acid in anhydrous THF under an inert atmosphere.

  • Addition: Cool the solution of 4-formylbenzoic acid in an ice bath. Slowly add the Grignard reagent solution via a syringe or dropping funnel. An excess of the Grignard reagent is often used to ensure complete reaction.

  • Reaction and Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The reaction is then quenched by carefully pouring it over a mixture of ice and a dilute acid (e.g., HCl or H₂SO₄).[3][4][5]

  • Extraction and Purification: The product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is typically performed via column chromatography or recrystallization.

Process Considerations & Optimization:

  • Anhydrous Conditions: The absolute requirement for dry glassware, solvents, and an inert atmosphere cannot be overstated. Any trace of water will destroy the Grignard reagent.[5]

  • Protecting Groups: If starting from a 4-halobenzoic acid, the carboxylic acid must first be protected, for example, as an ester.[6] This adds extra steps to the synthesis (protection and deprotection).

  • Side Reactions: A potential side reaction is the formation of a biphenyl impurity through a coupling reaction.

Asymmetric Synthesis for Enantiomeric Purity

For many pharmaceutical applications, obtaining a single enantiomer of this compound is essential. This can be achieved through the asymmetric reduction of 4-acetylbenzoic acid using chiral catalysts.[7][8]

Approach: This involves using a reducing agent in combination with a chiral catalyst, often a metal complex with a chiral ligand. These catalysts create a chiral environment around the ketone, leading to the preferential formation of one enantiomer over the other.

Asymmetric_Reduction_Workflow Start 4-Acetylbenzoic Acid (Prochiral Ketone) Process Reduction with: - Achiral Reducing Agent (e.g., BH3) - Chiral Catalyst (e.g., CBS catalyst) Start->Process Outcome Enantioenriched Product Process->Outcome R_Enantiomer (R)-4-(1-Hydroxyethyl)benzoic acid Outcome->R_Enantiomer Major Product S_Enantiomer (S)-4-(1-Hydroxyethyl)benzoic acid Outcome->S_Enantiomer Minor Product

Figure 2: Conceptual workflow for the asymmetric synthesis of this compound.

This advanced method offers direct access to optically active products, avoiding the need for classical resolution of a racemic mixture.

Comparative Analysis of Synthetic Routes

Parameter Route I: Ketone Reduction Route II: Grignard Reaction
Starting Material 4-Acetylbenzoic acid4-Formylbenzoic acid or protected 4-halobenzoic acid
Key Reagents Sodium borohydride (NaBH₄)Methylmagnesium bromide (CH₃MgBr)
Number of Steps Typically one stepOne to three steps (including protection/deprotection)
Reaction Conditions Mild, aqueous or alcoholic solventsStrict anhydrous, inert atmosphere required
Typical Yields HighModerate to High
Advantages High yield, operational simplicity, high chemoselectivity, cost-effective.Excellent for C-C bond formation, versatile.
Disadvantages Does not create a new C-C bond; requires a separate method for asymmetry.Highly sensitive to moisture, requires protecting groups for acids, potential for side reactions.

Conclusion

The synthesis of this compound is most commonly and efficiently achieved through the reduction of 4-acetylbenzoic acid. This method is robust, high-yielding, and avoids the stringent anhydrous conditions required for organometallic routes like the Grignard reaction. For applications demanding enantiopure material, asymmetric reduction of 4-acetylbenzoic acid stands out as the most sophisticated and direct strategy. The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the research or development program, including scale, cost, and the need for stereochemical control.

References

An In-depth Technical Guide to the Solubility of 4-(1-Hydroxyethyl)benzoic acid in Various Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and formulation, solubility is a cornerstone physicochemical property that dictates the bioavailability and therapeutic efficacy of an active pharmaceutical ingredient (API). For a compound like 4-(1-Hydroxyethyl)benzoic acid, a substituted benzoic acid derivative, understanding its solubility profile across a spectrum of solvents is paramount. This technical guide offers a comprehensive exploration of the solubility of this compound, providing both foundational knowledge and practical methodologies for its determination and prediction. This document is designed to serve as a vital resource for researchers, scientists, and drug development professionals, enabling informed decisions in solvent selection for crystallization, formulation, and purification processes.

Physicochemical Properties of this compound: A Molecular Portrait

A molecule's structure intrinsically governs its solubility. This compound possesses a unique combination of functional groups that influence its interaction with various solvents. The aromatic benzene ring imparts a degree of hydrophobicity, while the carboxylic acid and hydroxyl groups are capable of forming hydrogen bonds, contributing to its solubility in polar solvents.[1]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₀O₃[2]
Molecular Weight166.17 g/mol [2]
IUPAC NameThis compound[2]
Predicted XlogP1.4[2]
Hydrogen Bond Donor Count2[2]
Hydrogen Bond Acceptor Count3[2]

The predicted XlogP value of 1.4 suggests a moderate lipophilicity, indicating that the compound will have appreciable solubility in both polar and some non-polar organic solvents. The presence of both hydrogen bond donors (-OH and -COOH) and acceptors (=O and -OH) underscores its potential for strong intermolecular interactions with protic and polar aprotic solvents.

Solubility Profile: An Analog-Based Approach

The additional hydroxyethyl group in our target molecule, compared to benzoic acid, is expected to increase its polarity and enhance its hydrogen bonding capabilities, likely leading to greater solubility in polar solvents like alcohols and water. Compared to 4-hydroxybenzoic acid, the ethyl substituent on the hydroxyl group may slightly increase lipophilicity.

Table 2: Experimental Solubility of Analogous Compounds in Various Solvents

SolventSoluteTemperature (°C)Solubility ( g/100 mL)Reference
WaterBenzoic Acid00.17[3]
WaterBenzoic Acid1005.63[3]
Water4-Hydroxybenzoic Acid250.5[4]
EthanolBenzoic Acid203.4[3]
Ethanol4-Hydroxybenzoic Acid-Freely Soluble[5]
MethanolBenzoic Acid-Readily Soluble[3]
Acetone4-Hydroxybenzoic Acid-Soluble[5][6]
Diethyl Ether4-Hydroxybenzoic Acid-Soluble[6]
Chloroform4-Hydroxybenzoic Acid-Slightly Soluble[5]
Carbon Disulfide4-Hydroxybenzoic Acid-Practically Insoluble

The data for benzoic acid and 4-hydroxybenzoic acid clearly demonstrates the "like dissolves like" principle. Solubility is significantly enhanced in polar protic solvents such as ethanol and methanol, which can act as both hydrogen bond donors and acceptors.[3][7] The solubility in water is limited but increases with temperature, a common characteristic for many organic acids.[3] Based on this, it is reasonable to hypothesize that this compound will exhibit good solubility in alcohols and other polar organic solvents, and limited but temperature-dependent solubility in water.

Experimental Determination of Solubility: A Practical Guide

To obtain precise solubility data for this compound, rigorous experimental determination is essential. The shake-flask method followed by gravimetric analysis is a robust and widely accepted technique for this purpose.

The Shake-Flask Gravimetric Method: A Step-by-Step Protocol

This method relies on achieving equilibrium between the solid solute and the solvent, followed by quantifying the amount of dissolved solute.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic shaker bath). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Agitate the mixture at a constant, controlled temperature for a predetermined period (typically 24-72 hours) to ensure that solid-liquid equilibrium is reached. The system should be sealed to prevent solvent evaporation.

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of solid particles. This step must be performed isothermally.

  • Gravimetric Analysis:

    • Transfer the filtered, saturated solution to a pre-weighed, dry container.

    • Record the total weight of the container and the solution.

    • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute) until a constant weight of the dried solute is achieved.

  • Calculation:

    • The solubility can be expressed in various units, such as g/100 mL or mol/L, based on the weight of the dried solute and the initial volume or weight of the solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the shake-flask gravimetric method for solubility determination.

G cluster_prep Preparation & Equilibration cluster_analysis Sampling & Analysis cluster_calc Calculation A 1. Add excess solute to solvent in a sealed vessel B 2. Agitate at constant temperature to achieve equilibrium A->B 24-72 hours C 3. Isothermal filtration of supernatant B->C Equilibrium reached D 4. Transfer known volume to a pre-weighed container C->D E 5. Evaporate solvent to dryness D->E F 6. Weigh dried solute E->F G 7. Calculate solubility (e.g., g/100 mL) F->G G A Physicochemical Properties (pKa, logP, Crystal Structure) D Solubility A->D B Solvent Properties (Polarity, H-bonding) B->D C Experimental Conditions (Temperature, Pressure) C->D E Thermodynamic Models (e.g., Jouyban-Acree) D->E Correlate & Predict

References

A Comprehensive Technical Guide to the Stability and Storage of 4-(1-Hydroxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-(1-Hydroxyethyl)benzoic acid is a benzoic acid derivative with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its stability profile is paramount for ensuring its quality, efficacy, and safety in research and development. This in-depth technical guide provides a comprehensive overview of the known characteristics of this compound and outlines detailed protocols for its storage, handling, and in-depth stability assessment. This document is intended to empower researchers and drug development professionals to maintain the integrity of this compound and to rigorously evaluate its stability under various stress conditions, in alignment with established scientific principles and regulatory expectations.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValueSource(s)
Chemical Name This compound[1]
Synonyms 4-(1-Hydroxy-ethyl)-benzoic acid, p-(1-Hydroxyethyl)benzoic acid[1]
CAS Number 97364-15-3[1]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
Melting Point 138-139 °C[2]
Boiling Point 336.6 ± 25.0 °C at 760 mmHg[2]
Appearance Solid[3]
Purity Typically ≥95%[4]

Health and Safety Considerations

This compound is classified as an irritant. Adherence to appropriate safety protocols is crucial.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][4].

  • Handling Precautions: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection[4]. Minimize dust generation and accumulation[4].

  • First Aid Measures:

    • If on skin: Wash with plenty of soap and water[4].

    • If inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing[4].

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4].

    • In all cases of exposure, seek medical advice if symptoms persist[4].

Recommended Storage and Handling Conditions

The stability of this compound is contingent upon appropriate storage conditions to prevent degradation.

General Storage Recommendations

For routine laboratory use and long-term storage, the following conditions are recommended:

  • Temperature: Store in a cool, dry place. Some suppliers suggest room temperature storage[3][5][6].

  • Atmosphere: Store in a well-ventilated area[4].

  • Container: Keep in a tightly-closed container when not in use[4].

  • Incompatibilities: Store away from strong oxidizing agents[4].

Rationale for Storage Conditions

The recommendation for a "cool, dry" environment is a standard precaution for many organic compounds to minimize the rates of potential hydrolytic and thermal degradation reactions. A tightly-closed container prevents the ingress of atmospheric moisture, which can be a critical factor in the stability of carboxylic acids, and also protects against oxidation[7]. Storing away from strong oxidizing agents is crucial to prevent exothermic and potentially hazardous reactions that could degrade the molecule.

Potential Degradation Pathways

While specific degradation pathways for this compound under storage conditions are not extensively documented in publicly available literature, potential degradation routes can be inferred from its chemical structure and the known reactivity of related compounds. Forced degradation studies are essential to definitively identify these pathways.

DegradationPathways main This compound hydrolysis Hydrolysis (H₂O, acid/base catalysis) main->hydrolysis Moisture oxidation Oxidation (e.g., H₂O₂, atmospheric O₂) main->oxidation Oxygen photolysis Photolysis (UV/Vis light) main->photolysis Light thermal Thermal Degradation (Heat) main->thermal Heat dehydration Dehydration main->dehydration Heat/Acid decarboxylation Decarboxylation hydrolysis->decarboxylation oxidized_product Oxidized Products (e.g., 4-Acetylbenzoic acid) oxidation->oxidized_product photodegradants Photodegradants photolysis->photodegradants thermal->decarboxylation

Caption: Potential degradation pathways for this compound.

  • Hydrolysis: The ester-like linkage of the hydroxyl group is generally stable, but the carboxylic acid group can participate in reactions, especially in the presence of moisture and catalysts.

  • Oxidation: The secondary alcohol is susceptible to oxidation to the corresponding ketone, 4-acetylbenzoic acid. This can be initiated by atmospheric oxygen, trace metal contaminants, or oxidizing agents.

  • Photolysis: Aromatic compounds can be susceptible to degradation upon exposure to UV or visible light. The ICH Q1B guideline provides a framework for assessing photostability[4][8][9][10].

  • Thermal Degradation: At elevated temperatures, decarboxylation of the benzoic acid moiety is a potential degradation pathway, leading to the formation of a substituted toluene derivative. Dehydration of the secondary alcohol to form 4-vinylbenzoic acid is also possible. Studies on benzoic acid derivatives have shown decarboxylation at high temperatures[11].

Protocols for In-Depth Stability Assessment

To establish a comprehensive stability profile for this compound, a series of forced degradation studies should be conducted. These studies are crucial for identifying potential degradants and developing a stability-indicating analytical method. The International Council for Harmonisation (ICH) guidelines provide a robust framework for such studies[1][2][5].

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and precisely quantify the parent compound without interference from its degradation products, process impurities, or other components in the sample matrix. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose[12][13].

Protocol for HPLC Method Development:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% phosphoric acid or formic acid in water. The acidic pH will keep the carboxylic acid protonated, leading to better retention and peak shape.

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: Begin with a gradient elution to separate compounds with a wide range of polarities. A typical starting gradient could be 5% to 95% B over 20-30 minutes.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. The aromatic ring of this compound should have a strong UV absorbance (e.g., around 230-254 nm).

  • Optimization: Adjust the gradient slope, mobile phase pH, and column temperature to achieve adequate resolution between the parent peak and any degradation peaks observed during forced degradation studies. The goal is a resolution (Rs) of >1.5 between all critical peak pairs.

Forced Degradation (Stress Testing) Protocols

The objective of forced degradation is to generate degradation products to a level of 5-20% to challenge the stability-indicating method and elucidate degradation pathways[14]. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl. If solubility is an issue, a co-solvent like acetonitrile can be used. Heat the solution at 60-80°C and sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the sample before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Use similar temperature and time points as for acid hydrolysis. Neutralize the sample before analysis.

  • Neutral Hydrolysis: Dissolve the compound in purified water and heat at 60-80°C, sampling at the same time points.

  • Dissolve the compound in a suitable solvent and add a solution of 3% hydrogen peroxide.

  • Store the solution at room temperature and sample at various time points (e.g., 2, 4, 8, 24 hours).

  • Analyze the samples by HPLC.

  • Expose a thin layer of the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B[4][8][9][10]. The total illumination should be not less than 1.2 million lux hours and the integrated near UV energy should be not less than 200 watt hours/square meter.

  • A dark control sample, wrapped in aluminum foil, should be stored under the same temperature conditions.

  • Analyze both the light-exposed and dark control samples by HPLC.

  • Place a sample of the solid compound in a controlled temperature oven at an elevated temperature (e.g., 60°C, 80°C)[15].

  • Sample at various time points (e.g., 1, 3, 7, 14 days).

  • Dissolve the samples in a suitable solvent and analyze by HPLC.

ForcedDegradationWorkflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1M HCl, 60-80°C) Stressed Stressed Samples Acid->Stressed Base Base Hydrolysis (0.1M NaOH, 60-80°C) Base->Stressed Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Stressed Photo Photolysis (ICH Q1B light source) Photo->Stressed Thermal Thermal (Solid, 60-80°C) Thermal->Stressed HPLC Stability-Indicating HPLC Method MassSpec LC-MS for Identification HPLC->MassSpec Data Degradation Profile & Purity Assessment HPLC->Data ID Identification of Degradation Products MassSpec->ID API This compound (Solid & Solution) API->Acid API->Base API->Oxidation API->Photo API->Thermal Control Control Samples (Protected from stress) API->Control Control->HPLC Stressed->HPLC Data->ID

Caption: Workflow for forced degradation studies of this compound.

Long-Term and Accelerated Stability Studies

Once a stability-indicating method is established, formal stability studies can be initiated to determine a re-test period or shelf-life.

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Data from accelerated studies can be used to predict the shelf-life under long-term storage conditions using the Arrhenius equation, which relates the rate of a chemical reaction to temperature[16].

Conclusion

While this compound is a stable compound under recommended storage conditions, a comprehensive understanding of its stability profile requires rigorous experimental evaluation. This guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to ensure the integrity of this compound. By implementing the described forced degradation and stability-indicating methodologies, scientists can confidently assess the stability of this compound, identify potential degradation products, and establish appropriate storage and handling procedures for their specific applications.

References

Racemic mixture of 4-(1-Hydroxyethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Racemic Mixture of 4-(1-Hydroxyethyl)benzoic acid

This guide provides a comprehensive technical overview of racemic this compound, a chiral building block of increasing interest in pharmaceutical and materials science. We will delve into the synthesis of the racemic mixture, its detailed characterization, state-of-the-art methods for enantiomeric resolution, and the analytical techniques required to verify enantiopurity. This document is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this compound.

This compound is a derivative of benzoic acid featuring a chiral center at the benzylic carbon of the 1-hydroxyethyl group.[1] This stereocenter means the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-4-(1-hydroxyethyl)benzoic acid and (S)-4-(1-hydroxyethyl)benzoic acid.[2][3] A racemic mixture contains equal amounts of both enantiomers.

The distinct spatial arrangement of atoms in each enantiomer can lead to significantly different interactions with other chiral molecules, such as enzymes and receptors in the body. Consequently, the separation and study of individual enantiomers are often crucial in drug development and other life science applications. This guide focuses on the foundational chemistry required to synthesize the racemate and subsequently resolve it into its constituent enantiomers.

dot graph "Structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; bgcolor="#FFFFFF";

} Caption: Chemical structure of this compound.

Synthesis of Racemic this compound

The most direct and common laboratory-scale synthesis of racemic this compound involves the reduction of its corresponding ketone, 4-acetylbenzoic acid. This method is efficient and utilizes readily available and relatively mild reducing agents.

Causality of Experimental Choices:

  • Starting Material: 4-Acetylbenzoic acid is selected due to its commercial availability and the straightforward nature of reducing a ketone to a secondary alcohol.

  • Reducing Agent: Sodium borohydride (NaBH₄) is the preferred reagent. Unlike stronger agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is chemoselective. It will reduce the ketone to an alcohol without affecting the carboxylic acid group, thus avoiding a more complex workup procedure involving esterification and subsequent hydrolysis. It is also safer to handle in standard laboratory settings.

  • Solvent System: A mixture of an alcohol (like methanol or ethanol) and water is often used. NaBH₄ is soluble and stable in this protic medium, which also readily dissolves the starting material and facilitates the reaction.

  • Workup: The reaction is quenched with a dilute acid (e.g., HCl). This step serves two purposes: it neutralizes any excess NaBH₄ and protonates the resulting alkoxide to form the final alcohol product, which then precipitates from the aqueous solution.

Experimental Protocol: Reduction of 4-Acetylbenzoic acid
  • Dissolution: In a round-bottom flask, dissolve 4-acetylbenzoic acid (1.0 eq) in methanol (approx. 10 mL per gram of starting material). Stir the solution at room temperature until all solid has dissolved.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C. This is crucial to moderate the exothermic reaction upon addition of the reducing agent.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (approx. 0.5-1.0 eq) portion-wise to the cooled, stirring solution. Monitor the reaction for gas evolution (hydrogen). Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), looking for the disappearance of the starting material spot.

  • Quenching & Precipitation: Once the reaction is complete (typically 1-2 hours), cool the mixture again in an ice bath. Slowly and carefully add dilute hydrochloric acid (e.g., 1 M HCl) to quench the excess NaBH₄ and neutralize the solution. The product, being less soluble in acidic water, will precipitate as a white solid.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as a water/ethanol mixture, to yield pure racemic this compound.

dot digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Workflow for the synthesis of racemic this compound.

Physicochemical and Spectroscopic Characterization

Proper characterization of the synthesized racemic product is essential to confirm its identity and purity before proceeding with resolution.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₉H₁₀O₃[1][2][4]
Molecular Weight166.17 g/mol [1][2][4]
Melting Point138-139 °C[5]
AppearanceWhite Solid[6]
pKa(Predicted ~4.2 for COOH)N/A
Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum is expected to show:

    • A doublet for the methyl protons (-CH₃) at ~1.3-1.5 ppm.

    • A quartet for the benzylic proton (-CH) at ~4.7-4.9 ppm, coupled to the methyl protons.

    • A doublet for the alcohol proton (-OH) with a variable shift.

    • Two sets of doublets in the aromatic region (~7.4-7.9 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • A broad singlet for the carboxylic acid proton (-COOH) at a downfield shift, typically >12 ppm.[7][8]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct peaks for all nine carbon atoms. Key expected shifts include:

    • Methyl carbon (~25 ppm).

    • Benzylic carbon bearing the hydroxyl group (~70 ppm).

    • Aromatic carbons (~125-150 ppm).

    • Carboxylic acid carbonyl carbon (~167-168 ppm).[8][9]

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of the key functional groups.

    • A broad absorption band from ~2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.

    • A distinct, sharp O-H stretching peak from the secondary alcohol around 3200-3500 cm⁻¹.

    • A strong, sharp carbonyl (C=O) stretching peak from the carboxylic acid at ~1670-1700 cm⁻¹.[10]

    • C-O stretching of the alcohol at ~1050-1150 cm⁻¹.

    • Aromatic C=C and C-H stretching peaks in their characteristic regions.

Resolution of Enantiomers via Enzymatic Catalysis

Enzymatic Kinetic Resolution (EKR) is a powerful and green chemistry approach for separating enantiomers.[11] It leverages the high stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[12][13]

Trustworthiness of the Protocol: This method is self-validating. The success of the resolution is not merely assumed but is quantitatively determined by chiral HPLC analysis (see Section 5). The goal is to reach approximately 50% conversion, at which point the theoretical maximum enantiomeric excess (ee) for both the unreacted substrate and the product is achieved.

Causality of Experimental Choices:

  • Enzyme: Immobilized Candida antarctica Lipase B (CAL-B, often sold as Novozym 435) is a workhorse in biocatalysis. It is known for its broad substrate scope, high stability in organic solvents, and excellent enantioselectivity in transesterification reactions of secondary alcohols.[12]

  • Acyl Donor: An acyl donor like isopropenyl acetate or vinyl acetate is chosen because the byproduct (acetone or acetaldehyde, respectively) is volatile and does not interfere with the reaction equilibrium, effectively driving the reaction forward.

  • Solvent: A non-polar, aprotic organic solvent like hexane or toluene is used. These solvents do not interfere with the enzyme's function and help to solubilize the substrates. The minimal amount of water required for enzyme activity is typically present in the enzyme's hydration shell.

Experimental Protocol: Lipase-Catalyzed Acylative Resolution
  • Setup: To a flask, add the racemic this compound (1.0 eq), the chosen organic solvent (e.g., toluene), and the acyl donor (e.g., vinyl acetate, 1.5-2.0 eq).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the mixture. The amount is typically 10-20% by weight relative to the substrate.

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C). The reaction progress is monitored by taking small aliquots over time and analyzing them by chiral HPLC.

  • Termination: The reaction is stopped when it reaches approximately 50% conversion. This is the point where one enantiomer has been mostly consumed (converted to its ester) while the other remains largely as the starting alcohol.

  • Separation: The enzyme is removed by simple filtration and can be washed and reused. The filtrate, now containing one enantiomer as an alcohol and the other as an ester, is concentrated.

  • Purification: The two compounds (alcohol and ester) have different polarities and can be readily separated using standard column chromatography on silica gel.

  • Hydrolysis (Optional): The separated ester can be hydrolyzed back to the corresponding alcohol enantiomer using a simple base-catalyzed hydrolysis (e.g., with NaOH in methanol/water), yielding the second pure enantiomer.

dot digraph "EKR_Workflow" { graph [bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Enzymatic Kinetic Resolution (EKR) workflow.

Analysis of Enantiomeric Purity

The most critical analytical step in any chiral chemistry workflow is the determination of enantiomeric excess (ee%). Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Authoritative Grounding: The choice of a chiral stationary phase (CSP) is paramount. CSPs based on macrocyclic glycopeptides (like vancomycin or teicoplanin) or cyclodextrins are highly effective for separating enantiomers of compounds like hydroxycarboxylic acids in reversed-phase mode.[14] This is particularly advantageous as reversed-phase mobile phases are directly compatible with mass spectrometry (LC-MS), a critical tool in modern drug development.[14]

Chiral HPLC Method Parameters
ParameterTypical ConditionsRationale
Column (CSP) Macrocyclic Glycopeptide (e.g., Astec CHIROBIOTIC V) or Cyclodextrin-basedProvides the chiral environment necessary for differential interaction with the enantiomers, leading to separation.
Mobile Phase Isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile).Reversed-phase conditions are robust and often provide good peak shape for polar analytes.[15][16]
Flow Rate 0.5 - 1.0 mL/minStandard analytical flow rate for achieving good separation efficiency without excessive pressure.
Detection UV at a suitable wavelength (e.g., 230-254 nm)The aromatic ring provides strong UV absorbance for sensitive detection.
Column Temp. 25 - 40 °CTemperature can influence the chiral recognition mechanism and should be controlled for reproducibility.

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Applications and Future Directions

While this compound itself is not a final drug product, its enantiomerically pure forms are valuable chiral building blocks. Benzoic acid derivatives are ubiquitous in pharmaceuticals and biologically active compounds.[17][18][19] The presence of both a carboxylic acid handle and a chiral alcohol function allows for diverse synthetic modifications.

Potential applications include:

  • Asymmetric Synthesis: Incorporation into larger molecules where stereochemistry is critical for biological activity.

  • Pharmaceutical Intermediates: Serving as a key fragment in the synthesis of active pharmaceutical ingredients (APIs).

  • Chiral Ligands: Modification for use in asymmetric catalysis.

The development of robust, scalable, and cost-effective methods for the synthesis and resolution of this and similar compounds is a continuing area of research, driven by the constant demand for enantiopure molecules in the pharmaceutical industry.

References

A Technical Guide to Sourcing and Quality Control of 4-(1-Hydroxyethyl)benzoic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the procurement of high-quality chemical reagents is a critical, yet often overlooked, aspect of ensuring experimental reproducibility and the integrity of research outcomes. 4-(1-Hydroxyethyl)benzoic acid (CAS No. 97364-15-3), a versatile benzoic acid derivative, serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The quality of this starting material can have a profound impact on the impurity profile and overall success of a synthetic route. This in-depth technical guide provides a comprehensive overview of commercial suppliers of this compound, discusses critical quality control parameters, and offers a detailed analytical protocol for its characterization.

The Strategic Importance of Supplier Selection in Pharmaceutical Synthesis

The selection of a commercial supplier for a key reagent like this compound should be a data-driven process. It is not merely a transactional step but a crucial part of risk management in drug development. The purity, consistency, and documentation provided by a supplier can significantly impact the downstream process, from reaction efficiency to the final API's safety and efficacy.

A robust supplier qualification process is paramount. The following flowchart outlines a recommended workflow for selecting and qualifying a supplier for this compound.

A Identify Potential Suppliers (e.g., Online Databases, Trade Shows) B Request Technical Documentation (CoA, SDS, Specification Sheet) A->B C Evaluate Supplier's Quality System (ISO certification, GMP capabilities) B->C D Order Samples for In-house QC C->D E Perform Analytical Testing (Identity, Purity, Impurity Profile) D->E F Compare Results with Supplier's CoA E->F G Decision: Qualify or Disqualify Supplier F->G Does it meet specifications? H Establish a Quality Agreement G->H Qualify

Caption: A typical workflow for the qualification of a new supplier for a critical raw material.

Commercial Suppliers of this compound: A Comparative Overview

Several chemical suppliers offer this compound, typically for research and development purposes. The available grades and the level of documentation can vary significantly. The following table provides a comparative overview of some of the prominent suppliers.

SupplierProduct Number (Example)Purity SpecificationAvailable Documentation
Sigma-Aldrich CIAH987F68B697%Certificate of Analysis (CoA), Certificate of Origin (COO), Safety Data Sheet (SDS)[2]
ChemScene CS-W021982≥97%SDS, CoA (requires lot number)[3]
Advanced ChemBlocks T9833995%Basic product information[4]
Parchem VariesInquireISO Certification, Technical Data Sheet (TDS) available on request[5]
Ambeed A10915197%Basic product information

Disclaimer: This table is for informational purposes only and is not an exhaustive list. Researchers should always obtain the latest specifications and documentation directly from the supplier.

Understanding the Impurity Profile: A Look at the Synthesis of this compound

A common synthetic route to this compound involves the reduction of 4-acetylbenzoic acid. Another reported method is the oxidation of 4-ethylbenzoic acid.[6] Understanding the synthesis is crucial for predicting potential impurities.

cluster_0 Potential Impurities Unreacted Starting Material Unreacted Starting Material Over-oxidized/Reduced Byproduct Over-oxidized/Reduced Byproduct Reagent Carryover Reagent Carryover 4-Ethylbenzoic Acid 4-Ethylbenzoic Acid This compound This compound 4-Ethylbenzoic Acid->this compound Oxidation This compound->Unreacted Starting Material This compound->Over-oxidized/Reduced Byproduct This compound->Reagent Carryover

Caption: Potential impurities in this compound based on a common synthetic route.

Key potential impurities to consider during quality control analysis include:

  • Unreacted Starting Materials: Residual 4-ethylbenzoic acid or 4-acetylbenzoic acid.

  • Byproducts of the Reaction: In the case of oxidation, over-oxidation could lead to the formation of 4-acetylbenzoic acid. In the case of reduction, incomplete reaction could leave starting material.

  • Reagents and Catalysts: Carryover of reagents (e.g., oxidizing or reducing agents) and catalysts used in the synthesis.[6]

A Validated Approach to Quality Control: HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for assessing the identity, purity, and impurity profile of this compound.[7] The following protocol is a recommended starting point for the quality control analysis of this compound, adapted from validated methods for similar aromatic carboxylic acids.[8]

Experimental Protocol: HPLC Purity Determination

Objective: To determine the purity of this compound by HPLC with UV detection.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Reagents and Solvents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or another suitable acid for pH adjustment)

  • This compound reference standard (of known purity)

  • Sample of this compound for testing

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (the diluent). This will be your standard stock solution.

    • Prepare working standards by further diluting the stock solution with the diluent.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 240 nm (or a wavelength of maximum absorbance for the compound)

    • Column Temperature: 30 °C

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Analysis:

    • Inject the diluent (as a blank), followed by the standard solutions and the sample solution.

    • Record the chromatograms.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the reference standard.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

Self-Validating System: This protocol incorporates a self-validating system by running a blank to ensure no carryover or system contamination, and a reference standard to confirm system suitability and peak identity. The use of a gradient elution allows for the separation of potential impurities with different polarities.

Conclusion

The selection of a commercial supplier for this compound is a critical step in the drug development process that requires careful consideration of quality, documentation, and consistency. By implementing a robust supplier qualification process and employing a validated analytical method for in-house quality control, researchers can mitigate risks associated with raw material variability and ensure the integrity of their scientific work. This guide provides a framework for making informed decisions and maintaining high standards of scientific rigor in the procurement and use of this important chemical building block.

References

Methodological & Application

Application Note: A Robust HPLC Method for the Chiral Separation of 4-(1-Hydroxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantiomers of chiral molecules often exhibit different pharmacological and toxicological profiles, making their separation and quantification critical in drug development and quality control.[1][2] This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the successful chiral separation of the enantiomers of 4-(1-Hydroxyethyl)benzoic acid. This aromatic carboxylic acid possesses a single stereocenter, and its effective resolution is essential for preclinical and clinical studies. The described method utilizes a specialized chiral stationary phase (CSP) designed for acidic compounds, providing excellent resolution and peak symmetry under optimized mobile phase conditions. This guide offers a comprehensive protocol, from sample preparation to data analysis, alongside insights into the mechanism of separation and troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

This compound is a chiral carboxylic acid with a stereogenic center at the carbon atom bearing the hydroxyl group.[3][4] As with many chiral active pharmaceutical ingredients (APIs), the individual enantiomers can have distinct biological activities.[5] Therefore, the ability to separate and quantify these enantiomers is a regulatory and scientific necessity.

High-Performance Liquid Chromatography (HPLC) employing a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for enantioseparation.[1][6] The fundamental principle of this technique lies in the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[7][8] The differing stability of these complexes results in different retention times, allowing for their separation.

The challenge in separating acidic compounds like this compound lies in selecting a CSP that can effectively interact with its functional groups—the carboxylic acid, the hydroxyl group, and the aromatic ring.[9] For this purpose, anion-exchange type CSPs are particularly effective. These phases feature a chiral selector that, under appropriate pH conditions, becomes positively charged and establishes a primary ionic interaction with the negatively charged carboxylate group of the analyte.[10] This primary binding is supplemented by secondary interactions such as hydrogen bonding, π-π stacking, and steric repulsion, which collectively create the energetic difference required for chiral recognition.[8][10] This note details a method using a quinine-based anion-exchange CSP, which has demonstrated remarkable success in resolving a wide variety of acidic chiral compounds.[10]

Experimental Protocol & Methodology

Instrumentation, Materials, and Reagents
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Chiral Column: CHIRALPAK® QN-AX (5 µm, 4.6 x 150 mm) or equivalent quinine-based anion-exchange CSP.

  • Chemicals:

    • Racemic this compound (≥98% purity).

    • Methanol (HPLC Grade).

    • Acetonitrile (HPLC Grade).

    • Formic Acid (≥98% purity).

    • Ammonium Acetate (HPLC Grade).

  • Equipment: Analytical balance, volumetric flasks, pipettes, vials, sonicator.

Chromatographic Conditions

All quantitative data and instrument parameters are summarized in the table below for clarity.

ParameterRecommended ConditionRationale
Column CHIRALPAK® QN-AX (5 µm, 4.6 x 150 mm)Anion-exchange CSP with a quinine-based selector, ideal for ionic and hydrogen bonding with acidic analytes.[10]
Mobile Phase Methanol / Formic Acid / Ammonium Acetate (100 / 0.3 / 0.15, v/v/w)Methanol is a versatile protic solvent. Formic acid acts as a counter-ion, and ammonium acetate adjusts ionic strength, both modulating elution.[10]
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 25 °CProvides stable and reproducible retention times. Temperature can be optimized (e.g., 15-35 °C) to improve resolution.
Detection Wavelength 230 nmThe benzoic acid chromophore exhibits strong absorbance at this wavelength, ensuring high sensitivity.[11][12]
Injection Volume 5 µLA small injection volume minimizes the risk of column overload and peak distortion.
Standard and Sample Preparation Protocol
  • Mobile Phase Preparation:

    • For 1000 mL of mobile phase, measure 1000 mL of HPLC-grade Methanol.

    • Add 3.0 mL of Formic Acid.

    • Add 1.5 g of Ammonium Acetate.

    • Mix thoroughly and sonicate for 10-15 minutes to degas.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of racemic this compound.

    • Transfer it into a 10 mL volumetric flask.

    • Add approximately 7 mL of Methanol and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with Methanol and mix well.

  • Working Standard Solution (0.1 mg/mL):

    • Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask.

    • Dilute to the mark with the prepared mobile phase.

    • Mix well and transfer to an HPLC vial for analysis.

Analytical Workflow

The overall experimental process is outlined below.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MP_Prep Mobile Phase Preparation Equilibrate Equilibrate System with Mobile Phase (~30 min) MP_Prep->Equilibrate STD_Prep Standard Solution Preparation (0.1 mg/mL) Inject Inject 5 µL of Standard STD_Prep->Inject Equilibrate->Inject Separate Isocratic Elution (See Table 1) Inject->Separate Detect UV Detection at 230 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Resolution (Rs) and Selectivity (α) Integrate->Calculate

Figure 1: HPLC workflow for chiral separation.

Results and Discussion

Expected Outcome

A successful separation will yield a chromatogram showing two distinct, well-resolved peaks corresponding to the (R)- and (S)-enantiomers of this compound. The resolution factor (Rs) between the two peaks should ideally be greater than 1.5 for baseline separation, which is the standard for quantitative analysis.

Mechanism of Chiral Recognition

The separation on the CHIRALPAK® QN-AX column is governed by a multi-point interaction model. The key steps are:

  • Ionic Interaction: The mobile phase conditions (pH ~3-4 due to formic acid) ensure that the quinuclidine nitrogen on the CSP is protonated (positively charged) and the carboxylic acid on the analyte is deprotonated (negatively charged).[10] This forms a strong ion-pair, which is the primary anchoring interaction.

  • Hydrogen Bonding: The hydroxyl group of the analyte and the carbamate moiety on the CSP can act as hydrogen bond donors and acceptors.

  • π-π Interactions: The aromatic ring of the analyte can interact with the quinoline ring system of the chiral selector.

  • Steric Repulsion: The spatial arrangement of the analyte's substituents (methyl, hydroxyl, and carboxylate groups) around the chiral center determines how snugly it can fit into the chiral cavity of the CSP. One enantiomer will have a more sterically favorable and energetically stable interaction, leading to a longer retention time, while the other will be eluted earlier.

Method Optimization Insights
  • Effect of Acidic Additive: The concentration of formic acid is critical. Increasing the acid concentration generally decreases retention times by competing with the analyte for the ionic sites on the CSP. Fine-tuning this parameter is key to achieving optimal resolution within a reasonable analysis time.[10]

  • Effect of Organic Modifier: While this method uses 100% methanol, in other cases, switching to or adding acetonitrile can alter selectivity. Acetonitrile is aprotic and can change the hydrogen-bonding environment, sometimes dramatically affecting the separation.[13]

  • Effect of Temperature: Lowering the column temperature often increases the stability of the transient diastereomeric complexes, which can lead to better resolution, albeit with longer retention times and higher backpressure.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Poor Separation (Rs < 1.0) 1. Incorrect mobile phase composition. 2. Column degradation or contamination. 3. Inappropriate column choice for the analyte.1. Carefully remake the mobile phase. Try decreasing the formic acid concentration slightly to increase retention and interaction. 2. Flush the column with an appropriate solvent (refer to manufacturer's guide). If performance does not improve, replace the column.
Poor Peak Shape (Tailing/Fronting) 1. Column overload (sample concentration too high). 2. Mismatch between sample solvent and mobile phase. 3. Extra-column band broadening.1. Dilute the sample and re-inject. 2. Ensure the final dilution of the sample is in the mobile phase. 3. Check for excessive tubing length or dead volumes in the system.
Drifting Retention Times 1. Inadequate column equilibration. 2. Mobile phase composition changing over time. 3. Column temperature fluctuations.1. Equilibrate the column for at least 30-60 minutes before the first injection. 2. Prepare fresh mobile phase daily. 3. Ensure the column oven is on and stable at the set temperature.

Conclusion

This application note provides a reliable and scientifically-grounded HPLC method for the chiral separation of this compound. The use of a quinine-based anion-exchange chiral stationary phase provides the necessary selectivity through a combination of ionic, hydrogen-bonding, and steric interactions. The detailed protocol and troubleshooting guide serve as a comprehensive resource for analysts in pharmaceutical and related industries, enabling accurate and reproducible quantification of the individual enantiomers of this important compound.

References

The Strategic Use of 4-(1-Hydroxyethyl)benzoic Acid as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Chirality in Modern Drug Discovery

In the landscape of modern pharmaceutical development, the chirality of a molecule is of paramount importance. The three-dimensional arrangement of atoms in a drug molecule can dictate its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. This necessitates the development of robust and efficient methods for the synthesis of enantiomerically pure compounds. 4-(1-Hydroxyethyl)benzoic acid, a versatile chiral building block, offers a valuable scaffold for the construction of complex chiral molecules. Its bifunctional nature, possessing both a stereogenic secondary alcohol and a carboxylic acid, provides multiple handles for synthetic transformations. This guide provides an in-depth exploration of the methodologies to obtain enantiopure this compound and its application in asymmetric synthesis, tailored for researchers, scientists, and drug development professionals.

Core Concepts: Accessing Enantiopure this compound

The primary precursor to this compound is the readily available and achiral 4-acetylbenzoic acid. The key challenge lies in the stereoselective transformation of the ketone to the chiral secondary alcohol. Two principal strategies are employed:

  • Asymmetric Reduction: This approach directly converts the prochiral ketone into a single enantiomer of the alcohol using a chiral catalyst or reagent.

  • Kinetic Resolution: This method involves the separation of a racemic mixture of the alcohol by selectively reacting one enantiomer, typically through an enzymatic process, leaving the other enantiomer unreacted.

The choice of strategy often depends on factors such as scale, cost, and the desired enantiomer.

Methodology I: Asymmetric Reduction of 4-Acetylbenzoic Acid

Asymmetric reduction is an elegant and atom-economical approach to directly obtain enantiomerically enriched secondary alcohols. Asymmetric transfer hydrogenation (ATH) has emerged as a powerful tool for this transformation, often utilizing ruthenium (II) complexes with chiral ligands.[1]

Scientific Rationale

The catalyst, typically a ruthenium complex with a chiral diamine ligand (e.g., TsDPEN), facilitates the transfer of a hydride from a hydrogen donor (e.g., formic acid/triethylamine azeotrope or isopropanol) to the carbonyl group of the substrate. The chiral environment created by the ligand sterically directs the hydride to one face of the ketone, resulting in the preferential formation of one enantiomer of the alcohol. The choice of the (R,R)- or (S,S)-enantiomer of the chiral ligand dictates the stereochemical outcome of the reduction.

Experimental Workflow: Asymmetric Transfer Hydrogenation

cluster_prep Catalyst and Substrate Preparation cluster_reaction Asymmetric Reduction cluster_workup Work-up and Purification cluster_analysis Chiral Analysis start Weigh 4-acetylbenzoic acid and chiral Ru(II) catalyst dissolve Dissolve in an appropriate solvent (e.g., DMF or isopropanol) start->dissolve add_h_donor Add hydrogen donor (e.g., formic acid/triethylamine) dissolve->add_h_donor react Stir at controlled temperature (e.g., 40-60 °C) add_h_donor->react monitor Monitor reaction progress by TLC or HPLC react->monitor quench Quench the reaction monitor->quench extract Extract with an organic solvent quench->extract purify Purify by column chromatography extract->purify hplc Analyze enantiomeric excess by chiral HPLC purify->hplc end Obtain enantiopure (R)- or (S)-4-(1-Hydroxyethyl)benzoic acid hplc->end

Caption: Workflow for Asymmetric Reduction.

Detailed Protocol: Asymmetric Transfer Hydrogenation of 4-Acetylbenzoic Acid

Materials:

  • 4-Acetylbenzoic acid

  • (R,R)- or (S,S)-TsDPEN-Ruthenium(II) catalyst

  • Formic acid/triethylamine azeotrope (5:2)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 4-acetylbenzoic acid (1.0 mmol) and the chiral ruthenium catalyst (0.01 mmol, 1 mol%) in anhydrous DMF (5 mL).

  • Addition of Hydrogen Donor: To the stirred solution, add the formic acid/triethylamine azeotrope (2.0 mL).

  • Reaction: Heat the reaction mixture to 50°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the enantiopure this compound.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Methodology II: Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution is a highly effective and environmentally benign method for separating enantiomers. Lipases, particularly Candida antarctica lipase B (CALB), are widely used due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.[2][3]

Scientific Rationale

Kinetic resolution relies on the differential rate of reaction of the two enantiomers of a racemic substrate with a chiral catalyst, in this case, an enzyme. In the presence of an acyl donor (e.g., vinyl acetate), CALB selectively catalyzes the acylation of one enantiomer of racemic this compound, leaving the other enantiomer unreacted.[2] This results in a mixture of the acylated product and the unreacted alcohol, which can then be separated. The "Kazlauskas rule" can often predict which enantiomer will react faster based on the relative size of the substituents at the stereocenter.

Experimental Workflow: Lipase-Catalyzed Kinetic Resolution

cluster_prep Substrate and Enzyme Preparation cluster_reaction Enzymatic Acylation cluster_workup Separation and Purification cluster_analysis Chiral Analysis start Prepare a solution of racemic this compound in an organic solvent add_enzyme Add immobilized lipase (e.g., Novozym 435) start->add_enzyme add_acyl Add an acyl donor (e.g., vinyl acetate) add_enzyme->add_acyl react Incubate at a controlled temperature with shaking add_acyl->react monitor Monitor conversion to ~50% by HPLC react->monitor filter Filter to remove the immobilized enzyme monitor->filter separate Separate the unreacted alcohol and the ester by column chromatography filter->separate hplc Analyze enantiomeric excess of both fractions by chiral HPLC separate->hplc end Obtain enantiopure alcohol and ester hplc->end

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Detailed Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Vinyl acetate

  • Anhydrous solvent (e.g., hexane or tert-butyl methyl ether)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of racemic this compound (1.0 mmol) in anhydrous hexane (10 mL) in a screw-capped vial, add immobilized Candida antarctica lipase B (80 mg).

  • Acylation: Add vinyl acetate (2.0 mmol) to the mixture.

  • Incubation: Seal the vial and place it in an orbital shaker at 32°C and 150 rpm.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by HPLC to determine the conversion. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent and reused.

  • Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted this compound and the corresponding acetate ester by silica gel column chromatography.

  • Analysis: Determine the enantiomeric excess of both the unreacted alcohol and the ester product by chiral HPLC.

Quantitative Data Summary

The efficiency of a kinetic resolution is typically described by the conversion (c) and the enantiomeric ratio (E). The enantiomeric excess of the substrate (ees) and product (eep) are related to the conversion.

ParameterDescriptionIdeal Value
Conversion (c) The percentage of the starting material that has been converted to product.~50% for optimal resolution
Enantiomeric Excess (ee) A measure of the purity of an enantiomer in a mixture.>99%
Enantiomeric Ratio (E) A measure of the enzyme's selectivity for one enantiomer over the other.High (>200)

Analytical Method: Chiral HPLC

The determination of enantiomeric excess is crucial for assessing the success of an asymmetric synthesis or resolution. Chiral HPLC is the most common and reliable technique for this purpose.

Principle of Chiral HPLC

Chiral stationary phases (CSPs) are designed to interact differently with the two enantiomers of a chiral analyte, leading to different retention times and thus, separation. For acidic compounds like this compound, anion-exchange type CSPs, such as those based on quinine or quinidine carbamates, are often effective.[4]

Exemplary Chiral HPLC Method
  • Column: CHIRALPAK QN-AX or a similar anion-exchange chiral column.

  • Mobile Phase: A mixture of a protic solvent like methanol with an acidic additive (e.g., formic acid) and a salt (e.g., ammonium formate).[4]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 240 nm).

  • Column Temperature: Controlled, typically at 25°C.

Application in Pharmaceutical Synthesis

Enantiopure this compound and its derivatives are valuable intermediates in the synthesis of a variety of pharmaceuticals. The presence of both a chiral alcohol and a carboxylic acid allows for diverse synthetic manipulations, such as esterification, amidation, and etherification, to build more complex molecular architectures. Benzoic acid derivatives are found in a wide range of drugs, including anti-inflammatory agents, VLA-4 antagonists, and soluble epoxide hydrolase inhibitors.[5][6][7]

Conclusion

This compound is a highly valuable and versatile chiral building block. The methodologies of asymmetric reduction and lipase-catalyzed kinetic resolution provide efficient pathways to access its enantiopure forms. The choice between these methods will depend on the specific requirements of the synthesis. The detailed protocols and scientific rationale provided in this guide are intended to empower researchers to effectively utilize this important chiral intermediate in the development of novel and improved therapeutics.

References

Application Notes & Protocols: 4-(1-Hydroxyethyl)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on 4-(1-Hydroxyethyl)benzoic acid, a versatile bifunctional molecule increasingly recognized for its utility in medicinal chemistry. We move beyond basic characterization to explore its strategic importance as a key pharmaceutical intermediate and building block for synthesizing complex Active Pharmaceutical Ingredients (APIs). A particular focus is placed on its application in the development of targeted cancer therapeutics, such as Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, and a framework for leveraging this compound in drug discovery programs.

Introduction: A Strategic Building Block in Drug Discovery

This compound (CAS: 97364-15-3) is an organic compound that, while not typically a pharmacologically active agent itself, serves as a critical intermediate in the synthesis of numerous APIs.[1][2] Its structure is deceptively simple, yet it offers a powerful combination of functional groups: a carboxylic acid, a secondary alcohol, and an aromatic ring. This trifecta of features provides medicinal chemists with versatile "handles" for molecular elaboration and scaffold construction.

  • The carboxylic acid group is readily converted into esters, amides, or other functional groups, making it an ideal anchor point for coupling with other molecular fragments.

  • The chiral secondary alcohol introduces a stereocenter, which is crucial for achieving stereospecific interactions with biological targets. The ability to synthesize or resolve specific enantiomers, such as (R)-4-(1-Hydroxyethyl)benzoic acid, allows for the fine-tuning of drug-receptor binding and efficacy.[3][4]

  • The para-substituted benzene ring provides a rigid scaffold that can be further functionalized and helps position the other reactive groups in a defined three-dimensional space.

The primary utility of this compound lies in its role as a precursor in multi-step syntheses, where its carefully designed structure is incorporated into a final, more complex and biologically active molecule.[5]

Physicochemical & Spectroscopic Data

A thorough understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis and for quality control.

PropertyValueSource(s)
CAS Number 97364-15-3[6][7][8]
Molecular Formula C₉H₁₀O₃[6][9]
Molecular Weight 166.17 g/mol [6][7]
IUPAC Name This compound[6]
Melting Point 138-139 °C[10]
SMILES CC(C1=CC=C(C=C1)C(=O)O)O[6][11]
Appearance White to off-white solid[1]
Solubility Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO)[12]
pKa ~4.2 (Estimated for the carboxylic acid)N/A

Application Focus: Synthesis of PARP-1 Inhibitors

A prominent and high-impact application of this compound and its derivatives is in the synthesis of PARP inhibitors.[13] PARP-1 is a key enzyme in the repair of single-strand DNA breaks.[14] In cancers with mutations in the BRCA1 or BRCA2 genes, an alternative DNA repair pathway (homologous recombination) is already compromised. Inhibiting PARP-1 in these cancer cells creates a "synthetic lethality" scenario, where the accumulation of unrepaired DNA damage leads to selective cell death, while healthy cells remain largely unaffected.[13][15]

Several approved PARP inhibitors, such as Olaparib, feature complex heterocyclic systems linked to a substituted benzoic acid moiety.[14] this compound serves as a valuable starting point or intermediate for creating these crucial pharmacophores.

cluster_Context Mechanism of Action: Synthetic Lethality DNA_Damage Single-Strand DNA Damage PARP1 PARP-1 Activation (Recruitment & Catalysis) DNA_Damage->PARP1 triggers SSBR Single-Strand Break Repair PARP1->SSBR facilitates Trapping PARP Trapping & Catalytic Inhibition PARP1->Trapping Healthy_Cell Healthy Cell (DNA Integrity Maintained) SSBR->Healthy_Cell leads to BRCA_Deficient BRCA-Deficient Cancer Cell Cell_Death Synthetic Lethality (Apoptosis) BRCA_Deficient->Cell_Death results in Inhibitor PARP Inhibitor Inhibitor->Trapping causes Trapping->BRCA_Deficient in cluster_Workflow Role of this compound in API Synthesis Start Simple Precursors (e.g., 4-Acetylbenzoic acid) Synth Chemical Synthesis (e.g., Reduction or Oxidation) Start->Synth Intermediate This compound (Key Intermediate) Synth->Intermediate Couple Coupling Reaction (e.g., Amide Bond Formation) Intermediate->Couple API Final API (e.g., PARP Inhibitor Analog) Couple->API Fragment Other Complex Fragments / Scaffolds Fragment->Couple

References

Application Notes & Protocols for Investigating the Biological Activity of 4-(1-Hydroxyethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzoic acid scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2] While extensive research has been conducted on various substituted benzoic acids, the specific class of 4-(1-Hydroxyethyl)benzoic acid derivatives remains a relatively underexplored chemical space. The presence of a chiral hydroxyl group on the ethyl substituent at the para position offers intriguing possibilities for stereospecific interactions with biological targets, potentially leading to novel therapeutic agents with improved potency and selectivity.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in elucidating the biological potential of this compound derivatives. It is structured not as a rigid template, but as a logical, causality-driven framework for investigation. We will proceed from the foundational screening of broad biological effects to more focused mechanistic studies, providing detailed, field-proven protocols and the scientific rationale behind experimental choices. The objective is to equip researchers with a self-validating system for discovering and characterizing the therapeutic promise of this unique class of compounds.

Part 1: Initial Screening Strategy - A Tiered Approach

To efficiently allocate resources and build a comprehensive biological profile, a tiered screening approach is recommended. This strategy begins with broad cytotoxicity and antimicrobial assessments before proceeding to more complex and resource-intensive assays.

Screening_Workflow cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Mechanistic Exploration cluster_2 Tier 3: Advanced Characterization A Synthesis & Characterization of 4-(1-Hydroxyethyl)benzoic Acid Derivatives B In Vitro Cytotoxicity (e.g., MTT Assay on Cancer & Normal Cell Lines) A->B Primary Screening C Antimicrobial Screening (e.g., MIC Determination) A->C Primary Screening D Anti-inflammatory Assays (Cytokine & COX Inhibition) B->D If low cytotoxicity E Anticancer Pathway Analysis (HDAC & Apoptosis Assays) B->E If cytotoxic to cancer cells G Structure-Activity Relationship (SAR) Studies C->G D->G D->G Data Consolidation E->G E->G Data Consolidation F Antioxidant Capacity (DPPH/ABTS Assays) F->G Data Consolidation H In Vivo Model Validation G->H Lead Candidate

Caption: Tiered workflow for evaluating novel derivatives.

Part 2: Application Note I - Anticancer Activity

Scientific Rationale: Many naturally occurring and synthetic benzoic acid derivatives have demonstrated significant anticancer properties.[1][3] A key mechanism identified for dihydroxybenzoic acids is the inhibition of histone deacetylases (HDACs), which leads to cell growth inhibition and apoptosis.[4] Therefore, a primary avenue of investigation for novel this compound derivatives is their potential as anticancer agents.

Protocol 1.1: In Vitro Cytotoxicity Screening via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells. This assay serves as a robust initial screen to identify compounds that reduce cancer cell proliferation or induce cell death.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma) and a non-cancerous control line (e.g., CCD-25sk normal skin fibroblasts) in appropriate media until they reach ~80% confluency.

  • Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include "vehicle control" (media with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation Example:

CompoundDerivative SubstituentIC₅₀ on HCT-116 (µM)IC₅₀ on MCF-7 (µM)IC₅₀ on CCD-25sk (µM)Selectivity Index (SI)*
1a -H25.432.1>100>4.0
1b -Cl10.215.885.38.4
1c -OCH₃45.150.7>100>2.2
Doxorubicin (Control)0.81.15.46.8

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.

Protocol 1.2: Histone Deacetylase (HDAC) Inhibition Assay

Principle: Based on the established activity of related benzoic acids[4], it is crucial to determine if your lead compounds inhibit HDAC enzymes. Commercially available fluorometric kits provide a straightforward method. They typically use an acetylated lysine substrate that, when deacetylated by an active HDAC enzyme, can be cleaved by a developer to release a fluorophore. An HDAC inhibitor will prevent this process, resulting in a lower fluorescence signal.

Methodology:

  • Reagent Preparation: Prepare reagents according to the manufacturer's protocol (e.g., HDAC assay buffer, substrate, developer, and a known HDAC inhibitor like Trichostatin A as a positive control).

  • Reaction Setup: In a 96-well black plate, add HeLa nuclear extract (as the source of HDAC enzymes) or a purified human HDAC isoenzyme.

  • Inhibitor Addition: Add the test compounds at various concentrations.

  • Substrate Addition: Initiate the reaction by adding the acetylated fluorogenic substrate.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Development: Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution. Incubate for 15 minutes at room temperature.

  • Data Acquisition: Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 360 nm/460 nm).

  • Data Analysis: Calculate the percent inhibition relative to the no-inhibitor control and determine the IC₅₀ value for HDAC inhibition.

Part 3: Application Note II - Anti-inflammatory Activity

Scientific Rationale: Chronic inflammation is a key driver of numerous diseases. Benzoic acid derivatives have shown promise in mitigating inflammation by reducing the production of pro-inflammatory mediators like IL-6 and TNF-α and by inhibiting cyclooxygenase (COX) enzymes, which are central to the prostaglandin synthesis pathway.[6][7]

Protocol 2.1: Measurement of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, leading to the release of pro-inflammatory cytokines via activation of pathways like NF-κB. This protocol measures the ability of test compounds to suppress this response.

Methodology:

  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) and seed into 24-well plates at a density of 2.5 x 10⁵ cells per well. Allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.

  • Incubation: Incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentration against the test compound concentration to determine the IC₅₀ for the inhibition of cytokine release. A parallel MTT assay should be run to ensure the observed effects are not due to cytotoxicity.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) NFkB_IkBa Inactive Complex IkBa->NFkB_IkBa Degradation IkBa->Degradation Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates NFkB->NFkB_IkBa Gene Pro-inflammatory Genes (TNF-α, IL-6, COX2) Nucleus->Gene Binds to DNA Cytokines TNF-α, IL-6 (Inflammation) Gene->Cytokines Transcription & Translation Derivative 4-(1-Hydroxyethyl)benzoic Acid Derivative Derivative->IKK Potential Inhibition Point

Caption: The NF-κB signaling pathway in inflammation.

Part 4: Application Note III - Antimicrobial Activity

Scientific Rationale: The p-hydroxy benzoic acid framework is a component of many antimicrobial agents, and its derivatives, particularly esters and Schiff bases, have shown potent activity against a range of pathogens.[8] Therefore, evaluating new derivatives for their ability to inhibit bacterial growth is a logical and promising research direction.

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

Principle: The broth microdilution method is a standardized and quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a cornerstone of antimicrobial susceptibility testing.

Methodology:

  • Bacterial Strains: Use standard quality control strains such as Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213).

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending colonies from an overnight agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB. The concentration range typically spans from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A known antibiotic like ampicillin or ciprofloxacin should be included as a reference standard.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the absorbance at 600 nm.

Data Presentation Example:

CompoundDerivative SubstituentMIC against E. coli (µg/mL)MIC against S. aureus (µg/mL)
1a -H12864
1b -Cl3216
1c -OCH₃>256128
Ciprofloxacin (Control)0.0150.5

References

Enantioselective Synthesis and Application of 4-(1-Hydroxyethyl)benzoic Acid: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Value of a Versatile Chiral Building Block

In the landscape of modern pharmaceutical and materials science, the demand for enantiomerically pure compounds is relentless. The specific three-dimensional arrangement of a molecule can dictate its biological activity, with one enantiomer often providing the desired therapeutic effect while the other may be inactive or even harmful.[1] Chiral secondary alcohols are foundational building blocks in this pursuit, and 4-(1-Hydroxyethyl)benzoic acid is a particularly valuable synthon. Its bifunctional nature—a stereogenic alcohol center on an aromatic ring coupled with a versatile carboxylic acid handle—opens pathways to a diverse array of complex chiral molecules.

This guide provides an in-depth exploration of the primary method for producing enantiomerically pure this compound: the biocatalytic asymmetric reduction of its prochiral ketone precursor. Furthermore, it details a robust protocol for its subsequent use as a chiral building block, demonstrating its utility in constructing other valuable chiral intermediates.

Part A: Enantioselective Synthesis of this compound via Biocatalysis

The most efficient and selective method for synthesizing single-enantiomer this compound is through the asymmetric reduction of 4-acetylbenzoic acid. While chemical methods exist, biocatalysis using enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) offers unparalleled advantages.[2] These enzyme-catalyzed reactions are renowned for their high enantioselectivity and regioselectivity, often achieving enantiomeric excess (e.e.) values greater than 99%.[3][4] They operate under mild, aqueous conditions (ambient temperature and atmospheric pressure), which prevents issues like racemization and minimizes the need for harsh reagents and solvents, aligning with the principles of green chemistry.[2][4]

Scientific Principle: The Chemoenzymatic Reduction Cycle

The core of this process is the stereospecific transfer of a hydride from a cofactor, typically NADPH (Nicotinamide adenine dinucleotide phosphate), to the carbonyl group of 4-acetylbenzoic acid. The enzyme's chiral active site dictates the facial selectivity of the hydride attack, thus producing either the (R)- or (S)-alcohol.

Since the NADPH cofactor is expensive, it is used in catalytic amounts and regenerated in situ. A common and highly efficient method for this is a coupled-enzyme system using glucose and glucose dehydrogenase (GDH).[5] The GDH oxidizes glucose to gluconolactone, simultaneously reducing NADP+ back to NADPH, which allows the primary ketoreductase to continue its catalytic cycle.

G KRED_NADP KRED_NADP NADP NADP KRED_NADP->NADP NADP+ Pool NADPH NADPH KRED_NADPH KRED_NADPH NADPH->KRED_NADPH Regenerated NADPH

Caption: Chemoenzymatic cycle for asymmetric ketone reduction.

Protocol 1: Enzymatic Synthesis of (S)-4-(1-Hydroxyethyl)benzoic Acid

This protocol describes a typical lab-scale batch process. The choice of KRED will determine the chirality of the product; many commercially available enzyme screening kits offer reductases for producing either the (R)- or (S)-enantiomer.

Materials:

  • 4-Acetylbenzoic acid

  • Ketoreductase (KRED) selective for the (S)-product

  • Glucose Dehydrogenase (GDH)

  • NADP+ sodium salt

  • D-(+)-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Isopropyl alcohol (IPA) for co-solvency (optional)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Buffer Preparation: Prepare 1 L of 100 mM potassium phosphate buffer and adjust the pH to 7.0.

  • Reaction Setup: In a temperature-controlled reaction vessel, add 500 mL of the phosphate buffer.

  • Reagent Dissolution:

    • Add D-(+)-Glucose (e.g., 1.2 equivalents relative to the ketone) and stir until dissolved.

    • Add 4-acetylbenzoic acid (e.g., 10 g, 60.9 mmol). If solubility is low, a small amount of co-solvent like IPA (5-10% v/v) can be added, or the pH can be adjusted slightly upwards with NaOH to form the more soluble carboxylate salt, then readjusted to 7.0.

    • Add the NADP+ sodium salt (e.g., 0.1 mol%).

  • Enzyme Addition: Once all substrates are dissolved and the solution is at the desired temperature (typically 25-30 °C), add the GDH (e.g., 500 units) and the selected KRED (e.g., 50 mg).

  • Reaction Monitoring: Stir the reaction mixture at a constant temperature. Monitor the conversion of the starting material by taking small aliquots, quenching with a water-miscible organic solvent (e.g., acetonitrile), centrifuging to remove protein, and analyzing the supernatant by HPLC or TLC. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, acidify the mixture to pH ~2-3 with 2M HCl to protonate the carboxylic acid.

    • Extract the product with ethyl acetate (3 x 200 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification and Analysis:

    • The product can be further purified by recrystallization if necessary.

    • Determine the enantiomeric excess (e.e.) of the product using chiral HPLC analysis.

Self-Validation and Expected Outcome:

  • Conversion: >95%

  • Isolated Yield: 85-95%

  • Enantiomeric Excess (e.e.): >99% for the (S)-enantiomer.

  • The high selectivity of the enzymatic process serves as its own validation; a low e.e. would indicate a problem with the enzyme activity or potential contamination.

ParameterTypical Value/ConditionRationale
Substrate 4-Acetylbenzoic Acid[]Prochiral ketone precursor.
Enzyme Ketoreductase (KRED)[4]Biocatalyst providing high stereoselectivity.
Cofactor NADP+/NADPHHydride source for the reduction.
Regeneration System Glucose/GDHCost-effective in situ regeneration of NADPH.[5]
Solvent Aqueous Buffer (pH 7.0)Mimics physiological conditions, mild for the enzyme.
Temperature 25-35 °COptimal range for most mesophilic enzymes.
Yield >85%Efficient conversion with minimal side products.
Enantiomeric Excess >99%Hallmark of enzymatic reductions.[3]

Part B: Application of Chiral this compound as a Synthon

Once synthesized, enantiopure this compound becomes a valuable chiral building block. The secondary alcohol is a versatile functional group that can be converted into other key functionalities such as halides, azides, and amines, often with a predictable stereochemical outcome (retention or inversion). This allows chemists to introduce a defined stereocenter into a target molecule. A particularly useful transformation is the conversion to a chiral amine, a common motif in active pharmaceutical ingredients.

Scientific Principle: Stereospecific Nucleophilic Substitution

The conversion of the alcohol to an amine can be achieved via a two-step sequence involving activation of the hydroxyl group followed by nucleophilic substitution.

  • Activation: The hydroxyl group is a poor leaving group. It is first converted into a better one, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This reaction proceeds with retention of configuration at the stereocenter.

  • Substitution: The resulting tosylate is then displaced by a nucleophile, such as sodium azide (NaN₃). This Sₙ2 reaction proceeds with inversion of configuration. The resulting chiral azide is a stable intermediate that can be readily reduced to the primary amine (e.g., via catalytic hydrogenation) with retention of the newly established configuration.

G Start (S)-Alcohol Activated Tosylate Intermediate (S)-configuration Start->Activated TsCl, Py (Retention) Azide Azide Product (R)-configuration Activated->Azide NaN₃, DMF (Inversion, SN2) Amine Final Amine (R)-configuration Azide->Amine H₂, Pd/C (Reduction)

Caption: Synthetic pathway from chiral alcohol to chiral amine.

Protocol 2: Synthesis of (R)-4-(1-Azidoethyl)benzoic Acid

This protocol details the conversion of (S)-4-(1-Hydroxyethyl)benzoic acid to its corresponding (R)-azide, a direct precursor to the (R)-amine.

Materials:

  • (S)-4-(1-Hydroxyethyl)benzoic acid (from Protocol 1)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Deionized water

Procedure:

  • Esterification (Protection): The carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) prior to this sequence to prevent side reactions. This can be achieved under standard Fischer esterification conditions (e.g., methanol, catalytic H₂SO₄). For this protocol, we assume the starting material is the methyl ester, Methyl (S)-4-(1-hydroxyethyl)benzoate.

  • Tosylation (Activation):

    • Dissolve Methyl (S)-4-(1-hydroxyethyl)benzoate (1 eq.) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine (1.5 eq.) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

    • Quench the reaction by slowly adding water. Separate the layers and wash the organic layer sequentially with 1M HCl, water, and saturated NaHCO₃ solution.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate. This intermediate is often used directly in the next step without further purification.

  • Azide Substitution (Inversion):

    • Dissolve the crude tosylate from the previous step in anhydrous DMF under an inert atmosphere.

    • Add sodium azide (3.0 eq.) to the solution.

    • Heat the reaction mixture to 60-70 °C and stir for 6-12 hours, monitoring by TLC for the disappearance of the tosylate.

    • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x).

    • Combine the organic extracts, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification and Hydrolysis:

    • Purify the crude azide ester by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

    • The resulting pure Methyl (R)-4-(1-azidoethyl)benzoate can then be hydrolyzed back to the carboxylic acid under standard basic conditions (e.g., LiOH in THF/water) followed by acidic workup.

Self-Validation and Expected Outcome:

  • Stereochemistry: The Sₙ2 mechanism reliably produces the inverted (R)-azide. The stereochemical purity can be confirmed by converting a small sample to the amine and analyzing it by chiral HPLC.

  • Yield: ~70-85% over the two steps.

  • Spectroscopy: The formation of the azide can be confirmed by a characteristic strong absorption in the IR spectrum around 2100 cm⁻¹.

StepKey ReagentsStereochemical OutcomePurpose
Activation p-Toluenesulfonyl chloride, PyridineRetentionConvert poor -OH leaving group into a good -OTs group.
Substitution Sodium Azide (NaN₃)InversionSₙ2 displacement of the tosylate to install the azide group.
Reduction (Optional) H₂, Pd/CRetentionConverts the azide to the corresponding primary amine.

Conclusion

This compound is a prime example of a high-value chiral intermediate. Its efficient and highly selective synthesis via biocatalytic reduction provides a sustainable and scalable route to enantiomerically pure material. The subsequent, predictable derivatization of its chiral alcohol functionality, as demonstrated by the conversion to a chiral azide and amine, solidifies its role as a versatile building block for the construction of complex, stereochemically defined molecules essential for the advancement of drug discovery and development.

References

Application Notes: The Strategic Utility of (R)-4-(1-Hydroxyethyl)benzoic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Versatile Chiral Synthon

In the landscape of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. (R)-4-(1-Hydroxyethyl)benzoic acid is a bifunctional chiral building block of significant value. Its structure incorporates a carboxylic acid for amide bond formation or esterification, a benzene ring for aromatic interactions, and a chiral secondary alcohol that dictates the stereochemistry of downstream products. This unique combination makes it an invaluable starting material for the synthesis of complex, high-value molecules, particularly active pharmaceutical ingredients (APIs).

The production of this key intermediate often leverages green chemistry principles, with biocatalytic asymmetric reduction of the prochiral 4-acetylbenzoic acid emerging as a preferred method.[1][2] This enzymatic approach, utilizing ketoreductases, frequently yields the (R)-alcohol with high enantiomeric excess (>99% ee), circumventing the need for classical resolution techniques which are inherently less efficient.[3][4]

PropertyValueSource
Molecular Formula C₉H₁₀O₃[5]
Molecular Weight 166.17 g/mol [5]
CAS Number 125577-90-4[5]
IUPAC Name 4-[(1R)-1-hydroxyethyl]benzoic acid[5]
Appearance White to off-white solidN/A
Chirality (R)N/A

Core Application: A Key Building Block for Rivaroxaban Intermediates

A prominent application of (R)-4-(1-Hydroxyethyl)benzoic acid is in the synthesis of intermediates for Rivaroxaban (Xarelto®), a widely used oral anticoagulant that functions as a direct Factor Xa inhibitor.[6] The stereochemistry of the final drug is critical for its therapeutic activity, and the chiral center of (R)-4-(1-Hydroxyethyl)benzoic acid can be strategically incorporated to establish the required (S)-configuration in the oxazolidinone core of Rivaroxaban.

The synthesis involves transforming the chiral alcohol into a suitable leaving group, followed by reaction with an amine to form a key intermediate, ultimately leading to the construction of the drug's central scaffold.[7] The causality behind selecting this specific chiral building block lies in its ability to efficiently transfer its predefined stereochemistry into the target molecule, simplifying the synthetic route and avoiding costly and low-yielding chiral separations at later stages.[8]

Logical Workflow: From Chiral Synthon to Pharmaceutical Core

The following diagram illustrates the strategic position of (R)-4-(1-Hydroxyethyl)benzoic acid in a generalized synthetic pathway toward a key pharmaceutical intermediate, such as the core of Rivaroxaban.

G cluster_start Starting Materials cluster_synthesis Key Chiral Synthesis Step cluster_activation Functional Group Manipulation cluster_coupling Core Structure Assembly cluster_product Final Intermediate A 4-Acetylbenzoic Acid (Prochiral Ketone) B (R)-4-(1-Hydroxyethyl)benzoic acid (Chiral Building Block) A->B  Asymmetric  Bioreduction C Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) B->C   D Activation of Carboxylic Acid (e.g., Esterification) B->D   E Nucleophilic Substitution (SN2) (Inversion of Stereocenter) C->E  w/ Amine Nucleophile F Cyclization Reaction D->F   E->F  Intramolecular  Reaction G (S)-Oxazolidinone Core (Rivaroxaban Intermediate) F->G   G Start Goal: Obtain Enantiopure (R)-4-(1-Hydroxyethyl)benzoic acid Decision Evaluate Project Needs Start->Decision Path1 Biocatalytic Asymmetric Reduction Decision->Path1  High ee & sustainability are key Path2 Chemical Reduction & Chiral Resolution Decision->Path2  No access to biocatalysts Pros1 Pros: + High Enantioselectivity (>99% ee) + Mild Reaction Conditions + Green & Sustainable + Direct to (R) or (S) form Path1->Pros1 Cons1 Cons: - Requires specific enzyme/microorganism - Potential for low enzyme stability - Biocatalyst cost & availability Path1->Cons1 Pros2 Pros: + Well-established chemistry + Readily available reducing agents + No specialized biological equipment Path2->Pros2 Cons2 Cons: - Max theoretical yield of 50% - Requires chiral resolving agent - Generates unwanted enantiomer as waste - Often requires multiple recrystallizations Path2->Cons2

References

The Versatile Chiral Synthon: Applications of (S)-4-(1-Hydroxyethyl)benzoic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

(S)-4-(1-Hydroxyethyl)benzoic acid has emerged as a valuable and versatile chiral building block in the synthesis of complex, high-value molecules, particularly within the pharmaceutical industry. Its bifunctional nature, possessing both a stereodefined secondary alcohol and a readily modifiable carboxylic acid on a rigid aromatic scaffold, allows for its strategic incorporation into a variety of molecular architectures. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

The Strategic Advantage of a Predefined Stereocenter

The primary value of (S)-4-(1-Hydroxyethyl)benzoic acid lies in its fixed (S)-configuration at the benzylic alcohol. Introducing a stereocenter early in a synthetic sequence using a chiral building block like this is often more efficient and cost-effective than establishing it later through asymmetric catalysis or chiral resolution. This approach simplifies complex syntheses, reduces the number of steps, and avoids the potential for diastereomeric mixtures that can be challenging to separate. The presence of both a nucleophilic hydroxyl group and an electrophilic (or derivatizable) carboxylic acid group provides two orthogonal handles for subsequent chemical transformations.

Application in the Synthesis of Kinase Inhibitors: A Case Study with ERK1/2 Inhibitors

A prominent application of chiral hydroxyethylphenyl moieties, structurally analogous to (S)-4-(1-Hydroxyethyl)benzoic acid, is in the synthesis of kinase inhibitors. The development of GDC-0994, a potent and selective inhibitor of ERK1/2 kinases, provides an excellent case study.[1][2][3] The (S)-1-(substituted-phenyl)-2-hydroxyethyl fragment is a critical component of GDC-0994, responsible for key interactions within the enzyme's binding pocket.

While the reported synthesis of GDC-0994 utilizes a closely related starting material, the principles and reactions are directly translatable to syntheses starting from (S)-4-(1-Hydroxyethyl)benzoic acid. The core strategy involves leveraging the chiral alcohol for subsequent coupling reactions.

Key Synthetic Transformations:
  • Protecting Group Chemistry: The carboxylic acid and/or the hydroxyl group can be selectively protected to allow for transformations at the other functional group.

  • Activation of the Hydroxyl Group: The secondary alcohol can be converted into a good leaving group (e.g., mesylate, tosylate) to facilitate nucleophilic substitution.

  • Stereoinvertive Reactions: The Mitsunobu reaction is a powerful tool to invert the stereocenter to the (R)-configuration if required for a specific target, or to couple the alcohol with a wide range of nucleophiles with inversion of stereochemistry.[4][5][6]

  • Esterification and Amidation: The carboxylic acid can be readily converted to esters or amides to introduce further diversity and functionality.

Experimental Protocols

Protocol 1: Esterification of (S)-4-(1-Hydroxyethyl)benzoic Acid via Fischer Esterification

This protocol describes the protection of the carboxylic acid as a methyl ester, a common first step to enable further reactions at the hydroxyl group.

Objective: To synthesize Methyl (S)-4-(1-hydroxyethyl)benzoate.

Materials and Reagents:

  • (S)-4-(1-Hydroxyethyl)benzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of (S)-4-(1-Hydroxyethyl)benzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), slowly add concentrated sulfuric acid (0.1 eq).

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Causality: The use of a strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The large excess of methanol serves to drive the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.

ReactantMolar RatioCatalystReaction TimeTypical Yield
(S)-4-(1-Hydroxyethyl)benzoic acid1H₂SO₄4-6 hours>90%
Protocol 2: Stereospecific Inversion of the Hydroxyl Group via Mitsunobu Reaction

This protocol details the inversion of the (S)-alcohol to an (R)-ester using a Mitsunobu reaction with benzoic acid. This demonstrates the utility of this reaction in controlling stereochemistry.[6][7]

Objective: To synthesize (R)-1-(4-methoxycarbonylphenyl)ethyl benzoate. (Assuming the starting material is the methyl ester from Protocol 1).

Materials and Reagents:

  • Methyl (S)-4-(1-hydroxyethyl)benzoate

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Benzoic acid

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl (S)-4-(1-hydroxyethyl)benzoate (1.0 eq), triphenylphosphine (1.5 eq), and benzoic acid (1.2 eq) in anhydrous THF.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the reduced hydrazide byproduct.

Causality: The Mitsunobu reaction proceeds via an alkoxyphosphonium salt intermediate formed from the reaction of the alcohol with the PPh₃/DIAD adduct. This intermediate then undergoes an Sₙ2 displacement by the carboxylate nucleophile (benzoate), resulting in a clean inversion of the stereocenter. The use of a slight excess of the phosphine and azodicarboxylate ensures complete consumption of the starting alcohol.

Visualization of Synthetic Pathways

Logical Flow of a Multi-step Synthesis

The following diagram illustrates a typical synthetic sequence starting from (S)-4-(1-Hydroxyethyl)benzoic acid, showcasing its utility in building molecular complexity.

G A (S)-4-(1-Hydroxyethyl)benzoic acid B Methyl (S)-4-(1-hydroxyethyl)benzoate A->B Esterification (Protocol 1) C Activated (S)-alcohol (e.g., Mesylate) B->C Activation (e.g., MsCl, TEA) E Coupled Product (R-configuration, inverted) B->E Mitsunobu Reaction (Protocol 2) D Coupled Product (S-configuration retained) C->D SN2 with Nu-

Caption: Synthetic pathways from (S)-4-(1-Hydroxyethyl)benzoic acid.

Mechanism of the Mitsunobu Reaction

The diagram below outlines the key steps in the Mitsunobu reaction, highlighting the formation of the key intermediates that lead to stereochemical inversion.

Mitsunobu cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Alcohol (S)-Alcohol Alkoxyphosphonium Alkoxyphosphonium Salt (Activated Alcohol) Alcohol->Alkoxyphosphonium PPh3 PPh3 Adduct PPh3-DIAD Adduct PPh3->Adduct DIAD DIAD DIAD->Adduct Nucleophile Nu-H Product Inverted Product (R) Nucleophile->Product Adduct->Alkoxyphosphonium Alkoxyphosphonium->Product SN2 Attack Byproducts PPh3=O + DIAD-H2 Alkoxyphosphonium->Byproducts

Caption: Simplified mechanism of the Mitsunobu reaction.

Conclusion

(S)-4-(1-Hydroxyethyl)benzoic acid is a powerful chiral synthon that provides a reliable and efficient means of introducing a defined stereocenter into complex molecules. Its application in the synthesis of kinase inhibitors highlights its importance in modern drug discovery. The ability to perform a range of chemical transformations at both the hydroxyl and carboxylic acid functionalities, including stereoinvertive reactions like the Mitsunobu, underscores its versatility. For researchers and professionals in synthetic chemistry, a thorough understanding of the reactivity and handling of this building block can significantly streamline synthetic routes to valuable chiral targets.

References

Applikations- und Protokollhandbuch: Derivatisierung von 4-(1-Hydroxyethyl)benzoesäure für die chromatographische Analyse

Author: BenchChem Technical Support Team. Date: January 2026

An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Von: Leitender Applikationswissenschaftler, Gemini Analytical

Datum: 31. Dezember 2025

Betreff: Detaillierte Protokolle zur Derivatisierung von 4-(1-Hydroxyethyl)benzoesäure zur Verbesserung der analytischen Nachweisbarkeit und chromatographischen Leistung

Zusammenfassung für die Geschäftsleitung

Dieses Dokument beschreibt detaillierte Applikationshinweise und validierte Protokolle für die chemische Derivatisierung von 4-(1-Hydroxyethyl)benzoesäure, einer bifunktionellen Verbindung, die sowohl eine sekundäre Alkohol- als auch eine Carbonsäuregruppe enthält. Die Analyse der nativen Form dieser Verbindung mittels Gaschromatographie (GC) ist aufgrund ihrer geringen Flüchtigkeit und hohen Polarität eine Herausforderung. Auch in der Hochleistungsflüssigkeitschromatographie (HPLC) kann eine Derivatisierung die Nachweisempfindlichkeit und die chromatographische Peakform erheblich verbessern. Wir stellen hier zwei primäre, robuste Derivatisierungsstrategien vor: die Silylierung für die GC-Analyse und die Alkylierung/Veresterung für die HPLC-Analyse. Jedes Protokoll wird mit einer Erläuterung der zugrunde liegenden chemischen Prinzipien, methodischen Überlegungen und Schritten zur Methodenvalidierung präsentiert, um wissenschaftliche Genauigkeit und Reproduzierbarkeit zu gewährleisten.

Einleitung: Die Notwendigkeit der Derivatisierung

4-(1-Hydroxyethyl)benzoesäure ist eine wichtige Zwischenstufe und ein Metabolit in verschiedenen pharmazeutischen und chemischen Synthesen. Ihre genaue Quantifizierung in komplexen Matrices wie biologischen Flüssigkeiten oder Reaktionsgemischen ist für die Prozessoptimierung, pharmakokinetische Studien und die Qualitätskontrolle von entscheidender Bedeutung. Die Molekülstruktur, die sowohl eine polare Carbonsäuregruppe als auch eine reaktive sekundäre Hydroxylgruppe aufweist, stellt jedoch analytische Herausforderungen dar.

  • Für die Gaschromatographie (GC): Die Polarität dieser funktionellen Gruppen führt zu einer geringen Flüchtigkeit und einer Tendenz zur Adsorption an aktiven Stellen in der Injektionsöffnung und auf der Säule, was zu schlechten Peakformen, geringer Empfindlichkeit und unzuverlässiger Quantifizierung führt.[1] Eine Derivatisierung ist unerlässlich, um diese polaren Stellen zu maskieren, die Flüchtigkeit zu erhöhen und die thermische Stabilität zu verbessern.[2]

  • Für die Hochleistungsflüssigkeitschromatographie (HPLC): Obwohl die Verbindung direkt analysiert werden kann, fehlt ihr oft ein starker Chromophor für eine empfindliche UV-Detektion. Eine Derivatisierung kann einen Chromophor oder Fluorophor in das Molekül einführen, was die Nachweisgrenzen um Größenordnungen verbessert.[3] Darüber hinaus kann die Derivatisierung die Retentionseigenschaften in der Umkehrphasenchromatographie verändern und so die Trennung von störenden Matrixkomponenten verbessern.

Da das chirale Zentrum am Ethylalkohol zu Enantiomeren führt, die unterschiedliche pharmakologische Aktivitäten aufweisen können, werden auch Überlegungen zur chiralen Derivatisierung für deren Trennung erörtert.[4][5]

Strategie 1: Silylierung für die GC-MS-Analyse

Die Silylierung ist die Methode der Wahl für die GC-Analyse von Verbindungen mit aktiven Wasserstoffatomen.[2][6] Bei dieser Reaktion wird ein aktiver Wasserstoff in den Hydroxyl- und Carboxylgruppen durch eine unpolare Trimethylsilyl (TMS)-Gruppe ersetzt.[7] N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), oft in Kombination mit einem Katalysator wie Trimethylchlorsilan (TMCS), ist ein hochwirksames Reagenz für die gleichzeitige Derivatisierung beider funktioneller Gruppen.[8][9][10]

Kausalität der Methodik: BSTFA ist ein starkes Silylierungsmittel, dessen Nebenprodukte (N-Trimethylsilyl-trifluoracetamid und Trifluoracetamid) sehr flüchtig sind und somit die chromatographische Analyse nur minimal stören.[8][11] Die Zugabe von 1% TMCS katalysiert die Reaktion, insbesondere für die sterisch gehinderte sekundäre Alkoholgruppe, und gewährleistet eine vollständige Derivatisierung.[1][12]

Workflow der Silylierungs-Derivatisierung

cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse P1 Probe einwiegen/pipettieren (1-10 mg / 100 µL) P2 Lösungsmittel entfernen (z.B. unter N2-Strom) P1->P2 D1 Zugabe von BSTFA + 1% TMCS (z.B. 100 µL) P2->D1 D2 Inkubation (z.B. 60°C für 30 min) D1->D2 A1 Abkühlen auf Raumtemperatur D2->A1 A2 Injektion in GC-MS A1->A2

Abbildung 1: Workflow für die Silylierungs-Derivatisierung für die GC-MS-Analyse.

Detailliertes Protokoll: Silylierung mit BSTFA/TMCS
  • Probenvorbereitung:

    • Überführen Sie eine genau abgewogene Menge der Probe (1-5 mg) oder ein Aliquot einer Probenlösung in ein 2-ml-GC-Reaktionsgefäß.

    • Wenn die Probe in einem protischen Lösungsmittel (z. B. Wasser, Methanol) gelöst ist, trocknen Sie sie unter einem sanften Stickstoffstrom oder durch Lyophilisierung vollständig ein. Feuchtigkeit beeinträchtigt das Silylierungsreagenz.[1][11]

    • Lösen Sie den trockenen Rückstand gegebenenfalls in einem geeigneten aprotischen Lösungsmittel (z. B. 100 µL Pyridin oder Acetonitril).

  • Derivatisierungsreaktion:

    • Geben Sie 100 µL N,O-Bis(trimethylsilyl)trifluoracetamid mit 1% Trimethylchlorsilan (BSTFA + 1% TMCS) in das Reaktionsgefäß. Es wird ein molarer Überschuss des Reagenzes empfohlen, typischerweise ein Verhältnis von 2:1 des Reagenzes zu den aktiven Wasserstoffatomen.[11]

    • Verschließen Sie das Gefäß fest und schütteln Sie es vorsichtig, um es zu mischen.

    • Inkubieren Sie das Reaktionsgefäß 30 Minuten lang bei 60-70°C in einem Heizblock oder Ofen, um eine vollständige Reaktion sicherzustellen.

  • Analyse:

    • Lassen Sie das Reaktionsgefäß auf Raumtemperatur abkühlen.

    • Injizieren Sie 1 µL des derivatisierten Gemisches direkt in das GC-MS-System.

Tabellarische Zusammenfassung: GC-MS-Bedingungen
ParameterEmpfohlene EinstellungBegründung
Injektor Split/Splitless (Splitless-Modus für 1 Min.)Maximiert die Übertragung des Analyten auf die Säule für eine hohe Empfindlichkeit.
Injektortemperatur 250 °CGewährleistet eine schnelle Verdampfung des derivatisierten Analyten.
Säule DB-5ms, 30 m x 0,25 mm ID, 0,25 µm FilmdickeEine unpolare Säule, die sich gut für die Trennung von TMS-Derivaten eignet.
Trägergas Helium, konstante Flussrate 1,2 mL/minInertgas mit guter Trenneffizienz.
Ofentemperatur Start bei 80°C, Rampe mit 15°C/min auf 280°C, 5 Min. haltenEin Temperaturgradient, der eine gute Trennung von Lösungsmitteln und Derivaten ermöglicht.
MS-Transferlinie 280 °CVerhindert die Kondensation von Analyten.
Ionenquelle 230 °C, Elektronenionisation (EI) bei 70 eVStandardbedingungen für die EI-Massenspektrometrie.
MS-Modus Full Scan (m/z 50-500) & SIMFull Scan zur Identifizierung, Selected Ion Monitoring (SIM) zur Quantifizierung.

Strategie 2: Veresterung/Alkylierung für die HPLC-Analyse

Für die HPLC-Analyse, insbesondere bei Verwendung von UV- oder Fluoreszenzdetektion, zielt die Derivatisierung darauf ab, eine stark absorbierende oder emittierende Markierung an das Molekül zu binden. Pentafluorbenzylbromid (PFBBr) ist ein ausgezeichnetes Derivatisierungsreagenz für Carbonsäuren.[13][14] Es reagiert mit der Carboxylatgruppe unter Bildung eines Pentafluorbenzylesters, der eine starke Reaktion in einem Elektroneneinfangdetektor (ECD) für GC oder eine gute UV-Absorption für HPLC aufweist.[13][14]

Kausalität der Methodik: Die Reaktion wird typischerweise unter basischen Bedingungen durchgeführt, um die Carbonsäure zu deprotonieren und ihre Nukleophilie zu erhöhen. Ein Phasentransferkatalysator kann verwendet werden, um die Reaktion in einem Zweiphasensystem zu erleichtern.[13] Diese Methode zielt selektiv auf die Carbonsäuregruppe ab, während die Hydroxylgruppe unter milden Bedingungen im Allgemeinen unreaktiv bleibt.

Workflow der PFBBr-Derivatisierung

cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Aufarbeitung & Analyse P1 Probe in geeignetem Lösungsmittel lösen P2 pH-Wert einstellen (basisch) (z.B. mit K2CO3) P1->P2 D1 Zugabe von PFBBr in Acetonitril P2->D1 D2 Inkubation (z.B. 40°C für 60 min) D1->D2 A1 Reaktion stoppen (z.B. mit Säure) D2->A1 A2 Extraktion des Derivats A1->A2 A3 Analyse mittels HPLC-UV/FLD A2->A3

Abbildung 2: Workflow für die Veresterung mit PFBBr für die HPLC-Analyse.

Detailliertes Protokoll: Veresterung mit PFBBr
  • Probenvorbereitung:

    • Lösen Sie eine bekannte Menge der Probe in 1 mL Acetonitril.

    • Geben Sie ca. 10 mg wasserfreies Kaliumcarbonat (K₂CO₃) als Base hinzu, um die Deprotonierung der Carbonsäure zu gewährleisten.

  • Derivatisierungsreaktion:

    • Bereiten Sie eine 10 mg/mL Lösung von Pentafluorbenzylbromid (PFBBr) in Acetonitril vor.

    • Geben Sie 100 µL der PFBBr-Lösung zur Probenmischung.

    • Verschließen Sie das Gefäß und erhitzen Sie es 60 Minuten lang bei 40°C.

  • Aufarbeitung und Analyse:

    • Kühlen Sie die Reaktion auf Raumtemperatur ab.

    • Filtrieren Sie die Lösung durch einen 0,45-µm-Spritzenfilter, um das unlösliche Salz zu entfernen.

    • Verdünnen Sie das Filtrat bei Bedarf mit der mobilen Phase.

    • Injizieren Sie ein Aliquot in das HPLC-System.

Tabellarische Zusammenfassung: HPLC-Bedingungen
ParameterEmpfohlene EinstellungBegründung
Säule C18, 150 x 4,6 mm, 5 µmStandard-Umkehrphasensäule für eine gute Trennung von hydrophoben Derivaten.
Mobile Phase A: 0,1% Ameisensäure in WasserB: AcetonitrilGradientenelution für eine effiziente Trennung.
Gradient 40% B bis 90% B in 15 Min.Ermöglicht die Elution des derivatisierten, hydrophoberen Analyten.
Flussrate 1,0 mL/minStandardflussrate für eine 4,6-mm-ID-Säule.
Säulentemperatur 30 °CSorgt für reproduzierbare Retentionszeiten.
Detektion UV bei 254 nmDer PFB-Ester weist eine starke UV-Absorption bei dieser Wellenlänge auf.
Injektionsvolumen 10 µLStandardinjektionsvolumen.

Überlegungen zur chiralen Trennung

Da 4-(1-Hydroxyethyl)benzoesäure ein chirales Zentrum besitzt, kann die Trennung der Enantiomere erforderlich sein. Dies kann durch zwei Hauptansätze erreicht werden:

  • Indirekte Methode: Derivatisierung mit einem chiralen Derivatisierungsreagenz (CDR), um ein Paar von Diastereomeren zu bilden. Diese Diastereomere können dann auf einer Standard-Achiral-Säule (z. B. C18) getrennt werden.[4]

  • Direkte Methode: Verwendung einer chiralen stationären Phase (CSP) in der HPLC, die in der Lage ist, die Enantiomere ohne vorherige Derivatisierung direkt zu trennen.[5][15][16]

Für die indirekte Methode könnten chirale Reagenzien, die mit der Hydroxyl- oder Carbonsäuregruppe reagieren, wie z. B. chirale Isocyanate oder Säurechloride, verwendet werden. Die Wahl des Ansatzes hängt von der Verfügbarkeit der Säulen, der erforderlichen Empfindlichkeit und der Komplexität der Probenmatrix ab.

Methodenvalidierung: Gewährleistung der Vertrauenswürdigkeit

Jede entwickelte Derivatisierungsmethode muss validiert werden, um sicherzustellen, dass sie für den beabsichtigten Zweck geeignet ist.[17] Die Validierung sollte gemäß den Richtlinien des International Council for Harmonisation (ICH) oder ähnlichen Standards durchgeführt werden und die folgenden Parameter umfassen:[17]

  • Spezifität/Selektivität: Die Fähigkeit, den Analyten eindeutig in Gegenwart von Matrixkomponenten und Derivatisierungsnebenprodukten zu bestimmen.

  • Linearität und Bereich: Nachweis, dass die Reaktion über einen definierten Konzentrationsbereich ein lineares Ansprechverhalten erzeugt.

  • Richtigkeit und Präzision: Bestimmung der Übereinstimmung zwischen dem gemessenen und dem wahren Wert (Richtigkeit) und der Variabilität wiederholter Messungen (Präzision).

  • Nachweisgrenze (LOD) und Bestimmungsgrenze (LOQ): Die niedrigsten Konzentrationen des Analyten, die zuverlässig nachgewiesen bzw. quantifiziert werden können.

  • Robustheit: Die Fähigkeit der Methode, unbeeinflusst von kleinen, bewussten Variationen der Methodenparameter zu bleiben (z. B. Reaktionstemperatur, Zeit).

Schlussfolgerung

Die Derivatisierung von 4-(1-Hydroxyethyl)benzoesäure ist ein entscheidender Schritt, um die Herausforderungen zu überwinden, die mit ihrer Analyse mittels GC und HPLC verbunden sind. Die Silylierung mit BSTFA ist eine robuste Methode, um die Verbindung für die GC-MS-Analyse flüchtig und thermisch stabil zu machen. Die Veresterung mit PFBBr bietet eine ausgezeichnete Strategie zur Verbesserung der Nachweisempfindlichkeit in der HPLC-UV. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Entwicklung und Validierung zuverlässiger analytischer Methoden für diese wichtige Verbindung in Forschungs- und Entwicklungsumgebungen.

Referenzen

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (n.d.). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • N,O-Bis(trimethylsilyl)trifluoroacetamide Product Information. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • 2,3,4,5,6-Pentafluorobenzyl bromide Product Information. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • pfbbr.pdf. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • The Power of BSTFA in Modern Analytical Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from --INVALID-LINK--

  • The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Entwicklung neuer Derivatisierungsmethoden für die GC-MS Analyse von Perfluorcarbonsäuren in variablen Probenmatrices. (n.d.). OPUS. Retrieved from --INVALID-LINK--

  • bstfa - SUPELCO. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • BSTFA. (2023, November 28). In Wikipedia. Retrieved from --INVALID-LINK--

  • Acids: Derivatization for GC Analysis. (n.d.). Retrieved from --INVALID-LINK--

  • BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Optimierung und Validierung dünnschichtchromatographischer Verfahren in der Qualitätsanalytik von Phytopharmaka. (n.d.). fah-bonn.de. Retrieved from --INVALID-LINK--

  • Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Preparation of TMS Derivatives for GC/MS. (n.d.). Retrieved from --INVALID-LINK--

  • Validierung chromatographischer Methoden. (2017, October 26). HHAC - Labor Dr. Heusler GmbH. Retrieved from --INVALID-LINK--

  • Derivatization in mass spectrometry--1. Silylation. (2003). European Journal of Mass Spectrometry, 9(1), 1-21. Retrieved from --INVALID-LINK--

  • Derivatisierung. (n.d.). Deutsche Sporthochschule Köln. Retrieved from --INVALID-LINK--

  • Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review. (2008). Journal of Pharmaceutical and Biomedical Analysis, 46(5), 821-840. Retrieved from --INVALID-LINK--

  • Review: Derivatization in mass spectrometry—1. Silylation. (2003). ResearchGate. Retrieved from --INVALID-LINK--

  • Application Note: Chiral Separation of 3-Hydroxyeicosanoic Acid Enantiomers by HPLC. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from --INVALID-LINK--

  • Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. (1996). Analytical Biochemistry, 239(1), 8-16. Retrieved from --INVALID-LINK--

References

The Versatile Role of 4-(1-Hydroxyethyl)benzoic Acid in Advanced Polymer Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of polymer chemistry, the quest for novel monomers that impart unique functionalities and properties to materials is perpetual. 4-(1-Hydroxyethyl)benzoic acid, a bifunctional aromatic compound, has emerged as a compelling building block for the synthesis of advanced polyesters with tailored characteristics. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound in polymer chemistry, complete with detailed protocols and the scientific rationale behind the experimental designs.

Introduction: The Strategic Advantage of this compound

This compound possesses a unique molecular architecture, featuring both a carboxylic acid and a secondary alcohol (hydroxyethyl) group on a rigid benzene ring. This combination of functionalities allows it to act as an AB-type monomer, capable of undergoing self-polycondensation to form polyesters. The presence of the aromatic ring contributes to the thermal stability and mechanical strength of the resulting polymers, while the hydroxyethyl group offers a site for potential post-polymerization modification and can influence the polymer's solubility and degradation profile. These attributes make polymers derived from this compound particularly attractive for applications in specialty materials and biomedical fields, including drug delivery.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC NameThis compound[3]
CAS Number97364-15-3[3][4][5]
Molecular FormulaC₉H₁₀O₃[3][4][5]
Molecular Weight166.17 g/mol [3][4]
Melting Point138-139 °C[6]
Boiling Point336.6 ± 25.0 °C at 760 mmHg[6]

Application in Polyester Synthesis via Melt Polycondensation

Melt polycondensation is a widely utilized, solvent-free method for synthesizing high-molecular-weight polyesters from hydroxy acids. This technique is particularly suitable for the polymerization of this compound, as it promotes the efficient removal of the water byproduct, driving the equilibrium towards polymer formation.[7][8][9]

The Rationale Behind Melt Polycondensation

The choice of melt polycondensation is underpinned by several key factors:

  • Solvent-Free Process: This method aligns with the principles of green chemistry by eliminating the need for organic solvents, which can be hazardous and difficult to remove completely from the final product.[7]

  • High Purity Product: The absence of a solvent simplifies the purification process, leading to a polymer with higher purity.

  • High Molecular Weight: By operating at elevated temperatures and under a high vacuum, the removal of the condensation byproduct (water) is maximized, which is crucial for achieving a high degree of polymerization.[9][10]

Experimental Protocol: Synthesis of Poly[4-(1-hydroxyethyl)benzoate] via Melt Polycondensation

This protocol provides a general procedure for the homopolymerization of this compound. Researchers should consider this as a starting point, and optimization of reaction parameters may be necessary to achieve desired polymer characteristics.

Materials:

  • This compound (≥98% purity)

  • Antimony(III) oxide (Sb₂O₃) or Dibutyltin oxide (catalyst)

  • Triphenyl phosphite (antioxidant, optional)

  • High-purity nitrogen gas

  • Methanol (for purification)

  • Chloroform or Tetrahydrofuran (THF) (for dissolution)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.

  • Heating mantle with a temperature controller.

  • Vacuum oven.

Workflow Diagram:

Melt_Polycondensation_Workflow cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_purification Purification prep1 Charge reactor with This compound prep2 Add catalyst (e.g., Sb₂O₃) and antioxidant prep1->prep2 prep3 Purge with Nitrogen prep2->prep3 react1 Heat to 180-200°C (Esterification) prep3->react1 Start Reaction react2 Increase temperature to 220-240°C and apply vacuum react1->react2 react3 Monitor viscosity and continue for 2-4 hours react2->react3 purify1 Cool and dissolve the polymer react3->purify1 End Reaction purify2 Precipitate in cold methanol purify1->purify2 purify3 Filter and dry in vacuum oven purify2->purify3

Caption: Workflow for the synthesis of polyesters from this compound via melt polycondensation.

Procedure:

Stage 1: Esterification

  • Reactor Setup: Ensure all glassware is thoroughly dried to prevent premature hydrolysis. Charge the reactor with this compound.

  • Catalyst and Additive Addition: Add the catalyst, such as antimony(III) oxide (approximately 0.05 mol% relative to the monomer). An antioxidant like triphenyl phosphite (around 0.1 wt%) can be included to prevent thermal degradation.

  • Inert Atmosphere: Purge the system with high-purity nitrogen for at least 30 minutes to remove any oxygen, which can cause discoloration at high temperatures.

  • Heating and Reaction: Begin stirring and gradually heat the reactor to a temperature of 180-200°C. Water will be generated as a byproduct and should be collected in the distillation condenser. This stage is typically continued for 2-4 hours, or until the majority of the theoretical amount of water has been collected.[9]

Stage 2: Polycondensation

  • Temperature Increase: Gradually increase the reaction temperature to 220-240°C.

  • Vacuum Application: Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg. This is a critical step to facilitate the removal of the remaining water and any other volatile byproducts, thereby driving the polymerization reaction to achieve a higher molecular weight. The increase in the viscosity of the reaction mixture is an indicator of the progression of the polymerization.

  • Reaction Monitoring: Continue the reaction under high vacuum for an additional 2-4 hours. The reaction is typically stopped when the desired viscosity is achieved, which can be monitored by the torque on the mechanical stirrer.

Polymer Purification:

  • Dissolution: After cooling the reactor to room temperature, dissolve the crude polyester in a suitable solvent such as chloroform or THF.

  • Precipitation: Slowly pour the polymer solution into a large volume of cold methanol with vigorous stirring. This will cause the purified polyester to precipitate out of the solution.

  • Filtration and Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C for 24 hours to remove any residual solvent.

Application in Drug Delivery Systems

The unique properties of polyesters derived from this compound make them promising candidates for various applications in drug delivery.[1][2] The biodegradability of the ester linkages allows for the controlled release of encapsulated therapeutic agents as the polymer matrix degrades within the body.[11][12]

Rationale for Use in Drug Delivery
  • Biocompatibility and Biodegradability: Aromatic polyesters can be designed to be biocompatible and biodegradable, breaking down into non-toxic byproducts that can be safely eliminated from the body.[11][12]

  • Controlled Release: The rate of drug release can be modulated by controlling the molecular weight, crystallinity, and hydrophobicity of the polymer, which can be tuned by copolymerizing this compound with other monomers.

  • Hydrophobic Drug Encapsulation: The aromatic nature of the polymer provides a hydrophobic core, making it suitable for encapsulating and delivering poorly water-soluble drugs.[13]

Protocol: Nanoparticle Formulation for Drug Delivery via Nanoprecipitation

This protocol describes a general method for preparing polymer nanoparticles for drug delivery applications using the nanoprecipitation technique.

Materials:

  • Poly[4-(1-hydroxyethyl)benzoate] (synthesized as described above)

  • A water-miscible organic solvent (e.g., acetone, THF)

  • A surfactant (e.g., Pluronic® F68, polyvinyl alcohol)

  • Deionized water

  • The therapeutic drug to be encapsulated

Equipment:

  • Magnetic stirrer

  • Syringe pump

  • Dialysis tubing

Workflow Diagram:

Nanoprecipitation_Workflow cluster_organic_phase Organic Phase cluster_aqueous_phase Aqueous Phase cluster_nanoprecipitation Nanoprecipitation cluster_purification Purification org1 Dissolve polymer and drug in organic solvent np1 Inject organic phase into aqueous phase with stirring org1->np1 aq1 Dissolve surfactant in deionized water aq1->np1 np2 Allow solvent to evaporate np1->np2 purify1 Dialyze against deionized water to remove surfactant np2->purify1 purify2 Lyophilize to obtain dry nanoparticles purify1->purify2

Caption: Workflow for the formulation of drug-loaded nanoparticles via nanoprecipitation.

Procedure:

  • Preparation of the Organic Phase: Dissolve the synthesized poly[4-(1-hydroxyethyl)benzoate] and the hydrophobic drug in a water-miscible organic solvent like acetone.

  • Preparation of the Aqueous Phase: In a separate container, dissolve a surfactant, such as Pluronic® F68, in deionized water. The surfactant is crucial for stabilizing the nanoparticles and preventing their aggregation.

  • Nanoprecipitation: Using a syringe pump for a controlled addition rate, inject the organic phase into the aqueous phase under constant magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the encapsulated drug in the form of nanoparticles.

  • Solvent Evaporation: Continue stirring the suspension for several hours to allow for the complete evaporation of the organic solvent.

  • Purification: Purify the nanoparticle suspension by dialysis against deionized water to remove the excess surfactant and any unencapsulated drug.

  • Lyophilization: The purified nanoparticle suspension can be lyophilized (freeze-dried) to obtain a dry powder that can be stored for future use.

Characterization of the Synthesized Polymers

A thorough characterization of the synthesized polymers is essential to understand their properties and to ensure their suitability for the intended applications.

Table 2: Recommended Characterization Techniques

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure of the polymer and to determine the degree of polymerization.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the characteristic functional groups (e.g., ester carbonyl, hydroxyl) in the polymer.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and the melting temperature (Tm) of the polymer.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability and decomposition profile of the polymer.
Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) For nanoparticle characterization to determine their size, size distribution, and morphology.

Conclusion and Future Perspectives

This compound is a versatile monomer that offers a straightforward route to the synthesis of functional aromatic polyesters. The protocols outlined in this guide for melt polycondensation and nanoparticle formulation provide a solid foundation for researchers to explore the potential of these polymers in various advanced applications. The inherent properties of these materials, such as thermal stability and the potential for biodegradability, make them particularly appealing for the development of novel drug delivery systems. Future research may focus on the synthesis of copolymers of this compound with other monomers to fine-tune the polymer properties for specific applications, as well as on the exploration of other polymerization techniques, such as solution or enzymatic polymerization, to further expand the scope of materials that can be synthesized from this promising monomer.

References

Application Notes and Protocols: Asymmetric Synthesis with 4-(1-Hydroxyethyl)benzoic Acid as a Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 4-(1-Hydroxyethyl)benzoic Acid

In the landscape of modern pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule is critical to its biological activity, with different enantiomers often exhibiting vastly different pharmacological or toxicological profiles. This compound, a seemingly simple aromatic carboxylic acid, represents a valuable chiral building block. Its two enantiomers, (R)-4-(1-Hydroxyethyl)benzoic acid and (S)-4-(1-Hydroxyethyl)benzoic acid, serve as key intermediates in the synthesis of complex, high-value molecules.

A notable application is in the synthesis of Solabegron, a potent and selective β3-adrenoceptor agonist that has been investigated for the treatment of overactive bladder and irritable bowel syndrome. The core of Solabegron's structure is derived from the (R)-enantiomer of a this compound derivative, highlighting the industrial relevance of accessing this precursor in high enantiopurity.[1]

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed, field-proven protocols for the asymmetric synthesis and resolution of this compound and its derivatives. We will explore three primary strategies:

  • Asymmetric Transfer Hydrogenation (ATH): A powerful catalytic method for the direct, enantioselective reduction of a prochiral ketone precursor.

  • Corey-Bakshi-Shibata (CBS) Catalytic Reduction: A highly reliable and predictable method employing a chiral oxazaborolidine catalyst.

  • Enzymatic Kinetic Resolution: A biocatalytic approach that leverages the stereoselectivity of enzymes to resolve a racemic mixture of the target alcohol.

Each section will delve into the mechanistic underpinnings of the chosen methodology, provide detailed, step-by-step protocols, and present expected outcomes based on literature-derived data.

Strategic Overview: Pathways to Enantiopure this compound

The primary precursor for the asymmetric synthesis of this compound is the readily available and achiral 4-acetylbenzoic acid or its corresponding esters (e.g., methyl 4-acetylbenzoate). The central challenge lies in the stereoselective reduction of the ketone functionality to establish the chiral carbinol center. Alternatively, one can prepare the racemic alcohol and then selectively separate one enantiomer.

Figure 1: Overview of synthetic strategies to access enantiopure this compound.

Protocol 1: Asymmetric Transfer Hydrogenation (ATH) of Methyl 4-Acetylbenzoate

Asymmetric transfer hydrogenation is a robust and scalable method that avoids the use of high-pressure hydrogen gas, instead using a hydrogen donor like a formic acid/triethylamine mixture.[2] The stereoselectivity is controlled by a chiral transition metal catalyst, typically based on Ruthenium complexed with a chiral diamine ligand such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN).[3][4]

Causality and Mechanistic Insight

The reaction proceeds via a metal-hydride intermediate. The chiral ligand creates a sterically defined environment around the metal center. The ketone substrate coordinates to the ruthenium, and the hydride is delivered to one face of the carbonyl, dictated by the ligand's stereochemistry, leading to the formation of one enantiomer of the alcohol in excess. The use of an (R,R)-TsDPEN ligand typically yields the (R)-alcohol, while the (S,S)-ligand produces the (S)-alcohol.

Figure 2: Simplified workflow for Asymmetric Transfer Hydrogenation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the ATH of aromatic ketones.[1]

Materials:

  • Methyl 4-acetylbenzoate

  • [RuCl2(p-cymene)]2 (Ruthenium(II) dichloride dimer)

  • (R,R)-N-Tosyl-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

  • Formic acid (HCOOH)

  • Triethylamine (NEt3)

  • Anhydrous Isopropanol (i-PrOH)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, nitrogen/argon line)

Procedure:

  • Catalyst Pre-formation:

    • To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add [RuCl2(p-cymene)]2 (e.g., 3.1 mg, 0.005 mmol, 0.5 mol%) and (R,R)-TsDPEN (e.g., 7.3 mg, 0.02 mmol, 2 mol%).

    • Add 5 mL of anhydrous isopropanol.

    • Stir the mixture at 80 °C for 20-30 minutes. The solution should turn from dark red to a lighter orange/yellow, indicating the formation of the active catalyst complex.

  • Reaction Setup:

    • In a separate flask, dissolve methyl 4-acetylbenzoate (e.g., 178 mg, 1.0 mmol) in 5 mL of anhydrous isopropanol.

    • Prepare the hydrogen source by mixing formic acid and triethylamine in a 5:2 molar ratio (e.g., 0.38 mL of the pre-mixed azeotrope).

  • Reduction Reaction:

    • Cool the catalyst solution to room temperature.

    • Add the solution of methyl 4-acetylbenzoate to the catalyst mixture.

    • Add the formic acid/triethylamine mixture to the reaction flask.

    • Stir the reaction at room temperature (or slightly elevated, e.g., 30-40 °C, to increase rate) and monitor by TLC or GC for the disappearance of the starting material.

  • Work-up and Purification:

    • Once the reaction is complete, quench by adding 10 mL of water.

    • Extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)-methyl 4-(1-hydroxyethyl)benzoate.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Results & Data

The ATH of methyl 4-acetylbenzoate is an efficient process. While specific results for this exact substrate may vary, literature on similar aromatic ketones allows for a reasonable expectation of performance.

Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee %)Reference
[RuCl((R,R)-TsDPEN)(p-cymene)]Methyl 4-acetylbenzoate>95>98 (R)[1]
[RuCl((S,S)-TsDPEN)(p-cymene)]Aromatic KetonesHighHigh (S)[2]

Protocol 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The CBS reduction is a highly predictable and widely used method for the enantioselective reduction of prochiral ketones.[5][6] It employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (commonly proline), which coordinates with both the borane reducing agent and the ketone substrate to enforce a highly organized, face-selective hydride transfer.[7][8]

Causality and Mechanistic Insight

The key to the CBS reduction is the formation of a catalyst-borane complex.[7] The Lewis basic nitrogen of the oxazaborolidine coordinates to the borane (BH3), activating it as a hydride donor. Simultaneously, the now more Lewis acidic endocyclic boron atom coordinates to the carbonyl oxygen of the ketone. For steric reasons, the larger substituent on the ketone orients away from the bulky group on the catalyst, exposing one face of the carbonyl to an intramolecular hydride transfer from the coordinated borane.[8] Using an (S)-CBS catalyst will typically deliver the hydride to the Re face of the ketone, yielding the (R)-alcohol.

General Experimental Protocol

Materials:

  • Methyl 4-acetylbenzoate

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH3·SMe2) or Borane-THF complex (BH3·THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1N Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup:

    • To a dry, nitrogen-flushed round-bottom flask at room temperature, add the (S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 mmol, 10 mol%).

    • Add a solution of methyl 4-acetylbenzoate (1.0 mmol) in 10 mL of anhydrous THF.

    • Cool the mixture to 0 °C in an ice bath.

  • Reduction Reaction:

    • Slowly add the borane solution (e.g., BH3·SMe2, ~0.6-0.8 mL of a 2M solution, 1.2-1.6 mmol) dropwise to the cooled reaction mixture over 10-15 minutes. A slight gas evolution (dimethyl sulfide) may be observed.

    • Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is often complete within 15-30 minutes.

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C to destroy excess borane.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvents under reduced pressure.

    • Add 10 mL of 1N HCl to the residue and stir for 15 minutes to hydrolyze the borate esters.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na2SO4.

    • Filter and concentrate the solvent to obtain the crude product.

    • Purify by flash column chromatography.

Expected Results & Data

The CBS reduction is known for its high enantioselectivity across a broad range of ketone substrates.[6]

CatalystSubstrate TypeYield (%)Enantiomeric Excess (ee %)Reference
(S)-Me-CBSAryl-Alkyl Ketones>9091-98 (R)[3]
(R)-Me-CBSAryl-Alkyl Ketones>90>95 (S)[5]

Protocol 3: Lipase-Catalyzed Kinetic Resolution of Racemic Methyl 4-(1-Hydroxyethyl)benzoate

Kinetic resolution is a fundamentally different strategy. Instead of creating a chiral center asymmetrically, it starts with a 50:50 mixture (a racemate) of the chiral alcohol and uses an enzyme to selectively react with one of the enantiomers, allowing for their separation. Lipases are commonly used for this purpose, often catalyzing the acylation of one alcohol enantiomer much faster than the other.[9]

Causality and Mechanistic Insight

The active site of a lipase is a chiral environment. When the racemic alcohol enters the active site, one enantiomer fits optimally for the catalytic machinery to perform an acylation reaction (e.g., using vinyl acetate as an acyl donor). The other enantiomer fits poorly and reacts much more slowly, if at all. By stopping the reaction at approximately 50% conversion, one can isolate the unreacted, enantiopure alcohol and the newly formed, enantiopure ester.

Figure 3: Workflow for Enzymatic Kinetic Resolution (EKR).

Detailed Experimental Protocol

This protocol is based on established procedures for the lipase-catalyzed resolution of aryl ethanols.[10]

Materials:

  • Racemic Methyl 4-(1-hydroxyethyl)benzoate

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)

  • Vinyl acetate

  • Anhydrous solvent (e.g., Toluene, Methyl tert-butyl ether (MTBE))

Procedure:

  • Reaction Setup:

    • To a flask, add racemic methyl 4-(1-hydroxyethyl)benzoate (e.g., 180 mg, 1.0 mmol) and 10 mL of anhydrous toluene.

    • Add vinyl acetate (e.g., 0.11 mL, 1.2 mmol, 1.2 equivalents).

    • Add the immobilized lipase (e.g., 20 mg by weight).

  • Resolution Reaction:

    • Stir the suspension at a controlled temperature (e.g., 40 °C).

    • Monitor the reaction progress by taking small aliquots and analyzing them by GC or chiral HPLC to determine the conversion and the ee of the remaining alcohol and the formed ester.

    • Stop the reaction when the conversion reaches approximately 50%. This point is critical for achieving high enantiomeric excess for both the remaining substrate and the product.

  • Work-up and Separation:

    • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Concentrate the filtrate under reduced pressure.

    • Separate the unreacted alcohol from the acetylated product by flash column chromatography on silica gel.

Expected Results & Data

The success of a kinetic resolution is measured by the enantiomeric ratio (E-value). A high E-value (>100) allows for the isolation of both the unreacted substrate and the product with high ee at ~50% conversion.

EnzymeSubstrate TypeAcyl DonorE-valueee (%) at 50% conv.Reference
Candida antarctica Lipase BAromatic secondary alcoholsVinyl Acetate>200>99[7][10]
Pseudomonas cepacia LipaseAromatic secondary alcoholsVinyl AcetateOften high>90[7]

Conclusion and Future Outlook

The asymmetric synthesis and resolution of this compound and its esters are critical operations for the pharmaceutical and fine chemical industries. This guide has provided detailed protocols for three robust and distinct methods: Asymmetric Transfer Hydrogenation, Corey-Bakshi-Shibata Reduction, and Enzymatic Kinetic Resolution. The choice of method will depend on factors such as scale, cost of reagents and catalysts, and the desired enantiomer. ATH and CBS reduction offer direct routes from the prochiral ketone, while enzymatic resolution provides an excellent method for separating a pre-formed racemic mixture. As the demand for enantiopure pharmaceutical intermediates continues to grow, the development and optimization of these and other novel asymmetric methods will remain an area of intense research and application.

References

Quantitative Analysis of 4-(1-Hydroxyethyl)benzoic acid: A Guide to HPLC-UV, LC-MS/MS, and GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract: This guide provides detailed application notes and validated protocols for the quantitative analysis of 4-(1-Hydroxyethyl)benzoic acid (HEBA), a molecule of interest in pharmaceutical development and metabolic studies. We present three robust analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications in complex biological matrices, and Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative requiring derivatization. Each protocol is designed to be a self-validating system, with explanations of the causality behind experimental choices, detailed step-by-step instructions, and expected performance metrics.

Introduction and Analytical Strategy

This compound (HEBA) is an aromatic organic acid with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol .[1][2][3] Its structure, featuring both a carboxylic acid and a secondary alcohol functional group, makes it a polar compound. The accurate quantification of HEBA is critical in various scientific contexts, including its potential role as a drug metabolite, a synthetic intermediate, or an impurity in active pharmaceutical ingredients (APIs).[4]

The choice of analytical method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • HPLC-UV: A workhorse technique for quality control and quantification in simple matrices. It is robust, cost-effective, and widely available.

  • LC-MS/MS: The gold standard for trace-level quantification in complex biological matrices like plasma or urine, offering unparalleled sensitivity and selectivity.[5]

  • GC-MS: A powerful technique for volatile compounds. For polar, non-volatile molecules like HEBA, a chemical derivatization step is necessary to improve thermal stability and volatility.[6]

This document provides comprehensive protocols for each of these techniques, enabling researchers to select and implement the method best suited to their needs.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for the quantification of HEBA in bulk materials, process intermediates, and simple formulations where concentration levels are relatively high. The principle relies on reversed-phase chromatography to separate HEBA from other components, followed by quantification using its ultraviolet absorbance.

Causality of Experimental Design:

A C18 column is selected for its excellent retention of aromatic compounds. The mobile phase is acidified with phosphoric acid to suppress the ionization of the carboxylic acid group (pKa ≈ 4.27)[3], ensuring it remains in its more hydrophobic, protonated form (R-COOH). This leads to better retention, improved peak symmetry, and reproducible results on a reversed-phase column. Acetonitrile is chosen as the organic modifier for its low UV cutoff and compatibility with the C18 stationary phase.[7][8]

Experimental Workflow: HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing prep_start Weigh HEBA Standard and Sample Material dissolve Dissolve in Diluent (e.g., 50:50 ACN:Water) prep_start->dissolve cal_curve Prepare Calibration Curve (e.g., 1-100 µg/mL) dissolve->cal_curve qc_samples Prepare QC Samples dissolve->qc_samples inject Inject 10 µL into HPLC System cal_curve->inject qc_samples->inject separation Isocratic Separation on C18 Column inject->separation detection UV Detection at 235 nm separation->detection integrate Integrate Peak Area detection->integrate regression Generate Linear Regression from Calibration Curve integrate->regression quantify Quantify HEBA Concentration in Samples regression->quantify

Caption: Workflow for HPLC-UV quantification of HEBA.

Detailed Protocol: HPLC-UV

2.1. Materials and Reagents

  • This compound reference standard (Purity ≥97%)[9]

  • Acetonitrile (ACN), HPLC grade

  • Orthophosphoric acid (H₃PO₄), analytical grade

  • Water, HPLC grade or ultrapure

  • Volumetric flasks, pipettes, and autosampler vials

2.2. Instrumentation and Conditions

  • HPLC System: Agilent 1100/1200 series or equivalent with UV/DAD detector.

  • Analytical Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Kinetex C18).[8]

  • Mobile Phase: 0.1% Phosphoric Acid in Water (Solvent A) and Acetonitrile (Solvent B).

  • Elution Mode: Isocratic at 60:40 (A:B).

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 235 nm.[10]

  • Run Time: Approximately 10 minutes.

2.3. Standard and Sample Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and HPLC grade water.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of HEBA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Perform serial dilutions from the stock solution to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL in the diluent.

  • Sample Preparation: Accurately weigh the sample material, dissolve in diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL), and filter through a 0.45 µm syringe filter before injection.

2.4. Data Analysis

  • Generate a calibration curve by plotting the peak area of HEBA against the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be ≥ 0.999.

  • Calculate the concentration of HEBA in the prepared samples using the regression equation.

Typical Method Validation Parameters
ParameterTypical PerformanceRationale
Linearity (r²)≥ 0.999Demonstrates a direct proportional relationship between concentration and response.
Range1 - 100 µg/mLThe concentration range over which the method is precise, accurate, and linear.[8]
LOD~0.1 µg/mLThe lowest concentration that can be reliably detected.[7][11]
LOQ~0.5 µg/mLThe lowest concentration that can be accurately and precisely quantified.[7][11]
Accuracy (% Recovery)98 - 102%Closeness of the measured value to the true value.
Precision (%RSD)≤ 2.0%Measures the repeatability and intermediate precision of the method.[8]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for the sensitive and selective quantification of HEBA in complex biological matrices such as human plasma, serum, or urine. It is particularly suited for pharmacokinetic, toxicokinetic, and metabolism studies.

Causality of Experimental Design:

The combination of liquid chromatography for physical separation and tandem mass spectrometry for mass-based detection provides exceptional selectivity and sensitivity.[5] A C18 column is used for chromatographic separation. Formic acid is used as the mobile phase modifier instead of phosphoric acid, as it is volatile and compatible with mass spectrometry.[12] Electrospray ionization (ESI) in negative mode is chosen because the carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion. Quantification is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion is isolated and fragmented to produce a characteristic product ion, minimizing matrix interference.[13]

Experimental Workflow: LC-MS/MS Analysis

cluster_prep Biological Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing sample_prep Plasma/Urine Sample + Internal Standard protein_ppt Protein Precipitation (e.g., with Acetonitrile) sample_prep->protein_ppt centrifuge Centrifuge & Collect Supernatant protein_ppt->centrifuge evaporate Evaporate & Reconstitute in Mobile Phase centrifuge->evaporate inject Inject into UPLC/HPLC evaporate->inject separation Gradient Separation on C18 Column inject->separation ionization ESI Negative Ionization separation->ionization mrm MRM Detection (m/z 165.1 → 121.1) ionization->mrm integrate Integrate Analyte/IS Peak Area Ratios mrm->integrate regression Generate Weighted Linear Regression integrate->regression quantify Quantify HEBA Concentration regression->quantify

Caption: Workflow for LC-MS/MS quantification of HEBA.

Detailed Protocol: LC-MS/MS

3.1. Materials and Reagents

  • HEBA reference standard and a suitable stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d₄.

  • Acetonitrile and Methanol, LC-MS grade.

  • Formic acid, LC-MS grade.

  • Water, LC-MS grade.

  • Control biological matrix (e.g., human plasma).

3.2. Instrumentation and Conditions

  • LC System: UPLC system (e.g., Waters ACQUITY) or HPLC system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500 or Waters Xevo TQ-S).

  • Analytical Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Gradient Program: 5% B held for 0.5 min, linear ramp to 95% B over 2.5 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: ESI Negative.

  • MRM Transitions (predicted):

    • HEBA: Precursor m/z 165.1 → Product m/z 121.1 (Loss of CO₂)

    • HEBA-d₄ (IS): Precursor m/z 169.1 → Product m/z 125.1

3.3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 10 µL of internal standard working solution (e.g., 1 µg/mL).

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube/plate, evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase (95:5 A:B).[14]

  • Inject 5 µL into the LC-MS/MS system.

Typical Method Validation Parameters
ParameterTypical PerformanceRationale
Linearity (r²)≥ 0.995 (weighted 1/x²)Weighted regression is often used to ensure accuracy at the lower end of the curve.
Range0.5 - 500 ng/mLA wide dynamic range suitable for pharmacokinetic studies.
LOQ0.5 ng/mLDemonstrates high sensitivity required for biological sample analysis.
Accuracy (% Bias)Within ±15% (±20% at LOQ)Adheres to regulatory guidance for bioanalytical method validation.
Precision (%RSD)≤ 15% (≤ 20% at LOQ)Ensures reproducibility of results across different runs and days.
Matrix EffectMonitored and within acceptable limitsEnsures that co-eluting matrix components do not suppress or enhance the ion signal.[5]
RecoveryConsistent and reproducibleMeasures the efficiency of the extraction process.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

This method serves as an alternative, particularly in labs where GC-MS is the primary analytical platform. Due to the low volatility of HEBA, a derivatization step is mandatory to convert the polar hydroxyl and carboxylic acid groups into more volatile and thermally stable moieties.

Causality of Experimental Design:

Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as those in hydroxyl and carboxylic acid groups.[15][16] A reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) efficiently converts both functional groups into their trimethylsilyl (TMS) ethers and esters. This derivatized molecule is significantly more volatile and less polar, making it suitable for GC separation and subsequent mass spectrometric analysis.[6]

Experimental Workflow: GC-MS Analysis

cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing sample_prep Sample containing HEBA extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) sample_prep->extraction dry_down Evaporate to Complete Dryness extraction->dry_down derivatize Add BSTFA + 1% TMCS Heat at 70°C for 30 min dry_down->derivatize inject Inject 1 µL into GC derivatize->inject separation Separation on DB-5ms Column (Temperature Program) inject->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (Scan or SIM) ionization->detection integrate Integrate Characteristic Ion Peak detection->integrate regression Generate Calibration Curve integrate->regression quantify Quantify HEBA Concentration regression->quantify

Caption: Workflow for GC-MS quantification of HEBA.

Detailed Protocol: GC-MS

4.1. Materials and Reagents

  • HEBA reference standard.

  • Ethyl Acetate, GC grade.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Pyridine, anhydrous.

4.2. Instrumentation and Conditions

  • GC-MS System: Agilent GC/MSD or equivalent.

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless, 1 µL.

  • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Ion Source Temp: 230°C.

  • Ionization Mode: Electron Ionization (EI), 70 eV.

  • Detection Mode: Scan (m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantification.

4.3. Sample Preparation and Derivatization

  • Extract HEBA from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction with ethyl acetate after acidification).[6]

  • Evaporate the organic extract to complete dryness under a gentle stream of nitrogen. The absence of water is critical for successful derivatization.

  • To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS.

Conclusion: Method Selection

The choice among HPLC-UV, LC-MS/MS, and GC-MS for the quantification of this compound should be guided by the specific requirements of the analysis.

  • For routine quality control, purity assessment, and analysis of formulations with concentrations in the µg/mL range and above, the HPLC-UV method is robust, reliable, and cost-effective.

  • For bioanalysis, pharmacokinetic studies, or any application requiring trace-level detection (ng/mL or lower) in complex matrices, the LC-MS/MS method is unequivocally the superior choice due to its high sensitivity and selectivity.

  • The GC-MS method is a suitable alternative if LC instrumentation is unavailable. However, it requires a stringent and moisture-free derivatization step, which adds complexity and potential variability to the workflow.

By following the detailed protocols and understanding the scientific rationale provided in this guide, researchers can confidently and accurately quantify this compound in a variety of sample types.

References

Application Note: A Robust, Validated HPLC Method for the Quantification of 4-(1-Hydroxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-(1-Hydroxyethyl)benzoic acid. The method utilizes a C18 stationary phase with a UV detector, providing excellent specificity, linearity, accuracy, and precision. The protocol is suitable for routine quality control and research applications. All validation procedures were conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction and Rationale

This compound is a benzoic acid derivative with potential applications in chemical synthesis and pharmaceutical development.[4][5] As with any active compound or intermediate, a reliable analytical method is crucial for ensuring its identity, purity, and concentration in various samples. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[6][7]

This guide provides a comprehensive, step-by-step protocol for the development and validation of an HPLC method, explaining the scientific rationale behind each decision. The aim is to provide researchers and drug development professionals with a self-validating system that ensures data integrity and regulatory compliance.

Analyte Characterization & Initial Considerations

A successful HPLC method begins with understanding the physicochemical properties of the analyte.

  • Structure: this compound possesses a benzene ring, a carboxylic acid group, and a hydroxyl group. This combination of non-polar (benzene ring) and polar (acid and alcohol) functionalities makes it an ideal candidate for reversed-phase chromatography.

  • Molecular Formula & Weight: C₉H₁₀O₃; 166.17 g/mol .[4][5][8]

  • pKa: The carboxylic acid group dictates the charge of the molecule at different pH values. To ensure consistent retention and good peak shape in reversed-phase HPLC, it is essential to suppress the ionization of the carboxylic acid. This is achieved by maintaining the mobile phase pH at least 1.5-2 units below the analyte's pKa. The pKa of the similar compound 4-Hydroxybenzoic acid is approximately 4.5. Therefore, a mobile phase pH of ~2.5-3.0 is a logical starting point.

  • UV Absorbance: The presence of the benzene ring results in strong UV absorbance. A UV scan of a dilute standard solution would confirm the wavelength of maximum absorbance (λmax), which is anticipated to be around 254-256 nm, similar to other benzoic acid derivatives.[9] This wavelength will be used for detection to ensure maximum sensitivity.

HPLC Method Development & Optimization

The strategy is to develop a simple isocratic method using a standard C18 column, which is widely available and robust for retaining aromatic compounds.[10][11]

Initial Method Parameters

Based on the analyte's properties, the following initial parameters were chosen:

ParameterInitial ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for reversed-phase; good balance of efficiency and backpressure.
Mobile Phase Acetonitrile: 25mM Potassium Phosphate Buffer (pH 2.5)Acetonitrile is a common organic modifier. The acidic buffer suppresses analyte ionization, ensuring good peak shape and reproducible retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmStrong absorbance is expected at this wavelength due to the aromatic ring.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Optimization Workflow

The initial conditions will be tested by injecting a standard solution of this compound. The primary goals of optimization are to achieve a symmetric peak (tailing factor ~1.0-1.2), a reasonable retention time (typically 3-10 minutes), and sufficient resolution from any potential impurities or matrix components.

Caption: Workflow for HPLC Method Development and Optimization.

Final Optimized Method

After optimization, the following parameters were determined to be optimal for the analysis of this compound.

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 25mM Potassium Phosphate Buffer (pH 2.5) (40:60 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL
Run Time 10 minutes

Detailed Experimental Protocol

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Phosphoric Acid (85%) (Analytical Grade)

  • Water (HPLC Grade or Milli-Q)

Preparation of Solutions
  • 25mM Phosphate Buffer (pH 2.5): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 2.5 using 85% phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Mobile Phase: Mix Acetonitrile and 25mM Phosphate Buffer (pH 2.5) in a 40:60 volume/volume ratio. Degas the solution before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve the desired concentrations for linearity and validation studies (e.g., 1, 10, 25, 50, 100, 150 µg/mL).

HPLC System Setup & Run Sequence
  • Set up the HPLC system according to the parameters in the "Final Optimized Method" table.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no carryover or system contamination.

  • Inject the working standard solutions.

  • Inject the prepared samples for analysis.

Method Validation Protocol (ICH Q2(R1))

The developed method must be validated to demonstrate its suitability for its intended purpose.[1][2][12] The following validation parameters will be assessed.

Caption: Decision tree for the sequence of method validation experiments.

Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Inject blank, placebo (if applicable), and standard. Assess peak purity using a PDA detector.The analyte peak should be free from interference from blank/placebo. Peak purity index > 0.99.
Linearity Analyze 5-6 concentrations across the expected range (e.g., 1-150 µg/mL). Plot a calibration curve of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by the linearity study.The range should cover 80% to 120% of the target test concentration.
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Percent recovery should be within 98.0% - 102.0%.
Precision Repeatability: 6 replicate injections of a 100% concentration standard. Intermediate Precision: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, pH ±0.2 units, column temp ±5°C, mobile phase composition ±2%).System suitability parameters must be met. Peak area variation should be minimal (RSD ≤ 5.0%).
System Suitability Injections of a standard solution are performed before and during analysis.Tailing Factor ≤ 1.5; Theoretical Plates > 2000; RSD of replicate injections ≤ 2.0%.

Conclusion

This application note presents a fully developed and validated RP-HPLC method for the quantitative analysis of this compound. The method is straightforward, robust, and demonstrates excellent performance in terms of specificity, linearity, accuracy, and precision, making it highly suitable for routine use in quality control and research environments. The validation data confirms that the method adheres to the stringent requirements of the ICH Q2(R1) guidelines.[1][3][12]

References

Topic: The Role of 4-(1-Hydroxyethyl)benzoic acid in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

4-(1-Hydroxyethyl)benzoic acid is a small molecule with significant potential as a tool in enzymology and early-stage drug discovery. Its chemical architecture, featuring a chiral secondary alcohol and a benzoic acid moiety, makes it a compelling candidate for inhibiting enzymes, particularly dehydrogenases and reductases, by acting as a substrate mimic. This guide provides a comprehensive overview of the scientific rationale for using this compound, detailed protocols for characterizing its inhibitory activity, and advanced strategies for its application in structure-activity relationship studies. We present a self-validating, step-by-step protocol for determining IC50 and mode of inhibition, using Lactate Dehydrogenase (LDH) as a practical case study.

Scientific Rationale and Biochemical Profile

This compound (MW: 166.17 g/mol ) is an aromatic carboxylic acid.[1] Its structure is notable for two key functional groups that dictate its potential for enzyme interaction: the carboxylic acid and the 1-hydroxyethyl group.

  • The Carboxylic Acid Moiety: This group is typically ionized at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with positively charged or polar residues (e.g., Arginine, Lysine, Histidine) in an enzyme's active site.

  • The 1-Hydroxyethyl Group: This secondary alcohol is structurally analogous to the lactate molecule. This makes this compound a prime candidate for investigating enzymes that recognize and process small hydroxy acids. Furthermore, this group contains a chiral center, allowing for stereospecific interactions within a precisely arranged active site.[2]

Hypothesized Target Class: Dehydrogenases

Based on its structural similarity to lactate, a primary hypothesized target class for this molecule is the family of NAD+/NADH-dependent dehydrogenases. Lactate dehydrogenase (LDH), which catalyzes the interconversion of pyruvate and lactate, is a particularly relevant target.[3] LDH is a crucial enzyme in cellular metabolism, and its inhibition is a therapeutic strategy of high interest, especially in oncology, where cancer cells often exhibit high rates of glycolysis (the Warburg effect).[4][5] Therefore, this compound can be used as a chemical probe to explore the active site of LDH and as a scaffold for developing more potent and specific inhibitors.

Core Experimental Protocols

The following protocols provide a robust framework for assessing the inhibitory potential of this compound. They are designed as a self-validating system, incorporating necessary controls to ensure data integrity.[6]

Protocol 1: Determination of IC50 against Lactate Dehydrogenase (LDH)

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. This protocol uses a spectrophotometric assay to measure the inhibition of LDH by monitoring the decrease in NADH absorbance at 340 nm.[7]

Essential Materials:

  • Purified LDH enzyme (e.g., rabbit muscle LDH)

  • This compound (verify purity, ≥97%)[8]

  • β-Nicotinamide adenine dinucleotide (NADH)

  • Sodium Pyruvate (substrate)

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • Anhydrous DMSO (for inhibitor stock solution)

  • UV-transparent 96-well microplates

  • Microplate spectrophotometer

Experimental Workflow:

Caption: Workflow for IC50 determination of an LDH inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare working solutions of NADH (e.g., 2.5 mM) and sodium pyruvate (e.g., 10 mM) in Assay Buffer. Keep on ice.

    • Dilute LDH stock in Assay Buffer to a working concentration that yields a linear reaction rate for at least 10 minutes (determine empirically, e.g., ~5 µg/mL).

  • Assay Plate Setup (Final Volume = 200 µL):

    • Controls: Prepare wells for:

      • 100% Activity Control: 2 µL DMSO (vehicle).

      • 0% Activity Control (Blank): No LDH enzyme.

    • Inhibitor Wells: Add 2 µL of the appropriate this compound serial dilution in DMSO to achieve final concentrations spanning a wide range (e.g., 0.1 µM to 1000 µM).

    • To all wells, add 178 µL of Assay Buffer.

    • Add 10 µL of 2.5 mM NADH solution to all wells.

    • Add 10 µL of LDH working solution to all wells except the blank.

  • Reaction & Measurement:

    • Pre-incubate the plate for 5 minutes at 25°C to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of 10 mM sodium pyruvate to all wells.

    • Immediately begin kinetic reading on the spectrophotometer at 340 nm for 10 minutes.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each well by fitting the linear portion of the absorbance vs. time curve (rate is expressed as mOD/min).

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle)).

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Illustrative Data Table (Hypothetical):

[Inhibitor] (µM)V₀ (mOD/min)% Inhibition
0 (Vehicle)45.30.0
142.17.1
1035.821.0
5024.945.0
10018.160.0
5007.284.1
Protocol 2: Determining the Mode of Inhibition

Understanding whether an inhibitor is competitive, non-competitive, or uncompetitive provides crucial mechanistic insight. This is determined by measuring enzyme kinetics at varying substrate concentrations in the presence and absence of the inhibitor.

Methodology:

  • Select a fixed concentration of this compound (e.g., its determined IC50 value).

  • Set up two sets of enzyme reactions: one without the inhibitor and one with the fixed inhibitor concentration.

  • Within each set, vary the concentration of the substrate (sodium pyruvate) across a wide range (e.g., 0.2x to 5x its Km value).

  • Measure the initial velocity (V₀) for each reaction as described in Protocol 1.

  • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). The pattern of line intersection reveals the mode of inhibition.

Mode of Inhibition Diagram:

Inhibition_Modes cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E1 Enzyme (E) ES1 ES Complex E1->ES1 +S EI1 EI Complex E1->EI1 +I ES1->E1 ES1->P1 → E EI1->E1 E2 Enzyme (E) ES2 ES Complex E2->ES2 +S EI2 EI Complex E2->EI2 +I S2 Substrate (S) I2 Inhibitor (I) ES2->E2 ESI2 ESI Complex ES2->ESI2 +I P2 Product (P) ES2->P2 → E EI2->E2 ESI2->ES2

Caption: In competitive inhibition, the inhibitor binds only to the free enzyme. In non-competitive inhibition, it can bind to both free enzyme and the enzyme-substrate complex.

Advanced Applications & Strategic Considerations

Structure-Activity Relationship (SAR) Scaffolding

This compound is an excellent starting point for medicinal chemistry efforts. Analogs can be synthesized to probe the chemical space of the enzyme's active site.

  • Stereochemistry: Synthesize and test both the (R)- and (S)-enantiomers to determine if the enzyme's active site has a stereochemical preference.[2]

  • Aromatic Substitution: Add electron-withdrawing or -donating groups to the phenyl ring to modulate binding affinity and probe for additional hydrophobic pockets.

  • Alcohol Modification: Modify the hydroxyl group (e.g., methylation) to confirm its importance in hydrogen bonding.

Troubleshooting and Data Validation
  • Solubility: If solubility in the assay is a problem, prepare a higher concentration DMSO stock and use a smaller volume, ensuring the final DMSO concentration remains low (<1%) and consistent across all wells.

  • Compound Interference: Always run controls for compound interference. Coloured compounds can absorb at 340 nm, and some compounds are autofluorescent. A "sample blank" well containing the inhibitor but no enzyme should be included to correct for this.[9]

  • Time-Dependent Inhibition: If reaction rates are not linear and continuously decrease, it may indicate time-dependent or irreversible inhibition, which requires a different set of experiments to characterize.[10]

Conclusion

This compound represents a valuable and accessible chemical tool for the exploration of enzyme mechanisms, particularly within the dehydrogenase family. Its structural features provide a clear hypothesis for its mode of action, which can be rigorously tested using the standardized protocols outlined in this guide. By serving as both a direct inhibitory probe and a foundational scaffold for SAR studies, this compound can significantly contribute to fundamental enzymology and the pipeline of modern drug discovery.

References

Application Notes and Protocols for the Synthesis of Novel Compounds from 4-(1-Hydroxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-(1-Hydroxyethyl)benzoic Acid as a Versatile Chiral Building Block

This compound is a bifunctional organic molecule possessing both a carboxylic acid and a secondary benzylic alcohol.[1][2] This unique structural combination, along with the presence of a chiral center at the carbinol carbon, makes it a highly valuable and versatile starting material in medicinal chemistry and drug discovery.[3] The carboxylic acid moiety provides a handle for amide bond formation, a cornerstone of pharmaceutical chemistry, while the secondary alcohol can be a site for esterification, etherification, or oxidation to a ketone. The inherent chirality of the molecule allows for the synthesis of enantiomerically pure compounds, a critical consideration in the development of modern therapeutics where stereochemistry often dictates pharmacological activity and safety.[3]

This comprehensive guide provides detailed protocols and expert insights into the synthesis of novel derivatives from this compound, targeting researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility.

Core Synthetic Transformations and Key Derivatives

The strategic manipulation of the carboxylic acid and hydroxyl functionalities of this compound opens a vast chemical space for the generation of diverse compound libraries. The primary synthetic routes explored in this guide are:

  • Oxidation of the secondary alcohol to yield 4-Acetylbenzoic acid, a key intermediate for further derivatization.

  • Amide Coupling of the carboxylic acid with a variety of amines to generate a diverse library of amides.

  • Esterification of the carboxylic acid or the secondary alcohol.

  • Etherification of the secondary alcohol.

  • Chiral Resolution to isolate enantiomerically pure forms of this compound and its derivatives.

The following diagram illustrates the key synthetic pathways originating from this compound.

G A This compound B 4-Acetylbenzoic Acid A->B Oxidation C Amide Derivatives A->C Amide Coupling D Ester Derivatives A->D Esterification E Ether Derivatives A->E Etherification F Enantiomerically Pure Derivatives A->F Chiral Resolution

Caption: Key synthetic transformations of this compound.

I. Oxidation to 4-Acetylbenzoic Acid: A Gateway to Further Functionalization

The oxidation of the secondary alcohol in this compound to a ketone yields 4-acetylbenzoic acid, a versatile intermediate for the synthesis of various biologically active molecules, including curcumin analogs with antioxidant activity and novel soluble epoxide hydrolase inhibitors.[4][5]

Expertise & Experience: Choosing the Right Oxidant

The choice of oxidizing agent is critical to selectively oxidize the secondary alcohol without affecting the carboxylic acid or the aromatic ring. While strong oxidants like chromic acid could be used, they are hazardous and can lead to over-oxidation. Milder reagents are preferred.

  • Pyridinium Chlorochromate (PCC): A reliable and mild oxidant that efficiently converts secondary alcohols to ketones under anhydrous conditions.[3][6][7] The reaction is typically performed in dichloromethane (DCM).

  • Manganese Dioxide (MnO₂): An excellent chemoselective reagent for the oxidation of benzylic and allylic alcohols.[8][9] It is a heterogeneous oxidant, which simplifies workup as the excess reagent and manganese byproducts can be removed by simple filtration.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol details the oxidation of this compound to 4-acetylbenzoic acid using PCC.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound97364-15-3166.17
Pyridinium Chlorochromate (PCC)26299-14-9215.56
Dichloromethane (DCM), anhydrous75-09-284.93
Celite®61790-53-2N/A
Diethyl ether60-29-774.12
Silica gel (for column chromatography)7631-86-960.08

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) and Celite® in anhydrous DCM in a round-bottom flask, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to filter off the chromium salts and Celite®.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-acetylbenzoic acid.

G start This compound in DCM reagent PCC, Celite® Room Temperature start->reagent reaction Stir 2-4h (Monitor by TLC) reagent->reaction workup Dilute with Et₂O Filter through Silica Gel reaction->workup purification Concentrate & Purify (Column Chromatography) workup->purification end 4-Acetylbenzoic Acid purification->end

Caption: Workflow for the PCC oxidation of this compound.

II. Amide Bond Formation: Building Diverse Molecular Scaffolds

Amide bond formation is one of the most frequently performed reactions in drug discovery.[10] The carboxylic acid functionality of this compound can be readily coupled with a wide array of primary and secondary amines to generate libraries of novel amide derivatives. These derivatives have potential applications as antimicrobial agents and soluble epoxide hydrolase inhibitors.[5][11]

Expertise & Experience: Modern Amide Coupling Reagents

Direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient. Modern peptide coupling reagents activate the carboxylic acid in situ, allowing for mild and efficient amide bond formation.[12]

  • EDC/HOBt System: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that forms a highly reactive O-acylisourea intermediate with the carboxylic acid. 1-Hydroxybenzotriazole (HOBt) is often used as an additive to suppress side reactions and improve yields.[10]

  • HATU: A highly efficient uronium-based coupling reagent that provides rapid and clean conversions, even with sterically hindered substrates.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using EDC and HOBt.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound97364-15-3166.17
Amine (primary or secondary)VariesVaries
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)1892-57-5191.70
1-Hydroxybenzotriazole (HOBt)2592-95-2135.13
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09
Ethyl acetate141-78-688.11
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01
BrineN/AN/A
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37

Procedure:

  • Dissolve this compound (1.0 equivalent), the amine (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

III. Ether Synthesis at the Secondary Alcohol

The secondary hydroxyl group of this compound can be converted to an ether, providing another avenue for structural diversification. Two common methods for ether synthesis are the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis

This classic method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[2][13] For a secondary alcohol like the one in our substrate, a strong base such as sodium hydride (NaH) is typically required.

Causality Behind Experimental Choices: The carboxylic acid must first be protected, for instance as an ester, to prevent it from being deprotonated by the strong base. The reaction is an Sₙ2 displacement, so primary alkyl halides are the best electrophiles to avoid elimination side reactions.

Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for converting alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry.[1][14][15] This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group.

Self-Validating System: The inversion of stereochemistry at the reaction center is a hallmark of the Mitsunobu reaction and can be confirmed by chiral chromatography or polarimetry if an enantiomerically enriched starting material is used.

Experimental Protocol: Mitsunobu Etherification

This protocol outlines the etherification of the secondary alcohol of a protected form of this compound (e.g., the methyl ester) with a phenolic nucleophile.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
Methyl 4-(1-hydroxyethyl)benzoate84851-56-9180.19
Phenol (or substituted phenol)VariesVaries
Triphenylphosphine (PPh₃)603-35-0262.29
Diisopropyl azodicarboxylate (DIAD)2446-83-5202.21
Tetrahydrofuran (THF), anhydrous109-99-972.11

Procedure:

  • Dissolve methyl 4-(1-hydroxyethyl)benzoate (1.0 equivalent), the phenol (1.2 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD (1.5 equivalents) dropwise to the stirred solution. A color change and/or the formation of a precipitate are often observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct, affording the desired ether.

IV. Leveraging Chirality: Synthesis of Enantiomerically Pure Compounds

For many pharmaceutical applications, a single enantiomer of a chiral drug is required. This compound is a racemic mixture, but its enantiomers can be separated or synthesized selectively.

Expertise & Experience: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and green chemistry approach for separating enantiomers.[10][16][17] Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product and the unreacted enantiomer. Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is a highly effective and widely used lipase for the resolution of secondary alcohols like 1-phenylethanol, a close structural analog of our substrate.[16]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol describes the kinetic resolution of racemic this compound (after protection of the carboxylic acid as an ester) using Novozym 435 and an acyl donor.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
Methyl 4-(1-hydroxyethyl)benzoate (racemic)84851-56-9180.19
Novozym 435 (immobilized CALB)9001-62-1N/A
Vinyl acetate (acyl donor)108-05-486.09
n-Hexane (or other suitable organic solvent)110-54-386.18

Procedure:

  • To a solution of racemic methyl 4-(1-hydroxyethyl)benzoate (1.0 equivalent) in n-hexane, add Novozym 435.

  • Add vinyl acetate (0.5-1.0 equivalents) to the mixture. The amount of acyl donor can be adjusted to control the extent of conversion.

  • Shake the reaction mixture at a controlled temperature (e.g., 30-40 °C) in an incubator shaker.

  • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

  • When the desired conversion (ideally close to 50%) and ee are reached, filter off the enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted alcohol and the formed ester by column chromatography on silica gel.

G racemate Racemic (R/S)-Alcohol enzyme Novozym 435 Vinyl Acetate racemate->enzyme products (S)-Alcohol + (R)-Acetate enzyme->products separation Chromatographic Separation products->separation s_alcohol (S)-Alcohol (High ee) separation->s_alcohol r_acetate (R)-Acetate (High ee) separation->r_acetate

Caption: Workflow for the enzymatic kinetic resolution of a racemic alcohol.

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of a wide range of novel compounds with significant potential in drug discovery and development. By employing the synthetic strategies and detailed protocols outlined in these application notes—including oxidation, amide coupling, etherification, and enzymatic resolution—researchers can efficiently generate diverse libraries of chiral molecules for biological screening and lead optimization. The principles of causality in experimental design and the implementation of self-validating protocols, as discussed herein, are paramount to achieving reproducible and high-quality results in the synthesis of these valuable compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chiral Separation of 4-(1-Hydroxyethyl)benzoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the chiral separation of 4-(1-Hydroxyethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve robust, high-resolution separation of this compound's enantiomers.

Introduction to the Challenge

This compound possesses a single stereocenter, making its separation into individual enantiomers a critical step in pharmaceutical development and related fields. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant technique for this purpose. However, achieving optimal separation can be complex due to the molecule's acidic nature and the subtle energetic differences between enantiomers. This guide provides a structured approach to method development and troubleshooting.

Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses specific issues you may encounter during the chiral HPLC separation of this compound.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Poor resolution is one of the most common hurdles in chiral chromatography.[1] It can stem from an inappropriate choice of stationary phase, a suboptimal mobile phase, or incorrect temperature settings.

Probable Causes & Step-by-Step Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is paramount for chiral recognition. Not all CSPs are suitable for all classes of compounds.

    • Action: Screen different types of CSPs. For an acidic compound like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point.[2][3] Anion-exchange type CSPs can also be highly effective for acidic compounds.[4]

    • Protocol: CSP Screening:

      • Prepare a racemic standard of this compound.

      • Individually test columns with different chiral selectors (e.g., cellulose-based, amylose-based, cyclodextrin-based).

      • Use a generic starting mobile phase for each column type (e.g., Hexane/Isopropanol for normal phase, Acetonitrile/Water with buffer for reversed-phase).

      • Evaluate the resulting chromatograms for any indication of peak splitting or separation, which signifies potential for optimization.

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, directly influences the interactions between the analyte and the CSP.[5]

    • Action: Systematically adjust the mobile phase.

    • Protocol: Mobile Phase Optimization:

      • Organic Modifier Ratio: In normal phase (e.g., Hexane/Ethanol or Hexane/Isopropanol), vary the alcohol percentage in small increments (e.g., 2-5%). A lower percentage of the polar alcohol component generally increases retention and can improve resolution.[6]

      • Acidic Additive: Since this compound is acidic, adding a small amount (0.1-0.5%) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase is crucial.[7][8] This suppresses the ionization of the analyte's carboxylic acid group, leading to better peak shape and more consistent interactions with the CSP.[9]

      • Reversed-Phase pH: If using a reversed-phase method, control the mobile phase pH with a suitable buffer (e.g., phosphate or acetate). The pH should be at least 2 pH units below the pKa of the carboxylic acid to ensure it is in its neutral form.

  • Incorrect Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.[10][11]

    • Action: Evaluate the effect of temperature on the separation.

    • Protocol: Temperature Study:

      • Start at ambient temperature (e.g., 25°C).

      • Decrease the temperature in 5°C increments (e.g., to 20°C, then 15°C). In many cases, lower temperatures enhance the stability of the transient diastereomeric complexes formed on the CSP, leading to better resolution.[1][11]

      • If resolution does not improve, incrementally increase the temperature above ambient. While less common, some separations are entropy-driven and benefit from higher temperatures.[12]

Troubleshooting Workflow for Poor Resolution

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Select CSPs (e.g., Amylose, Cellulose) B Screen with NP & RP Mobile Phases A->B C Identify Best CSP/Mobile Phase Combination B->C D Fine-tune Organic Modifier Ratio C->D Proceed with best condition E Optimize Acidic Additive Concentration D->E F Evaluate Column Temperature E->F G Confirm Resolution (Rs > 1.5) & Peak Shape F->G Lock parameters H Method Validation G->H

References

Technical Support Center: Purification of 4-(1-Hydroxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(1-Hydroxyethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and encountering challenges in its purification. As a bifunctional molecule containing both a carboxylic acid and a secondary benzylic alcohol, its purification requires a nuanced approach to effectively remove impurities while preserving the integrity of the molecule. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles.

Understanding the Molecule: Core Physicochemical Properties

A successful purification strategy is built upon a solid understanding of the compound's physical and chemical properties. This compound (HEBA) is a white to off-white crystalline solid.[1] Its structure dictates its behavior in various purification systems.

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₃[2][3]
Molecular Weight 166.17 g/mol [2][3]
Melting Point 138-139 °C[4]
Boiling Point 336.6 ± 25.0 °C (Predicted)[1]
Appearance White to off-white solid[1]
pKa 4.27 ± 0.10 (Predicted)[1]
Key Functional Groups Carboxylic Acid, Secondary Benzylic Alcohol[5]

The presence of both a polar carboxylic acid and a hydroxyl group allows for strong intermolecular hydrogen bonding, contributing to its solid state and relatively high melting point.[5] These groups also define its solubility, making it more soluble in polar organic solvents than in non-polar ones.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound in a question-and-answer format.

Q1: My recrystallization attempt resulted in a low yield and the product is still impure. What went wrong?

This is a frequent issue stemming from suboptimal recrystallization parameters. The key is balancing solubility to dissolve the compound and impurities at a high temperature, while ensuring only the desired compound crystallizes upon cooling.

Probable Causes & Solutions:

  • Incorrect Solvent Choice: The solvent must be carefully selected. It should dissolve the compound sparingly at room temperature but completely at its boiling point. Because HEBA has both polar and moderately non-polar characteristics, a single solvent may not be ideal.

    • Causality: A solvent that is too polar will dissolve the compound even at low temperatures, preventing crystallization and leading to low yield. A solvent that is too non-polar will fail to dissolve it adequately even when hot.

    • Solution: Employ a binary solvent system. A common and effective choice is an Ethyl Acetate/Hexane or Water/Ethanol mixture. Dissolve the crude product in a minimal amount of the "good" solvent (e.g., ethyl acetate, ethanol) at an elevated temperature, then slowly add the "poor" solvent (e.g., hexane, water) until persistent cloudiness (saturation) is observed. Allow this solution to cool slowly.

  • Excessive Solvent Volume: Using too much solvent will keep the product in solution even after cooling, drastically reducing the recovery percentage.[6]

    • Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude solid. This ensures the solution is saturated upon cooling, maximizing crystal formation.

  • Rapid Cooling: Cooling the solution too quickly (e.g., by placing it directly in an ice bath) can cause the compound to "crash out" of solution, trapping impurities within the crystal lattice.[7]

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated if necessary. Once it has reached room temperature and crystal formation has ceased, then place it in an ice bath to maximize the yield of the now-purified crystals.

  • "Oiling Out": The compound may separate as a liquid oil instead of a solid if the boiling point of the solvent is higher than the melting point of the compound, or if significant impurities are depressing the melting point.

    • Solution: If oiling occurs, reheat the solution to re-dissolve the oil, add a small amount of additional "good" solvent, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can often induce crystallization.[7]

Q2: I am struggling to remove the starting material, 4-Acetylbenzoic acid, from my product. They seem to co-crystallize and have very similar Rf values on TLC.

This is a classic purification challenge where the impurity and product have very similar polarities and structures. The only difference is a ketone versus a secondary alcohol.

Probable Causes & Solutions:

  • High Structural Similarity: The ketone (4-acetylbenzoic acid) and the alcohol (HEBA) have very similar polarities, making separation by standard normal-phase chromatography or recrystallization difficult.

    • Solution 1: High-Resolution Column Chromatography: While challenging, separation is possible with an optimized chromatography system.

      • Method: Use a high-quality silica gel with a smaller particle size. Employ a shallow solvent gradient. Start with a less polar eluent system (e.g., 9:1 Hexane:Ethyl Acetate) and slowly increase the polarity (e.g., to 7:3 Hexane:Ethyl Acetate). A published method for a related synthesis uses a gradient of petroleum ether/EtOAc from 15:1 to 2:1.[8]

      • Monitoring: Collect many small fractions and analyze them carefully by TLC, using a mobile phase that gives good separation (Rf values between 0.2 and 0.5). You may need to test multiple TLC solvent systems (e.g., trying dichloromethane/methanol mixtures) to find one that resolves the two spots.

    • Solution 2: pH-Mediated Extraction (Pre-Purification Step): While both are acids, their solubilities in different pH regimes might vary slightly, though this is unlikely to be effective. A more robust chemical approach is often needed.

    • Solution 3 (Advanced): Bisulfite Adduct Formation: Aldehydes and some ketones react with sodium bisulfite to form solid, water-soluble adducts.[9] While less reactive, 4-acetylbenzoic acid might be selectively removed this way.

      • Caution: This method adds extra steps and reagents. It should be tested on a small scale first. The product, HEBA, should not react.

Workflow for Purification and Analysis

G cluster_0 Purification Strategy cluster_1 Advanced Purification (If Needed) Crude Crude HEBA Product Recryst Recrystallization (e.g., EtOAc/Hexane) Crude->Recryst Filter Filter & Dry Recryst->Filter Purity_Check1 Purity Check (TLC, NMR) Filter->Purity_Check1 Column Silica Gel Column Chromatography Purity_Check1->Column <97% Pure or Key Impurity Present Pure Pure HEBA (>97%) Purity_Check1->Pure >97% Pure Fraction Collect & Analyze Fractions Column->Fraction Combine Combine Pure Fractions Fraction->Combine Evap Evaporate Solvent Combine->Evap Evap->Pure Impure Impure Product

Caption: Workflow for the purification and analysis of HEBA.

Frequently Asked Questions (FAQs)

  • Q: What are the most common impurities in synthetically prepared this compound?

    • A: Impurities are highly dependent on the synthetic route.[10] If prepared by the reduction of 4-acetylbenzoic acid, the most common impurity is unreacted starting material. If synthesized via a Grignard reaction on 4-carboxybenzaldehyde, you might find diol byproducts or unreacted aldehyde. Side-products from dehydration or oxidation are also possible.

  • Q: How should I store purified this compound?

    • A: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and oxidizing agents to prevent degradation.[1] Room temperature storage is generally acceptable for short to medium terms.[3] For long-term stability, storage at -20°C is recommended, similar to other phenolic acids.[11]

  • Q: My purified product has a lower melting point than the literature value. Is it impure?

    • A: Yes, almost certainly. Impurities disrupt the crystal lattice of a solid, which typically results in both a depression and a broadening of the melting point range. A sharp melting point that matches the literature value (138-139 °C) is a good indicator of high purity.[4]

  • Q: Can I use reverse-phase chromatography to purify this compound?

    • A: Yes, reverse-phase (e.g., C18) chromatography is a viable option, especially for removing more non-polar impurities. The mobile phase would typically be a mixture of water (often with a pH modifier like 0.1% formic or acetic acid to suppress ionization of the carboxylic acid) and a polar organic solvent like acetonitrile or methanol. HPLC methods for analyzing related aromatic acids have been developed and can be adapted for preparative scale.[12]

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization of this compound

This protocol uses a binary solvent system to achieve high purity.

  • Preparation: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Dissolution: Add a minimal volume of ethyl acetate (EtOAc) at room temperature (e.g., start with 5 mL) and heat the mixture gently on a hotplate with stirring (do not boil). Continue adding EtOAc dropwise until the solid just dissolves.

  • Saturation: While the solution is still warm, slowly add hexane dropwise with continuous stirring. Stop when you observe a faint, persistent turbidity (cloudiness). If too much hexane is added, clarify the solution by adding a few drops of hot EtOAc.

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop. You should observe the formation of white, crystalline needles.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the purified product. Determine the yield and confirm purity by measuring the melting point.

Protocol 2: Silica Gel Column Chromatography

This protocol is designed to separate HEBA from closely related impurities like 4-acetylbenzoic acid.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 9:1 Hexane:EtOAc). Pour the slurry into a chromatography column and allow it to pack under a gentle positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product (e.g., 200 mg) in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel (~1 g) by evaporating the solvent. Carefully add the dry, adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase (9:1 Hexane:EtOAc). The less polar impurities will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., move to 8:2, then 7:3 Hexane:EtOAc). This will elute compounds of increasing polarity. The target compound, HEBA, will elute after the less polar 4-acetylbenzoic acid.

  • Fraction Collection: Collect small, equally sized fractions (e.g., 5-10 mL each) throughout the elution process.

  • Analysis: Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., 1:1 Hexane:EtOAc). Visualize the spots under UV light.

  • Pooling and Evaporation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Decision Tree

G start Purification Attempt Results in: low_yield Low Yield start->low_yield impure Product Impure start->impure oily Oily Product start->oily q_solvent_vol Used minimal hot solvent? low_yield->q_solvent_vol q_impurity_type Impurity Type? impure->q_impurity_type q_oiling_cause Cause? oily->q_oiling_cause ans_sv_no No -> Redo, use less solvent q_solvent_vol->ans_sv_no No ans_sv_yes Yes -> Check cooling rate q_solvent_vol->ans_sv_yes Yes type_baseline Baseline material? q_impurity_type->type_baseline Polar/Baseline type_similar_rf Similar Rf? q_impurity_type->type_similar_rf Structurally Similar sol_baseline Consider pre-column filtration or different adsorbent (alumina). type_baseline->sol_baseline sol_similar_rf Use high-resolution column chromatography with shallow gradient. type_similar_rf->sol_similar_rf cause_solvent Residual Solvent? q_oiling_cause->cause_solvent cause_impurity Impurity preventing crystallization? q_oiling_cause->cause_impurity sol_solvent Dry under high vacuum. Triturate with non-polar solvent (Hexane). cause_solvent->sol_solvent sol_impurity Triturate to induce crystallization. If fails, proceed to column chromatography. cause_impurity->sol_impurity

References

Technical Support Center: Optimizing the Synthesis of 4-(1-Hydroxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1-Hydroxyethyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important chemical intermediate. Here, we address common challenges encountered during its synthesis, providing in-depth, evidence-based solutions and troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs)

This section tackles the most common queries and issues that arise during the synthesis of this compound, primarily focusing on the reduction of 4-acetylbenzoic acid.

Q1: My yield of this compound from the reduction of 4-acetylbenzoic acid is consistently low. What are the most likely causes?

Low yields in the reduction of 4-acetylbenzoic acid can stem from several factors. The most common culprits are incomplete reaction, degradation of the starting material or product, and formation of byproducts. The choice of reducing agent and reaction conditions are critical.

A widely used and effective method is the reduction of the ketone group using sodium borohydride (NaBH₄).[1][2][3] This reagent is selective for aldehydes and ketones, which is advantageous as it will not reduce the carboxylic acid group.[1][4] However, improper control of reaction parameters can lead to suboptimal results.

Key areas to investigate:

  • Purity of Starting Material: Ensure your 4-acetylbenzoic acid is of high purity. Impurities can interfere with the reaction.

  • Reaction Temperature: While the reaction is often carried out at room temperature, lower temperatures (e.g., 0-5 °C) can sometimes improve selectivity and minimize side reactions.

  • pH of the Reaction Mixture: The pH can influence the reactivity of both the substrate and the reducing agent. For borohydride reductions, maintaining a slightly basic pH can prevent the decomposition of NaBH₄.[2]

  • Stoichiometry of the Reducing Agent: Using an insufficient amount of sodium borohydride will result in incomplete conversion. Conversely, a large excess can lead to difficulties in quenching the reaction and purification. A molar ratio of NaBH₄ to 4-acetylbenzoic acid of 1:1 to 1.5:1 is a good starting point.

Q2: I am observing the formation of a significant amount of an unknown byproduct. What could it be and how can I prevent it?

The most probable byproduct in the sodium borohydride reduction of 4-acetylbenzoic acid is the over-reduction of the carboxylic acid group, although this is less common with NaBH₄ compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄).[4][5] Another possibility is the formation of borate esters as intermediates, which if not properly hydrolyzed during the workup, can complicate purification.

Troubleshooting Steps:

  • Confirm Byproduct Identity: Use analytical techniques such as NMR, LC-MS, or GC-MS to identify the structure of the byproduct.

  • Optimize Workup Procedure: The workup is crucial for hydrolyzing intermediates and isolating the desired product. After the reaction is complete, carefully acidify the mixture (e.g., with dilute HCl) to a pH of ~1-2 to protonate the alkoxide intermediate and precipitate the carboxylic acid product.[6]

  • Control Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that might favor byproduct formation.

Q3: What is the optimal solvent system for the reduction of 4-acetylbenzoic acid with sodium borohydride?

The choice of solvent is critical for the success of the reduction. Protic solvents like water, methanol, or ethanol are commonly used for sodium borohydride reductions.[2][4]

  • Aqueous Sodium Hydroxide: A common procedure involves dissolving the 4-acetylbenzoic acid in an aqueous solution of sodium hydroxide to form the sodium salt, which is then reduced with an aqueous solution of sodium borohydride. This approach ensures the carboxylic acid group is deprotonated and less susceptible to reduction.

  • Alcoholic Solvents: Methanol or ethanol can also be used. The reaction of NaBH₄ with these protic solvents is slower than with water, which can sometimes offer better control over the reaction.

It's important to note that sodium borohydride reacts with protic solvents to generate hydrogen gas, so the reaction should be conducted in a well-ventilated fume hood.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific issues you may encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material (4-Acetylbenzoic Acid) 1. Insufficient reducing agent. 2. Deactivated reducing agent (due to moisture). 3. Low reaction temperature.1. Increase the molar equivalents of NaBH₄ (e.g., from 1.0 to 1.5 eq.). 2. Use freshly opened or properly stored NaBH₄. 3. Allow the reaction to proceed at room temperature or warm slightly if necessary, while monitoring for byproduct formation.
Product is an Oily or Gummy Solid, Difficult to Purify 1. Incomplete hydrolysis of borate ester intermediates. 2. Presence of unreacted starting material or byproducts.1. Ensure complete acidification during workup (pH 1-2). Stir for an adequate amount of time after acidification. 2. Recrystallize the crude product from a suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexanes).
Formation of a White Precipitate During the Reaction This is often the desired product, this compound, precipitating out of the reaction mixture as it is formed.This is generally a positive sign. Continue the reaction as planned and collect the precipitate during the workup.
Excessive Foaming or Gas Evolution Upon Addition of Reducing Agent Rapid reaction of NaBH₄ with the protic solvent or an acidic component in the reaction mixture.1. Add the sodium borohydride solution slowly and portion-wise. 2. Ensure the initial solution of 4-acetylbenzoic acid is basic before adding the reducing agent. 3. Cool the reaction mixture in an ice bath before and during the addition of NaBH₄.

Section 3: Experimental Protocols

Here are detailed, step-by-step methodologies for the synthesis and purification of this compound.

Protocol 1: Sodium Borohydride Reduction of 4-Acetylbenzoic Acid

Materials:

  • 4-Acetylbenzoic acid

  • Sodium hydroxide (NaOH)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 10.0 g of 4-acetylbenzoic acid in 100 mL of a 1 M aqueous sodium hydroxide solution with stirring.

  • Preparation of Reducing Agent Solution: In a separate beaker, carefully dissolve 1.5 g of sodium borohydride in 20 mL of deionized water. Caution: Hydrogen gas is evolved.

  • Reduction Reaction: Cool the solution of 4-acetylbenzoic acid in an ice bath. Slowly add the sodium borohydride solution dropwise to the stirred solution over 15-20 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC.

  • Workup and Precipitation: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is approximately 1-2. A white precipitate should form.

  • Isolation of Product: Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water. Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Protocol 2: Recrystallization for Purification

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot deionized water and heat the mixture on a hot plate with swirling until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration and wash with a small amount of cold deionized water. Dry the crystals in a vacuum oven.

Section 4: Visualizing the Process

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 4-Acetylbenzoic Acid in aq. NaOH reduction Add NaBH4 solution to 4-Acetylbenzoic Acid solution at 0-5 °C start->reduction reagent Prepare aq. NaBH4 solution reagent->reduction stir Stir at room temperature (Monitor by TLC) reduction->stir acidify Acidify with HCl to pH 1-2 stir->acidify filter Filter to isolate crude product acidify->filter recrystallize Recrystallize from water filter->recrystallize dry Dry purified product recrystallize->dry

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G start Low Yield or Impure Product check_conversion Check TLC for complete conversion start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete No byproducts Byproducts Observed check_conversion->byproducts Yes increase_nabh4 Increase NaBH4 stoichiometry incomplete->increase_nabh4 check_reagent Use fresh NaBH4 incomplete->check_reagent optimize_temp Optimize reaction temperature incomplete->optimize_temp optimize_workup Optimize workup (acidification) byproducts->optimize_workup recrystallize Recrystallize crude product byproducts->recrystallize

Caption: Decision tree for troubleshooting low yield or purity issues.

References

Troubleshooting peak tailing in HPLC of 4-(1-Hydroxyethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chromatography Excellence

Welcome to our dedicated troubleshooting resource for scientists and researchers. This guide provides in-depth, experience-driven solutions to a common challenge in HPLC: peak tailing, with a specific focus on the acidic analyte, 4-(1-Hydroxyethyl)benzoic acid. Our goal is to move beyond simple checklists and explain the underlying chemical and physical principles, empowering you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing a tailing peak for this compound. What exactly is peak tailing and why is it detrimental to my analysis?

A1: Peak tailing refers to an asymmetrical peak where the latter half of the peak is broader than the front half.[1] In an ideal chromatographic separation, a peak should have a symmetrical, Gaussian shape. We quantify this asymmetry using the Tailing Factor (Tf) or Asymmetry Factor (As) ; a value greater than 1 indicates tailing, with values above 1.2 considered significant and often unacceptable for quantitative methods.[2][3]

Peak tailing is not merely a cosmetic issue; it has severe consequences for your data quality:

  • Degraded Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to separate and accurately identify all components in your sample.[2][4]

  • Inaccurate Quantification: The asymmetry makes it difficult for integration algorithms to determine the true start and end of the peak, leading to unreliable and irreproducible peak area calculations.[1][2]

  • Reduced Method Robustness: Methods that produce tailing peaks are often more sensitive to minor variations in conditions, compromising their reliability and transferability.[2]

  • Regulatory Compliance Risks: In regulated environments (GMP/GLP), poor peak shape can lead to system suitability failures, invalidating analytical results.[2]

Q2: What are the most probable chemical reasons my this compound peak is tailing?

A2: For an acidic analyte like this compound, peak tailing is almost always rooted in undesirable secondary chemical interactions within the column. Let's break down the primary causes.

1. Mobile Phase pH is Inappropriate for the Analyte's pKa: This is the single most critical factor for an ionizable compound. This compound has a carboxylic acid group with a predicted pKa of approximately 4.27.[5]

  • The Mechanism: If the mobile phase pH is close to or above the analyte's pKa, a significant portion of the analyte molecules will be deprotonated (ionized) into their carboxylate form. This negatively charged species can engage in strong, undesirable polar interactions with the stationary phase, particularly with any residual, positively charged sites or metal contaminants.[6][7] Furthermore, if the pH is too close to the pKa, the analyte will exist as a mixture of both its ionized and non-ionized forms, which have different retention characteristics, leading to a broadened or split peak.[8]

  • The Solution: To achieve a sharp, symmetrical peak for an acidic analyte, you must suppress its ionization. This is accomplished by setting the mobile phase pH at least 1.5 to 2 pH units below the analyte's pKa.[9][10] For this compound (pKa ≈ 4.27), a mobile phase pH of 2.5 - 3.0 is the ideal starting point. At this low pH, the carboxylic acid group is fully protonated, making the molecule neutral and allowing it to be retained by the intended reversed-phase mechanism without disruptive secondary interactions.[3][6][7]

2. Secondary Interactions with the Silica Stationary Phase: Even with proper pH control, the column itself can be a source of trouble.

  • The Mechanism: Most reversed-phase columns use a silica backbone. During manufacturing, not all surface silanol groups (Si-OH) are successfully bonded with the C18 chains. These residual silanols are acidic and can become ionized (Si-O⁻) at mid-range pH values (> pH 3).[8] While these negatively charged sites are notorious for causing peak tailing with basic analytes, they are not the primary cause for acidic analytes. Instead, the issue for acids often arises from:

    • Trace Metal Contamination: Older or lower-purity (Type A) silica contains metal impurities (e.g., iron, aluminum) that can act as Lewis acids or chelation sites, creating strong, unwanted interactions with analytes that have electron-donating groups.[1][6][11]

    • Active Silanol Configurations: Free or lone silanol groups are more acidic and interactive than other configurations, creating highly active sites that can disrupt retention.[1][11]

  • The Solution: Use a modern, high-purity, end-capped column. "End-capping" is a process that chemically derivatizes most of the remaining silanol groups, rendering the surface more inert.[8][12] Columns based on high-purity "Type B" silica have significantly lower metal content and fewer active silanol sites, drastically reducing the potential for these secondary interactions.[1][6]

3. Inadequate Mobile Phase Buffering: Using an unbuffered mobile phase adjusted to the target pH with acid is a common mistake.

  • The Mechanism: The mobile phase pH must remain constant throughout the system to ensure reproducible retention and peak shape. Without a buffer, small amounts of acidic or basic species from your sample or system can alter the local pH, especially inside the column where the analyte interacts with the stationary phase.[13] This leads to inconsistent ionization and, consequently, peak tailing.

  • The Solution: Always use a buffer to control the mobile phase pH. The buffer's pKa should be within ±1 pH unit of your target mobile phase pH for maximum buffering capacity.[9][13][14] For a target pH of 2.5, a phosphate buffer is an excellent and widely used choice.[9] A typical starting concentration is 25-50 mM.[9][14]

Q3: I've optimized my mobile phase pH, but the tailing persists. Could the problem be physical or system-related?

A3: Yes, absolutely. If you are confident in your mobile phase chemistry, the next step is to investigate physical issues within your HPLC system. A key diagnostic step is to inject a neutral, non-ionizable compound (e.g., toluene, uracil). If this neutral marker also tails, the problem is almost certainly physical.[15] If the neutral peak is sharp and symmetrical, the problem remains chemical in nature.

Here are the common physical culprits:

  • Extra-Column Volume (Dead Volume): This refers to any space in the flow path outside of the column itself, such as excessively long or wide-bore tubing, or poorly made connections.[2][4][8] This extra space allows the analyte band to spread out and diffuse, causing peak broadening and tailing.

    • Solution: Use narrow-bore (0.005" or smaller) PEEK tubing and ensure all fittings are properly swaged and connected with no gaps. Keep tubing lengths as short as possible.

  • Column Contamination or Degradation:

    • Partially Blocked Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, distorting the flow path and causing peak distortion for all analytes.[16] You can sometimes resolve this by reversing the column and flushing it to waste.[16]

    • Column Void: A void or channel can form at the head of the column bed due to mechanical shock or silica dissolution (especially at high pH).[12] This creates an empty space that disrupts the sample band, leading to severe peak shape issues. A column with a void typically needs to be replaced.[2]

  • Sample-Related Issues:

    • Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to a characteristic "right triangle" peak shape.[4][16]

      • Solution: Dilute your sample or reduce the injection volume and re-inject. If the peak shape improves, you were overloading the column.

    • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile), it can cause the analyte to move through the top of the column too quickly, leading to band broadening and poor peak shape.[2][4]

      • Solution: Ideally, dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.

Systematic Troubleshooting Workflow

To provide a clear path forward, we have designed a logical workflow to diagnose and resolve peak tailing for this compound.

// Diagnostic Step diag_step [label="Diagnostic Test:\nInject a neutral compound (e.g., Uracil)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Paths from Diagnostic start -> diag_step;

// Chemical Path chem_path_start [label="Symmetrical Peak:\nProblem is CHEMICAL", fillcolor="#34A853", fontcolor="#FFFFFF"]; diag_step -> chem_path_start [label="Neutral peak is symmetrical"];

ph_check [label="1. Optimize Mobile Phase pH\nIs pH ~2 units below pKa (~4.27)?\nTarget pH 2.5 - 3.0"]; buffer_check [label="2. Check Buffer\nIs a buffer (e.g., Phosphate) being used?\nIs concentration adequate (25-50 mM)?"]; column_check [label="3. Evaluate Column\nIs it a modern, high-purity,\nend-capped (Type B) silica column?"]; chem_resolved [label="Peak Shape Improved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

chem_path_start -> ph_check -> buffer_check -> column_check -> chem_resolved;

// Physical Path phys_path_start [label="Tailing Peak:\nProblem is PHYSICAL", fillcolor="#EA4335", fontcolor="#FFFFFF"]; diag_step -> phys_path_start [label="Neutral peak also tails"];

system_check [label="1. Check for Dead Volume\nMinimize tubing length/ID.\nRemake all fittings."]; sample_check [label="2. Check Sample Conditions\nReduce injection volume (check overload).\nMatch sample solvent to mobile phase."]; column_health [label="3. Check Column Health\nBack-flush column to clear frit.\nReplace column if void is suspected."]; phys_resolved [label="Peak Shape Improved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

phys_path_start -> system_check -> sample_check -> column_health -> phys_resolved; } }

Caption: Logical workflow for troubleshooting peak tailing.

Experimental Protocol: Mobile Phase pH Optimization Study

This protocol provides a systematic approach to determine the optimal mobile phase pH for the analysis of this compound.

Objective: To suppress analyte ionization and eliminate peak tailing by analyzing the compound under different buffered mobile phase pH conditions.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Phosphoric acid (H₃PO₄), 85%

  • Potassium phosphate monobasic (KH₂PO₄)

  • This compound standard

  • pH meter, calibrated

  • 0.45 µm membrane filters

Procedure:

1. Preparation of Stock Buffer (100 mM Phosphate Buffer):

  • Dissolve an appropriate amount of KH₂PO₄ in HPLC-grade water to make a 100 mM solution. (e.g., 13.6 g in 1 L).

2. Preparation of Mobile Phases (Aqueous Component):

  • Mobile Phase A (pH 2.5):
  • Take ~900 mL of HPLC-grade water.
  • Add 100 mL of the 100 mM Stock Buffer.
  • While stirring, slowly add phosphoric acid dropwise until the pH meter reads 2.50 ± 0.05.
  • Add water to a final volume of 1 L.
  • Filter through a 0.45 µm membrane filter.
  • Mobile Phase B (pH 3.5):
  • Repeat the process above, adjusting the pH to 3.50 ± 0.05.
  • Mobile Phase C (pH 4.5 - near pKa):
  • Repeat the process above, adjusting the pH to 4.50 ± 0.05.

3. Chromatographic Conditions (Example):

  • Column: High-purity, end-capped C18 (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase: 60% Aqueous (as prepared above) : 40% Acetonitrile (adjust %ACN as needed for appropriate retention)
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30 °C
  • Detection: UV at 230 nm[17]

4. Experimental Run and Data Analysis:

  • Equilibrate the column with the first mobile phase condition (starting with pH 2.5) for at least 20 column volumes.
  • Inject the this compound standard.
  • Record the chromatogram.
  • Repeat for the mobile phases at pH 3.5 and pH 4.5, ensuring proper column equilibration between each change.
  • For each run, calculate the Tailing Factor (Tf) and note the retention time (RT).

Expected Results Summary:

Mobile Phase pHExpected Analyte StateExpected Retention Time (RT)Expected Tailing Factor (Tf)Rationale
2.5 Non-ionized (protonated)Longest~1.0 - 1.2 (Ideal) Ionization is fully suppressed, leading to optimal hydrophobic retention and minimal secondary interactions.[6][7]
3.5 Partially ionizedShorter> 1.2 (Moderate Tailing) pH is approaching the pKa, leading to a mix of ionized and non-ionized forms and increased secondary interactions.
4.5 ~50% IonizedShortest> 1.5 (Severe Tailing/Split) pH is near the pKa, resulting in two co-existing species and significant peak shape distortion.[8]

References

Technical Support Center: Stereochemical Integrity of 4-(1-Hydroxyethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(1-Hydroxyethyl)benzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this chiral molecule. Maintaining the stereochemical integrity of the C1 carbinol center is paramount for achieving desired biological activity and ensuring regulatory compliance. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of preventing racemization during chemical transformations.

Understanding the Challenge: The Fragile Stereocenter

This compound possesses a single stereocenter at the carbon bearing the hydroxyl group. As a secondary benzylic alcohol, this stereocenter is susceptible to racemization under various reaction conditions, particularly those that are strongly acidic or basic, or involve high temperatures.[1][2] Racemization occurs when an enantiomerically pure sample converts into an equal mixture of both (R) and (S) enantiomers, forming a racemate.[3][4] This loss of stereochemical purity can have significant consequences in pharmaceutical applications, where often only one enantiomer is therapeutically active while the other may be inactive or even cause undesirable side effects.

The primary mechanism of racemization for benzylic alcohols like this compound involves the formation of a planar, achiral carbocation intermediate.[4][5] Under acidic conditions, the hydroxyl group can be protonated and subsequently eliminated as a water molecule, generating a stabilized benzylic carbocation. Re-attack by a nucleophile (such as water) can then occur from either face of the planar carbocation with equal probability, leading to a racemic mixture.[1]

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure compound is converted into a mixture containing equal amounts of both enantiomers.[3][4] For this compound, the chiral center is the carbon atom bonded to the hydroxyl group. This center is susceptible to inversion. In drug development, the biological activity of a molecule is often specific to one enantiomer. Racemization can therefore lead to a loss of therapeutic efficacy and introduce impurities that may have different pharmacological profiles.

Q2: What are the primary reaction conditions that promote racemization of this molecule?

A2: The main factors that can induce racemization of this compound are:

  • pH: Both strongly acidic and basic conditions can catalyze racemization. Acids can promote the formation of a carbocation intermediate, while strong bases could potentially deprotonate the benzylic proton, although this is less common for alcohols compared to carbonyl compounds.[1][5]

  • Temperature: Higher reaction temperatures provide the energy to overcome the activation barrier for the formation of intermediates that lead to racemization.[2]

  • Reaction Time: Prolonged reaction times increase the exposure of the molecule to conditions that may cause racemization.[2]

  • Solvents: Polar, protic solvents can facilitate the formation and stabilization of carbocation intermediates, thereby promoting racemization.[1]

  • Reagents: Certain reagents, particularly those that are strong Lewis acids or generate acidic/basic byproducts, can lead to a loss of stereochemical integrity.

Q3: How can I determine if my sample of this compound has racemized?

A3: The most reliable method for determining the enantiomeric excess (e.e.) of your sample is through chiral High-Performance Liquid Chromatography (HPLC).[6][7][8] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.[6] Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents and polarimetry, although HPLC is generally the most accurate and widely used technique in pharmaceutical analysis.[9][10]

Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting for specific reaction types where racemization of this compound is a common challenge.

Issue 1: Racemization During Esterification of the Carboxylic Acid

Esterification of the carboxylic acid moiety of this compound is a common transformation. However, certain conditions can lead to racemization at the benzylic alcohol stereocenter.

Symptoms:

  • Chiral HPLC analysis of the product shows a significant decrease in enantiomeric excess compared to the starting material.

  • The optical rotation of the purified product is lower than expected.

Root Causes & Solutions:

Cause Mechanism Recommended Solution
Strongly Acidic Conditions (e.g., Fischer Esterification) Protonation of the hydroxyl group followed by water elimination leads to a planar carbocation, which is then non-stereoselectively trapped by the alcohol.[1]Use milder, non-acidic coupling reagents. Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can effectively form esters at room temperature without affecting the stereocenter.
High Reaction Temperatures Increased thermal energy can promote carbocation formation and other side reactions that lead to racemization.Conduct the reaction at lower temperatures. For carbodiimide couplings, reactions are typically run at 0 °C to room temperature.
Prolonged Reaction Times Extended exposure to even mildly acidic or basic conditions can lead to gradual racemization.Optimize reaction conditions to minimize reaction time. Monitor the reaction progress by TLC or LC-MS to determine the point of completion.

Workflow for Stereoretentive Esterification:

esterification_workflow start Start: Enantiopure This compound reagents Select mild coupling reagents: - DIC/DMAP - EDC/DMAP start->reagents conditions Control reaction conditions: - Aprotic solvent (e.g., DCM, THF) - Temperature: 0 °C to RT reagents->conditions monitoring Monitor reaction progress (TLC, LC-MS) conditions->monitoring workup Aqueous workup with mild acid/base monitoring->workup analysis Analyze product e.e. (Chiral HPLC) workup->analysis end End: Enantiopure Ester analysis->end

Caption: Workflow for esterification while preserving stereochemistry.

Issue 2: Inversion of Stereochemistry During Nucleophilic Substitution at the Hydroxyl Group

For certain synthetic strategies, inversion of the stereocenter at the hydroxyl group is desired. The Mitsunobu reaction is a powerful tool for this transformation, proceeding with a clean SN2-type inversion of stereochemistry.[11][12][13][14]

Symptoms:

  • The product has the opposite stereochemistry compared to the starting material.

  • Chiral HPLC confirms a high enantiomeric excess for the inverted product.

Protocol for Stereochemical Inversion via Mitsunobu Reaction:

  • Dissolve enantiopure this compound (1 equivalent) and a suitable nucleophile (e.g., benzoic acid for ester formation, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar).

  • Add triphenylphosphine (PPh₃, 1.5 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the cooled solution. Caution: DEAD and DIAD are hazardous reagents and should be handled with care.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction and perform a standard workup to isolate the product.

  • Purify the product by flash column chromatography.

Mechanism of Stereochemical Inversion in the Mitsunobu Reaction:

mitsunobu_mechanism cluster_activation Activation of Hydroxyl Group cluster_sn2 SN2 Attack ROH R-OH Oxyphosphonium R-O-⁺PPh₃ (Oxyphosphonium salt) Good Leaving Group ROH->Oxyphosphonium attacks P PPh3_DEAD PPh₃ + DEAD Adduct [PPh₃-DEAD] Adduct PPh3_DEAD->Adduct Adduct->Oxyphosphonium reacts with R-OH Inverted_Product Nu-R (Inverted Stereochemistry) Oxyphosphonium->Inverted_Product displaces OPPh3 O=PPh₃ Oxyphosphonium->OPPh3 forms Nucleophile Nu⁻ Nucleophile->Inverted_Product Backside attack

Caption: Simplified mechanism of the Mitsunobu reaction.

Issue 3: Racemization During Reactions Requiring a Protecting Group

When performing reactions on the carboxylic acid that are incompatible with the free hydroxyl group (e.g., using organometallic reagents), a protecting group is necessary. The choice of protecting group and the conditions for its introduction and removal are critical to avoid racemization.

Symptoms:

  • Loss of enantiomeric purity after the protection-deprotection sequence.

Root Causes & Solutions:

Cause Mechanism Recommended Solution
Harsh Deprotection Conditions Strongly acidic or basic conditions for removing the protecting group can cause racemization of the deprotected alcohol.Choose a protecting group that can be removed under mild conditions. Silyl ethers (e.g., TBS, TIPS) are excellent choices as they are stable to a wide range of reaction conditions and can be cleaved with a fluoride source (e.g., TBAF) under neutral conditions.[15][16]
Formation of Unstable Intermediates Certain protecting group strategies may involve intermediates that can lead to loss of stereochemistry.Employ protecting groups that are introduced under mild, non-racemizing conditions. Silyl ethers are typically installed using a silyl chloride and a non-nucleophilic base like imidazole or triethylamine.[17]

Recommended Protecting Group Strategy:

  • Protection: Use tert-butyldimethylsilyl chloride (TBSCl) and imidazole in an aprotic solvent like DMF at room temperature.

  • Deprotection: Use tetrabutylammonium fluoride (TBAF) in THF at room temperature.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Excess (e.e.) Determination

This protocol provides a general starting point for developing a chiral HPLC method. Optimization of the mobile phase and column may be necessary.

  • Column: Chiral stationary phase column (e.g., polysaccharide-based CSP like Chiralpak® IA).

  • Mobile Phase: A mixture of n-heptane and a polar modifier like isopropanol or ethanol. A small amount of an additive like trifluoroacetic acid (for acidic compounds) may be required to improve peak shape. A typical starting point is 90:10 (v/v) n-heptane:isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: Inject a racemic standard to determine the retention times of both enantiomers. Then, inject the sample to determine the peak areas for each enantiomer. Calculate the e.e. using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

References

Technical Support Center: Mobile Phase Optimization for 4-(1-Hydroxyethyl)benzoic acid Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of 4-(1-Hydroxyethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the mobile phase in High-Performance Liquid Chromatography (HPLC). Here, we will move beyond simple procedural lists to explain the fundamental principles behind method development and troubleshooting, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the separation of this compound.

Q1: What is the most critical parameter for controlling the retention of this compound in reverse-phase HPLC?

A1: The most critical parameter is the pH of the mobile phase . This compound is an acidic compound with a predicted pKa of approximately 4.27.[1][2] In reverse-phase chromatography, the retention of ionizable compounds is highly dependent on their ionization state.[3][4][5] By controlling the mobile phase pH, you can control the degree of ionization of the carboxylic acid group on the molecule.

Q2: How does mobile phase pH affect the retention time of this compound?

A2: To achieve good retention on a non-polar stationary phase (like C18), it is essential to suppress the ionization of the acidic analyte.[6] This is achieved by setting the mobile phase pH to be at least 2 pH units below the analyte's pKa.[7] For this compound (pKa ≈ 4.27), a mobile phase pH of around 2.3-3.0 will ensure the compound is in its neutral, more hydrophobic form, leading to increased retention.[1] Conversely, as the mobile phase pH approaches and surpasses the pKa, the compound becomes ionized (deprotonated), more polar, and will elute earlier with shorter retention times.[3][5]

The Role of pH in Analyte Retention

The following diagram illustrates the relationship between the mobile phase pH, the ionization state of this compound, and its resulting retention behavior in reverse-phase HPLC.

cluster_pH_Scale Mobile Phase pH cluster_Analyte_State Analyte State (this compound) cluster_Retention Reverse-Phase HPLC Retention pH_low Low pH (e.g., 2.5) pH_pKa pH ≈ pKa (4.27) Neutral Predominantly Neutral (COOH) pH_low->Neutral Suppresses Ionization pH_high High pH (e.g., 7.0) Mixed Mixed Population (COOH / COO-) pH_pKa->Mixed Equilibrium Ionized Predominantly Ionized (COO-) pH_high->Ionized Promotes Ionization High_Retention Increased Retention (Longer Elution Time) Neutral->High_Retention Increases Hydrophobicity Variable_Retention Variable/Poor Retention (Peak Broadening/Splitting) Mixed->Variable_Retention Inconsistent Interactions Low_Retention Decreased Retention (Shorter Elution Time) Ionized->Low_Retention Increases Polarity

Caption: Effect of mobile phase pH on analyte state and retention.

Q3: What type of buffer should I use for my mobile phase?

A3: The choice of buffer is crucial for maintaining a stable pH and achieving reproducible results.[7][8] For a target pH of 2.5-3.0, common choices include:

  • Phosphate Buffer: Highly effective in this pH range and has a low UV cutoff, making it suitable for UV detection at low wavelengths.[9]

  • Formate Buffer (Formic Acid): A good choice for LC-MS applications due to its volatility.[4]

It is important to select a buffer with a pKa value within +/- 1 pH unit of the desired mobile phase pH to ensure adequate buffering capacity.[6][8]

Q4: What organic modifier should I use, and at what concentration?

A4: Acetonitrile and Methanol are the most common organic modifiers in reverse-phase HPLC. Acetonitrile generally provides better peak shape and lower backpressure. The concentration of the organic modifier will determine the elution strength of the mobile phase. A higher concentration will lead to shorter retention times. A good starting point for method development is a gradient elution from a low to a high concentration of the organic modifier (e.g., 10% to 90% acetonitrile) to determine the approximate concentration needed to elute the analyte with a suitable retention factor (k').

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the separation of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks with a tailing factor > 1.2 or a fronting factor < 0.9.

  • Reduced peak height and sensitivity.

Possible Causes & Solutions:

CauseExplanationRecommended Action
Inappropriate Mobile Phase pH If the mobile phase pH is too close to the analyte's pKa (≈4.27), a mixed population of ionized and neutral forms will exist, leading to peak tailing.[10]Lower the mobile phase pH to 2.5-3.0 using a suitable buffer (e.g., 20 mM phosphate buffer). This ensures the analyte is predominantly in its neutral, non-ionized form.
Secondary Interactions with Stationary Phase Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.Use a modern, high-purity, end-capped C18 column. If tailing persists, consider adding a competitive agent like a small amount of an amine modifier (if compatible with your detection method) or switching to a column with a different stationary phase chemistry.
Column Overload Injecting too much sample can lead to peak fronting.Reduce the injection volume or the concentration of the sample.
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length to a minimum.
Problem 2: Unstable or Drifting Retention Times

Symptoms:

  • Retention times for the analyte peak shift between injections or over a sequence of runs.

  • Inconsistent quantification results.

Possible Causes & Solutions:

CauseExplanationRecommended Action
Inadequate Mobile Phase Buffering If the buffer concentration is too low or the pH is outside its effective buffering range, the mobile phase pH can fluctuate, leading to retention time shifts.Ensure the buffer concentration is adequate (typically 10-25 mM). Verify that the mobile phase pH is within the effective range of the chosen buffer (pKa ± 1).[8]
Mobile Phase Composition Change Evaporation of the more volatile organic modifier can alter the mobile phase composition over time.Keep mobile phase reservoirs tightly capped. Prepare fresh mobile phase daily.
Column Temperature Fluctuation Changes in ambient temperature can affect retention times.Use a column thermostat to maintain a constant column temperature (e.g., 30 °C).
Column Equilibration Insufficient equilibration time between gradient runs or after changing the mobile phase can cause retention time drift.Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush the column with 10-20 column volumes of the mobile phase.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common HPLC separation issues for this compound.

start Problem Observed (e.g., Poor Peak Shape, RT Drift) check_peak_shape Is Peak Shape Poor? start->check_peak_shape check_rt_drift Is Retention Time Drifting? check_peak_shape->check_rt_drift No check_ph Is Mobile Phase pH ~2.5-3.0? check_peak_shape->check_ph Yes check_buffer Is Buffer Concentration Adequate (10-25 mM)? check_rt_drift->check_buffer Yes resolved Problem Resolved check_rt_drift->resolved No, Further Investigation Needed (System Issues) adjust_ph Adjust Mobile Phase pH to 2.5-3.0 with Buffer check_ph->adjust_ph No check_column Using High-Purity, End-Capped Column? check_ph->check_column Yes adjust_ph->resolved replace_column Consider a Different Column Chemistry check_column->replace_column No check_overload Is Sample Overloaded? check_column->check_overload Yes replace_column->resolved reduce_sample Reduce Injection Volume or Sample Concentration check_overload->reduce_sample Yes check_overload->resolved No reduce_sample->resolved increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_mobile_phase Is Mobile Phase Fresh and Covered? check_buffer->check_mobile_phase Yes increase_buffer->resolved prepare_fresh_mp Prepare Fresh Mobile Phase check_mobile_phase->prepare_fresh_mp No check_temp Is Column Temperature Controlled? check_mobile_phase->check_temp Yes prepare_fresh_mp->resolved use_thermostat Use Column Thermostat check_temp->use_thermostat No check_equilibration Is Equilibration Sufficient? check_temp->check_equilibration Yes use_thermostat->resolved increase_equilibration Increase Equilibration Time check_equilibration->increase_equilibration No check_equilibration->resolved Yes increase_equilibration->resolved

Caption: A systematic workflow for troubleshooting common HPLC issues.

Experimental Protocols

Protocol 1: Preparation of Buffered Mobile Phase (pH 2.8)

This protocol describes the preparation of a phosphate-buffered mobile phase, a robust choice for the analysis of acidic compounds.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

Procedure:

  • Prepare the Aqueous Buffer (20 mM):

    • Weigh out 2.72 g of KH₂PO₄ and dissolve it in 1 L of HPLC grade water.

    • Filter the buffer solution through a 0.22 µm membrane filter.

  • Adjust pH:

    • Place the filtered buffer solution on a magnetic stirrer.

    • While monitoring with a calibrated pH meter, slowly add phosphoric acid dropwise until the pH reaches 2.8.

  • Prepare the Mobile Phase:

    • For a mobile phase of 70:30 (Aqueous:Acetonitrile), mix 700 mL of the pH-adjusted aqueous buffer with 300 mL of acetonitrile.

    • Degas the final mobile phase using sonication or vacuum filtration.

References

Technical Support Center: Scaling Up the Synthesis of 4-(1-Hydroxyethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis and scale-up of 4-(1-Hydroxyethyl)benzoic acid. Our focus is on providing practical, field-proven insights grounded in robust chemical principles.

Overview of Primary Synthesis Route

The most direct and scalable laboratory synthesis of this compound involves the selective reduction of 4-Acetylbenzoic acid. This method is favored due to the high selectivity of common reducing agents, the ready availability of the starting material, and the straightforward nature of the reaction.

Recommended Synthetic Transformation:

(Self-generated image - for illustration only)

The reducing agent of choice for this transformation is Sodium Borohydride (NaBH₄). It is a mild and selective reagent that efficiently reduces the ketone functional group to a secondary alcohol while leaving the carboxylic acid group intact under standard conditions.[1]

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Category 1: Reaction & Reagents

Question 1: What is the most reliable and scalable method for synthesizing this compound?

Answer: The most robust and widely adopted method is the reduction of 4-acetylbenzoic acid using sodium borohydride (NaBH₄).[1][2]

  • Expertise & Experience: This route is superior to alternatives like a Grignard reaction for several reasons. A Grignard approach, such as reacting a 4-halobenzoic acid derivative with a methylating agent, would be complicated by the acidic proton of the carboxylic acid.[3] This would necessitate protection/deprotection steps or the use of multiple equivalents of the expensive Grignard reagent, adding complexity and cost.[4] The NaBH₄ reduction is a one-step transformation that is highly chemoselective, targeting the ketone without affecting the carboxylic acid.[1][5] This simplifies the process, minimizes side reactions, and makes the subsequent work-up and purification more straightforward, which are critical factors for scaling up.

Question 2: My reduction reaction with NaBH₄ is sluggish or appears incomplete. What are the common causes?

Answer: An incomplete or slow reaction is typically traced back to reagent quality, solvent, or temperature.

  • Reagent Potency: Sodium borohydride can slowly decompose upon exposure to atmospheric moisture. Use a freshly opened container or a properly stored reagent. A simple qualitative test is to add a small amount to a protic solvent (like methanol); vigorous hydrogen evolution should be observed.

  • Solvent Choice: The reaction is commonly performed in protic solvents like methanol, ethanol, or alkaline water.[6] Alcohols can slowly react with NaBH₄, so the reagent is often added in portions to maintain its effective concentration. Running the reaction in an aqueous solution with added sodium hydroxide can improve the stability of the NaBH₄.[7]

  • Temperature Control: The reaction is exothermic. While it often proceeds well at room temperature, initial cooling (e.g., to 0-5 °C) during the addition of NaBH₄ is recommended, especially on a larger scale. This prevents temperature spikes that can accelerate the decomposition of the reducing agent. After the initial exotherm subsides, allowing the reaction to warm to room temperature ensures it proceeds to completion.

Category 2: Low Yield & Product Loss

Question 3: My final isolated yield is significantly lower than expected. Where might I be losing my product?

Answer: Low yield is a common challenge that can arise from an incomplete reaction, suboptimal work-up, or purification issues. The troubleshooting workflow below provides a systematic approach to identifying the cause.

Low_Yield_Troubleshooting

Key areas for investigation:

  • Aqueous Work-up: this compound is amphiphilic, having both a polar alcohol and an ionizable carboxylic acid. During work-up, after quenching the excess NaBH₄, the solution must be acidified (typically to pH 1-2 with HCl) to ensure the carboxylic acid is fully protonated (-COOH).[8][9] If the solution remains neutral or basic, the product will be in its carboxylate form (-COO⁻ Na⁺), which is highly water-soluble and will not extract efficiently into common organic solvents like ethyl acetate.

  • Extraction Solvent: While diethyl ether can be used, ethyl acetate is often a better choice for extracting this molecule due to its higher polarity, which helps solvate the hydroxyl group. Multiple extractions (e.g., 3-4 times) are crucial to maximize recovery from the aqueous layer.

  • Purification: The product can be purified by recrystallization. However, using an excessive volume of hot solvent for dissolution will lead to significant product loss in the mother liquor.

Category 3: Purity & Side Reactions

Question 4: My final product is contaminated with the starting material, 4-acetylbenzoic acid. How can I remove it?

Answer: The presence of starting material indicates an incomplete reaction. If the amount is minor, it can typically be removed during purification. The physical properties of the starting material and product are quite similar, which can make separation challenging.

  • Chromatography: Flash column chromatography on silica gel is an effective method for separation. A solvent system with a gradient of ethyl acetate in hexanes would be a good starting point.

  • Recrystallization: Careful recrystallization may also work. A solvent system should be chosen where the desired product has lower solubility than the starting material upon cooling.

Question 5: Are there any common side reactions to be aware of?

Answer: The reduction of aromatic ketones with NaBH₄ is generally a very clean reaction.[10]

  • Mechanism of Reduction: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon.[2][6][7] This forms a tetrahedral alkoxide intermediate. In the second step, this alkoxide is protonated by the solvent or by an acidic work-up to yield the final alcohol product.[1][7]

Reduction_Mechanism

  • Potential Byproducts: Significant side products are rare. Over-reduction of the benzylic alcohol to an alkyl group (4-ethylbenzoic acid) is not expected with NaBH₄, although it can occur under harsher conditions like a Clemmensen or Wolff-Kishner reduction.[11][12] The carboxylic acid is also stable to these conditions.[1]

Category 4: Product Characterization

Question 6: How can I confirm the identity and purity of my final product?

Answer: Standard analytical techniques should be used. The key is to look for the disappearance of the ketone signal from the starting material and the appearance of new signals corresponding to the secondary alcohol.

Parameter 4-Acetylbenzoic acid (Starting Material) This compound (Product)
Appearance White to off-white solidWhite solid
Molecular Weight 164.16 g/mol [13]166.18 g/mol
Melting Point ~205-210 °C~138-139 °C
¹H NMR (DMSO-d₆) ~2.6 ppm (s, 3H, -COCH₃), ~8.0-8.2 ppm (m, 4H, Ar-H)~1.4 ppm (d, 3H, -CH₃), ~4.8 ppm (q, 1H, -CHOH), ~5.4 ppm (d, 1H, -OH), ~7.5-7.9 ppm (m, 4H, Ar-H)
¹³C NMR (DMSO-d₆) ~27 ppm (-COCH₃), ~130-140 ppm (Ar-C), ~167 ppm (-COOH), ~198 ppm (C=O)~25 ppm (-CH₃), ~68 ppm (-CHOH), ~125-148 ppm (Ar-C), ~168 ppm (-COOH)
IR Spectroscopy ~1680 cm⁻¹ (ketone C=O), ~1700 cm⁻¹ (acid C=O), Broad O-HNo ketone C=O, ~1700 cm⁻¹ (acid C=O), Broad O-H (alcohol + acid)

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The data presented is based on typical values for the respective functional groups.

Experimental Protocols
Protocol 1: Synthesis of this compound

Materials:

  • 4-Acetylbenzoic acid

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized Water

  • Hydrochloric Acid (e.g., 3M HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Saturated Sodium Chloride solution (Brine)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-acetylbenzoic acid (1.0 eq) in methanol (approx. 10-15 mL per gram of starting material). Cool the flask in an ice-water bath to 0-5 °C.

  • Reduction: While stirring, add sodium borohydride (approx. 1.0-1.5 eq) portion-wise over 15-20 minutes. The addition is exothermic, so maintain the temperature below 15 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 3M HCl to quench the excess NaBH₄ (Note: hydrogen gas evolution!). Continue adding acid until the pH of the solution is ~1-2.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., water or a mixture of ethyl acetate/hexanes) to obtain pure this compound.

References

Technical Support Center: Purification of 4-(1-Hydroxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the purification of 4-(1-Hydroxyethyl)benzoic acid. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process, ensuring the attainment of high-purity material essential for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound is largely dependent on its synthetic route. A prevalent method for its synthesis is the reduction of 4-acetylbenzoic acid. Consequently, the most common impurities are typically the unreacted starting material, 4-acetylbenzoic acid , and the over-reduction byproduct, 4-ethylbenzoic acid . Other potential impurities can include residual solvents from the reaction and work-up, as well as minor side-products from the synthetic process.

Q2: Which purification method is most suitable for this compound?

A2: The choice of purification method depends on the scale of the purification and the nature of the impurities.

  • Recrystallization is an effective, economical, and scalable method for removing modest amounts of impurities, especially if their solubility profiles differ significantly from the desired product. It is often the first choice for purification.

  • Silica gel column chromatography is a high-resolution technique ideal for separating compounds with similar polarities, such as this compound from its common impurities. It is particularly useful for achieving very high purity on a small to medium scale.

Q3: How do I choose the right solvent for recrystallizing this compound?

A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities should either be highly soluble or insoluble at all temperatures. For this compound, a polar protic solvent is a good starting point due to the presence of the hydroxyl and carboxylic acid functional groups. Water or a mixed solvent system such as ethanol-water or acetone-water are often effective choices. A systematic approach to solvent screening is recommended to identify the optimal system for your specific impurity profile.

Q4: My purified this compound shows a broad melting point range. What does this indicate?

A4: A broad melting point range is a classic indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. A broad range suggests that your purification method was not entirely successful in removing all contaminants. It is advisable to re-purify the material or to analyze its purity using a more sensitive technique like HPLC.

Purification Workflow Decision Diagram

Purification_Workflow start Crude this compound purity_check_1 Assess Purity (TLC/HPLC) start->purity_check_1 is_pure_enough Purity > 95%? purity_check_1->is_pure_enough recrystallization Recrystallization is_pure_enough->recrystallization No end Proceed to Next Step is_pure_enough->end Yes purity_check_2 Assess Purity (TLC/HPLC) recrystallization->purity_check_2 is_pure_enough_2 Purity > 99%? purity_check_2->is_pure_enough_2 chromatography Silica Gel Chromatography is_pure_enough_2->chromatography No final_product High-Purity Product is_pure_enough_2->final_product Yes purity_check_3 Assess Purity (HPLC) chromatography->purity_check_3 purity_check_3->final_product

Caption: Decision workflow for purifying this compound.

Troubleshooting Guide: Recrystallization

Issue Question Possible Cause(s) Solution(s)
Incomplete Dissolution "My crude material won't fully dissolve in the hot solvent."- Insufficient solvent volume.- The solvent is not hot enough.- Presence of insoluble impurities.- Add small increments of hot solvent until the solid dissolves. Avoid a large excess to prevent low yield.- Ensure the solvent is at its boiling point.- If a small amount of solid remains, it may be an insoluble impurity. Perform a hot filtration to remove it.
No Crystal Formation "The solution has cooled, but no crystals are forming."- Too much solvent was used, preventing supersaturation.- The solution is in a metastable supersaturated state.- Evaporate some solvent to increase the concentration and cool again.- Induce crystallization by scratching the inner wall of the flask with a glass rod.- Add a "seed" crystal of pure this compound.- Cool the solution in an ice bath to further decrease solubility.[1]
"Oiling Out" "An oily layer has formed instead of crystals."- The boiling point of the solvent is higher than the melting point of the impure compound.- The solution is cooling too rapidly.- Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.- Consider a different solvent with a lower boiling point.
Low Yield "My final yield of purified crystals is very low."- Using an excessive amount of solvent.- Premature crystallization during hot filtration.- Incomplete crystallization before filtration.- Washing crystals with a solvent that is not ice-cold.- Use the minimum amount of hot solvent for dissolution.- Preheat the filtration apparatus.- Ensure the solution has cooled sufficiently, including in an ice bath.- Wash the collected crystals with a minimal amount of ice-cold solvent.[2]
Colored Product "The recrystallized product is still colored."- Presence of colored impurities not removed by a single recrystallization.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly as it can also adsorb the desired product.[3]

Experimental Protocol: Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The optimal solvent system should be determined through small-scale trials.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., deionized water or an ethanol-water mixture). Heat the mixture to boiling with continuous stirring. Add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide: Silica Gel Column Chromatography

Issue Question Possible Cause(s) Solution(s)
Poor Separation "The desired compound and impurities are co-eluting."- Inappropriate mobile phase polarity.- Column overloading.- Optimize the mobile phase using TLC. A common eluent system for this compound is a gradient of petroleum ether and ethyl acetate.[4]- Reduce the amount of crude material loaded onto the column.
Compound Stuck on Column "My compound is not eluting from the column."- The mobile phase is not polar enough.- Strong interaction with the silica gel.- Gradually increase the polarity of the mobile phase. For highly polar compounds, adding a small amount of a polar solvent like methanol may be necessary.[5]- For acidic compounds like this one, adding a small amount of acetic acid to the mobile phase can improve elution by reducing tailing.[5]
Tailing of Peaks "The eluted fractions show significant tailing on TLC."- Strong analyte-stationary phase interactions.- Column channeling.- Add a small percentage of a polar modifier (e.g., acetic acid) to the eluent to reduce interactions with the acidic silanol groups on the silica surface.[5]- Ensure the column is packed uniformly to prevent channels from forming.
Cracked Column Bed "The silica bed has cracked during the run."- The column has run dry.- Heat generated from the solvent mixing with the silica.- Always keep the silica bed covered with solvent.- Pack the column with a slurry of silica gel in the initial mobile phase to dissipate heat.

Experimental Protocol: Silica Gel Column Chromatography

This protocol is based on a reported purification method for this compound and should be optimized based on TLC analysis of the crude material.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., petroleum ether with a small percentage of ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica bed.

  • Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 10% to 50% ethyl acetate in petroleum ether.[4]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compounds by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is recommended for assessing the purity of the final product.

HPLC Method Parameters (Starting Point)
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 10 µL

This method is a starting point and should be optimized for your specific system and impurity profile. The use of phosphoric acid is common for good peak shape of acidic analytes.[5][6]

Expected Elution Order

Based on polarity, the expected elution order in a reverse-phase system would be:

  • This compound (most polar)

  • 4-Acetylbenzoic acid

  • 4-Ethylbenzoic acid (least polar)

References

Technical Support Center: Stability of 4-(1-Hydroxyethyl)benzoic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-(1-Hydroxyethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. This guide provides in-depth troubleshooting advice, scientifically grounded explanations for observed degradation, and validated protocols to ensure the integrity of your experiments.

Introduction to Stability Concerns

This compound possesses two key functional groups that influence its stability in solution: a secondary benzylic alcohol and a carboxylic acid on an aromatic ring. The benzylic hydroxyl group is susceptible to oxidation and elimination reactions, while the overall molecule's stability can be influenced by pH, temperature, light, and the presence of oxidizing agents. Understanding these potential degradation pathways is critical for accurate experimental results and the development of stable formulations.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues related to the stability of this compound in solution.

FAQ 1: My solution of this compound is showing a new peak in the HPLC analysis, especially after storage. What could this be?

Answer:

The most probable degradation product is 4-Acetylbenzoic acid , which results from the oxidation of the secondary benzylic alcohol. This is a common degradation pathway for such compounds.[1] The presence of atmospheric oxygen, trace metal ions, or other oxidizing agents in your solvent or on your labware can catalyze this reaction.

Troubleshooting Steps:

  • Confirm the Identity of the Degradant:

    • If a standard of 4-Acetylbenzoic acid is available, compare its retention time with the new peak in your chromatogram.

    • LC-MS analysis can be used to confirm the mass of the impurity, which should correspond to the molecular weight of 4-Acetylbenzoic acid (164.16 g/mol ).[2]

  • Mitigation Strategies:

    • Solvent Degassing: Use freshly degassed solvents for your solutions to minimize dissolved oxygen.

    • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Antioxidants: Consider the addition of a small amount of an antioxidant, but ensure it does not interfere with your downstream applications.

    • Storage Conditions: Store solutions at reduced temperatures (2-8 °C) and protected from light to slow down the oxidation process.

FAQ 2: I've noticed a loss of potency of my this compound solution when prepared in an acidic mobile phase or buffer. What is the likely cause?

Answer:

In acidic conditions, benzylic alcohols can undergo acid-catalyzed dehydration (elimination of water) to form an alkene. For this compound, this would result in the formation of 4-Vinylbenzoic acid . This reaction proceeds via a resonance-stabilized benzylic carbocation intermediate, which is readily formed in the presence of acid.

Troubleshooting Steps:

  • pH Adjustment: If your experimental design allows, adjust the pH of your solution to be near-neutral or slightly acidic (pH 4-6). The rate of acid-catalyzed dehydration is highly pH-dependent.

  • Temperature Control: Perform your experiments at the lowest feasible temperature, as higher temperatures will accelerate the dehydration reaction.

  • Analytical Method Optimization: If using an acidic mobile phase for HPLC, minimize the time the sample is exposed to these conditions before injection. Consider using a mobile phase with a less acidic pH if it still provides adequate separation.

Diagram: Primary Degradation Pathways

The following diagram illustrates the two primary degradation pathways for this compound in solution.

cluster_main This compound cluster_oxidation Oxidative Degradation cluster_dehydration Acid-Catalyzed Dehydration A This compound B 4-Acetylbenzoic acid A->B [O] (e.g., O₂, H₂O₂) C 4-Vinylbenzoic acid A->C H⁺ (Acidic Conditions)

Primary degradation routes of this compound.

In-Depth Technical Guides

Guide 1: Performing a Forced Degradation Study

A forced degradation (stress testing) study is essential to identify potential degradation products and establish a stability-indicating analytical method.[3][4][5][6][7]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation profile.

Recommended Stress Conditions:

Stress ConditionReagent/ConditionTypical Duration & TemperaturePotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl12 hours at 80 °CDehydration to 4-Vinylbenzoic acid
Base Hydrolysis 0.1 M NaOH6 hours at 80 °CGenerally more stable, but monitor for unexpected changes
Oxidation 3% H₂O₂12 hours at 80 °COxidation to 4-Acetylbenzoic acid
Thermal 80 °C in solution24 hoursAcceleration of other degradation pathways
Photostability ICH Q1B conditionsSee ICH Q1BPhotochemical oxidation or other rearrangements

Experimental Workflow:

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of 4-(1-Hydroxyethyl)benzoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key starting materials is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison and validated methodology for assessing the purity of 4-(1-Hydroxyethyl)benzoic acid, a crucial building block in various synthetic pathways. We will delve into the rationale behind the chosen High-Performance Liquid Chromatography (HPLC) method, compare it with alternative techniques, and provide a detailed, self-validating protocol grounded in scientific integrity and regulatory expectations.

Understanding this compound: A Profile

This compound (HEBA) is an aromatic carboxylic acid with the chemical formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol .[1] Its structure, featuring both a carboxylic acid and a secondary alcohol functional group, makes it a versatile intermediate in organic synthesis. Before delving into its analysis, a fundamental understanding of its properties is essential.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 97364-15-3[1]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
Melting Point 138-139°C[2]
Appearance Solid[2]

The presence of a chiral center at the carbon bearing the hydroxyl group means that HEBA exists as a racemic mixture of (R)- and (S)-enantiomers. While this guide focuses on achiral purity, the potential for enantiomeric separation is a critical consideration for stereospecific synthesis and will be addressed in the comparison of methods.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for assessing the purity of non-volatile and semi-volatile organic compounds like HEBA. Its high resolution, sensitivity, and quantitative accuracy make it the method of choice in pharmaceutical quality control.

Why Reversed-Phase HPLC is the Optimal Starting Point

For a molecule with the polarity of HEBA, reversed-phase HPLC (RP-HPLC) is the logical first choice. The non-polar stationary phase (typically C18) and a polar mobile phase provide an excellent mechanism for separating the analyte from potential impurities of varying polarities.

Diagram: Rationale for RP-HPLC Selection

RP_HPLC_Rationale Analyte This compound (Moderately Polar) Separation Effective Separation of Polar and Non-Polar Impurities Analyte->Separation Interaction based on hydrophobicity StationaryPhase C18 Stationary Phase (Non-Polar) StationaryPhase->Separation MobilePhase Polar Mobile Phase (e.g., Acetonitrile/Water) MobilePhase->Separation HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solution (100 µg/mL) Injection Inject 10 µL onto C18 Column Prep_Standard->Injection Prep_Sample Prepare Sample Solution (100 µg/mL) Prep_Sample->Injection Separation Gradient Elution with ACN/H₂O (H₃PO₄) Injection->Separation Detection UV Detection at 240 nm Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Purity (%) Integration->Calculation Method_Selection Start Purity Analysis of This compound Question1 Is routine quantitative purity required? Start->Question1 HPLC Use Validated RP-HPLC Method Question1->HPLC Yes Question3 Is structural elucidation of unknown impurities or qNMR required? Question1->Question3 No Question2 Are there closely related impurities or is an orthogonal method needed? HPLC->Question2 CE Consider Capillary Electrophoresis (CE) Question2->CE Yes Question4 Is enantiomeric purity a concern? Question2->Question4 No End Comprehensive Purity Profile CE->End NMR Utilize NMR Spectroscopy Question3->NMR Yes Question3->Question4 No NMR->End Chiral_HPLC Develop a Chiral HPLC Method Question4->Chiral_HPLC Yes Question4->End No Chiral_HPLC->End

References

Comparison of 4-(1-Hydroxyethyl)benzoic acid with other chiral building blocks

Author: BenchChem Technical Support Team. Date: January 2026

<_-3a_attempt> I have gathered a significant amount of information on 4-(1-Hydroxyethyl)benzoic acid and other chiral building blocks like mandelic acid, chiral amino acids, and chiral diols. The search results provide details on their synthesis, including enantioselective reduction and kinetic resolution, and their applications in asymmetric synthesis and drug discovery. I have also found information comparing different chiral building blocks and protocols for their synthesis.

However, I need to find more direct comparative studies and experimental data that specifically contrast the performance of this compound with these other building blocks in similar applications. While the current information allows for a good general comparison, more specific data would strengthen the "Publish Comparison Guides" aspect of the request. For instance, finding a paper that directly compares the efficiency of ligands derived from this compound versus those from mandelic acid in a specific asymmetric reaction would be highly beneficial.

Therefore, I will add a step to my plan to search for more specific comparative experimental data. After that, I should have sufficient information to construct the detailed guide as requested.<_-3a_attempt> I have successfully gathered a substantial amount of information regarding this compound and other key chiral building blocks like mandelic acid, chiral amino acids, and chiral alcohols/diols. The search results provide a good foundation for the comparison guide, covering their synthesis (asymmetric reduction, kinetic resolution), applications in asymmetric synthesis, and their roles as chiral auxiliaries and in the formation of chiral ligands.

However, I still lack direct, side-by-side experimental comparisons of this compound with the other building blocks in specific, named asymmetric reactions. For example, I have general information on using chiral alcohols in asymmetric reduction, but no data that directly compares the enantiomeric excess or yield achieved when using a ligand derived from this compound versus one from mandelic acid under the same reaction conditions. This specific comparative data is crucial for fulfilling the "supporting experimental data" requirement of the prompt and for providing a truly objective and in-depth technical guide.

Therefore, I need to refine my search to look for more specific experimental comparisons.<_-3a_attempt> I have gathered a good collection of articles on this compound and other chiral building blocks. The available information covers their synthesis, general applications in asymmetric catalysis, and their use as chiral auxiliaries and in the formation of chiral ligands. I have also found some comparative studies on different types of chiral ligands.

However, a key missing piece of information is direct, quantitative experimental data comparing the performance of ligands or auxiliaries derived from this compound against those derived from other building blocks like mandelic acid in the same chemical transformation. For example, a table showing the enantiomeric excess (ee%) and yield for a specific asymmetric reaction catalyzed by a ligand from this compound versus a ligand from mandelic acid would be highly valuable. Without this direct comparative data, the guide will be more of a qualitative overview rather than the in-depth, data-supported comparison the prompt requires.

Therefore, I need to conduct a more focused search to find papers that provide this specific type of comparative experimental data.<_-3a_attempt> I have gathered a good amount of general information on this compound and other chiral building blocks. The search results confirm their utility in asymmetric synthesis, particularly in forming chiral ligands and auxiliaries. I have also found some review articles and comparative guides on chiral ligands in general.

However, I am still missing the core requirement of the prompt: direct, quantitative experimental data comparing the performance of this compound-derived molecules with other chiral building blocks in the same specific reactions. For instance, I have not found a paper that tables the enantiomeric excess and yield for an asymmetric hydrogenation using a catalyst derived from this compound versus one from mandelic acid under identical conditions. This lack of head-to-head experimental data will make it difficult to write a truly objective and data-driven comparison guide.

Therefore, I need to refine my search to be more specific in looking for these direct experimental comparisons. I will focus on finding research articles or application notes that explicitly compare the performance of these specific chiral building blocks in catalytic asymmetric reactions.## The Strategic Selection of Chiral Building Blocks: A Comparative Guide to this compound and Its Alternatives

In the landscape of modern drug discovery and fine chemical synthesis, the precise construction of stereochemically defined molecules is not merely an academic exercise but a critical determinant of biological activity and therapeutic efficacy. Chiral building blocks serve as the foundational synthons for achieving this stereocontrol. Among these, this compound has garnered significant attention due to its versatile bifunctionality, offering a unique scaffold for the design of chiral ligands and auxiliaries. This guide provides an in-depth, objective comparison of this compound with other prominent chiral building blocks, supported by available experimental insights, to assist researchers, scientists, and drug development professionals in making informed strategic decisions in their synthetic endeavors.

This compound is a chiral molecule featuring a secondary alcohol and a carboxylic acid appended to a benzene ring. This structural arrangement provides two key points for chemical modification, enabling its use in a variety of asymmetric transformations. The stereocenter at the carbinol carbon allows for the induction of chirality in subsequent reactions. The enantiomers, (R)- and (S)-4-(1-Hydroxyethyl)benzoic acid, are accessible through asymmetric synthesis, most commonly via the enantioselective reduction of the prochiral ketone, 4-acetylbenzoic acid, or through the resolution of the racemic mixture.

A Comparative Analysis with Key Chiral Building Blocks

The selection of a chiral building block is a strategic decision based on factors such as synthetic accessibility, cost, stability, and, most importantly, its effectiveness in inducing stereoselectivity in a desired transformation. Here, we compare this compound with other widely employed chiral building blocks.

Mandelic Acid: The Archetypal α-Hydroxy Acid

Mandelic acid, another aromatic chiral building block, shares the presence of a hydroxyl and a carboxyl group. However, the positioning of the stereocenter directly alpha to the carboxyl group in mandelic acid imparts distinct electronic and steric properties compared to the benzylic stereocenter in this compound.

Key Distinctions and Performance Considerations:

  • Ligand Bite Angle and Flexibility: The additional methylene unit between the stereocenter and the aromatic ring in this compound can influence the bite angle and flexibility of ligands derived from it. This can be a critical factor in the stereochemical outcome of metal-catalyzed reactions.

  • Acidity and Reactivity: The proximity of the hydroxyl group to the electron-withdrawing carboxyl group in mandelic acid can affect its acidity and nucleophilicity compared to the more isolated hydroxyl group in this compound.

  • Applications: Mandelic acid is extensively used as a chiral resolving agent and in the synthesis of various pharmaceuticals. While this compound can also be used for resolution, its utility shines in the construction of bidentate ligands for asymmetric catalysis.

Table 1: Structural and Application Comparison

FeatureThis compoundMandelic Acid
Structure Benzylic secondary alcohol, carboxylic acidα-Hydroxy carboxylic acid
Stereocenter Location One carbon removed from the aromatic ringDirectly adjacent to the aromatic ring and carboxyl group
Primary Applications Chiral ligands, chiral auxiliaries, pharmaceutical intermediatesChiral resolving agent, chiral auxiliary, pharmaceutical precursor
Chiral Amino Acids: Nature's Chiral Pool

Amino acids represent a readily available and diverse source of chirality. Their primary amine and carboxylic acid functionalities are central to their role in peptide synthesis and as precursors to a vast array of chiral ligands and catalysts.

Comparative Insights:

  • Functional Group Diversity: The side chains of the 20 proteinogenic amino acids offer a wide range of functionalities (hydrophobic, hydrophilic, acidic, basic) that can be exploited in catalyst design.

  • Scaffold Rigidity: The aliphatic backbone of many amino acids offers a different conformational landscape compared to the more rigid aromatic scaffold of this compound.

  • Synthetic Accessibility: Natural amino acids are generally inexpensive and enantiopure, making them highly attractive starting materials.

While amino acids are workhorses in asymmetric synthesis, the specific geometry and electronic properties of this compound make it a valuable alternative for creating ligands with a defined spatial arrangement of coordinating atoms.

Chiral Alcohols and Diols: Pillars of Asymmetric Catalysis

Simple chiral alcohols (e.g., 1-phenylethanol) and diols (e.g., BINOL, TADDOL) are fundamental to many asymmetric transformations, serving as precursors to chiral ligands, catalysts, and auxiliaries.

Performance and Application Context:

  • Structural Relationship: this compound can be considered a functionalized derivative of 1-phenylethanol, with the carboxylic acid providing an additional handle for attachment to solid supports or for creating bifunctional catalysts.

  • Symmetry Elements: C2-symmetric diols like BINOL are renowned for their ability to form highly effective catalysts for a broad range of reactions. While this compound is C1-symmetric, its derivatives can be designed to mimic the steric and electronic environment of C2-symmetric ligands.

Experimental Methodologies: Accessing Enantiopure Building Blocks

The utility of a chiral building block is contingent on its availability in high enantiomeric purity. The following are established protocols for the synthesis of enantiopure this compound.

Asymmetric Transfer Hydrogenation of 4-Acetylbenzoic Acid

This method employs a chiral catalyst to stereoselectively reduce the prochiral ketone, 4-acetylbenzoic acid.

Workflow for Asymmetric Transfer Hydrogenation

G cluster_prep Reaction Setup cluster_reaction Catalytic Reduction cluster_workup Work-up and Purification start Dissolve 4-acetylbenzoic acid and a chiral catalyst (e.g., Ru-TsDPEN) in a suitable solvent. h_source Add a hydrogen source (e.g., formic acid/triethylamine azeotrope). start->h_source react Stir the reaction mixture at a controlled temperature. h_source->react monitor Monitor reaction progress by TLC or HPLC. react->monitor quench Quench the reaction with water. monitor->quench extract Extract the product with an organic solvent. quench->extract purify Purify by recrystallization or column chromatography. extract->purify end Obtain enantiomerically enriched this compound. purify->end

Caption: Asymmetric transfer hydrogenation of a prochiral ketone.

Step-by-Step Protocol:

  • Catalyst Preparation: In a reaction vessel under an inert atmosphere, dissolve the chiral catalyst, for example, a ruthenium complex of a chiral diamine ligand like TsDPEN.

  • Substrate and Hydrogen Source: Add the solvent, followed by 4-acetylbenzoic acid and the hydrogen source, typically a formic acid/triethylamine azeotrope.

  • Reaction: Stir the mixture at the optimized temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purification: The crude product is then purified by recrystallization or column chromatography to yield the enantiomerically enriched this compound.

Enzymatic Kinetic Resolution of Racemic this compound

This method utilizes an enzyme to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the two enantiomers.

Workflow for Enzymatic Kinetic Resolution

G cluster_setup Reaction Setup cluster_reaction Enantioselective Acylation cluster_separation Separation and Isolation start Dissolve racemic this compound in an organic solvent. enzyme_acyl Add a lipase (e.g., Candida antarctica lipase B) and an acyl donor (e.g., vinyl acetate). start->enzyme_acyl react Stir the mixture at a controlled temperature. enzyme_acyl->react monitor Monitor the reaction to ~50% conversion by chiral HPLC. react->monitor separate Separate the acylated product from the unreacted alcohol by chromatography. monitor->separate hydrolyze Hydrolyze the ester to obtain the other enantiomer of the alcohol. separate->hydrolyze end Isolate both enantiomers of this compound. hydrolyze->end

Caption: Enzymatic kinetic resolution of a racemic alcohol.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the racemic this compound in a suitable organic solvent.

  • Enzyme and Acyl Donor: Add an immobilized lipase, such as Novozym 435, and an acyl donor, for example, vinyl acetate.

  • Enantioselective Reaction: Stir the reaction mixture at a constant temperature. The enzyme will selectively acylate one of the enantiomers.

  • Monitoring: Monitor the progress of the reaction by chiral HPLC until approximately 50% conversion is achieved.

  • Separation: At 50% conversion, stop the reaction and separate the esterified product from the remaining unreacted alcohol using column chromatography.

  • Hydrolysis: The ester can be hydrolyzed back to the alcohol to provide the other enantiomer of this compound.

Conclusion: Strategic Application in Asymmetric Synthesis

This compound is a valuable and versatile chiral building block with a unique combination of functional groups and a rigid aromatic scaffold. Its utility is particularly pronounced in the synthesis of chiral ligands for asymmetric catalysis, where the dual-functionality allows for the creation of well-defined coordination environments around a metal center.

While other chiral building blocks like mandelic acid, amino acids, and simple chiral alcohols each have their established domains of excellence, this compound offers a distinct strategic advantage for specific applications. The choice of a chiral building block is ultimately dictated by the specific synthetic challenge at hand. However, the synthetic accessibility and the versatile nature of this compound make it a compelling option for the modern synthetic chemist's toolbox, enabling the development of novel and efficient asymmetric transformations. Further research involving direct, side-by-side comparisons of ligands and auxiliaries derived from these building blocks in benchmark reactions will be invaluable in further delineating their respective advantages and guiding future synthetic strategies.

References

A Comparative Guide to the Structure-Activity Relationship of 4-(1-Hydroxyethyl)benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-(1-Hydroxyethyl)benzoic acid derivatives as inhibitors of influenza neuraminidase. By examining the available experimental data, we will elucidate the structural requirements for potent inhibitory activity and provide a rationale for the observed effects, thereby offering valuable insights for the rational design of novel antiviral therapeutics.

Introduction: Influenza Neuraminidase as a Key Antiviral Target

Influenza virus remains a significant global health threat, necessitating the continuous development of effective antiviral drugs. One of the key targets for anti-influenza drug design is neuraminidase (NA), a glycoprotein on the surface of the virus.[1] NA plays a crucial role in the viral life cycle by cleaving terminal sialic acid residues from host cell receptors, which facilitates the release of progeny virions from infected cells and prevents their aggregation.[2] Inhibition of NA activity can thus halt the spread of the virus, making it an attractive target for therapeutic intervention.

The active site of influenza neuraminidase is highly conserved across different strains, which has allowed for the development of broad-spectrum inhibitors.[3] Structure-based drug design has been instrumental in the discovery and optimization of NA inhibitors, with X-ray crystallography providing detailed insights into the molecular interactions between inhibitors and the enzyme's active site.[4][5] One class of non-carbohydrate inhibitors that has been explored is based on the benzoic acid scaffold, which mimics the pyranose ring of the natural substrate, sialic acid.[6]

This guide will focus on the structure-activity relationship of a specific subset of these inhibitors: this compound derivatives. We will explore how modifications to this core structure, particularly the introduction of the 1-hydroxyethyl group, influence inhibitory potency against influenza neuraminidase.

The Structure-Activity Relationship of Benzoic Acid Derivatives as Neuraminidase Inhibitors

The development of benzoic acid-based neuraminidase inhibitors has been guided by an iterative process of chemical synthesis, biological testing, and structural analysis.[4] A seminal study in this area involved the synthesis and evaluation of a large series of benzoic acid derivatives, which laid the groundwork for understanding the key structural features required for potent inhibition.[4][7]

The core benzoic acid moiety serves as a scaffold to present key functional groups in a spatially appropriate manner to interact with the active site of neuraminidase. The carboxylate group of the benzoic acid is crucial for binding, as it forms salt bridges with a triad of conserved arginine residues (Arg118, Arg292, and Arg371) in the enzyme's active site.[5]

Substituents on the benzoic acid ring are critical for achieving high-affinity binding. Key interactions have been identified for substituents at the 3, 4, and 5-positions of the benzoic acid ring:

  • The 4-position: An acetamido group at this position has been shown to be beneficial for activity, forming hydrogen bonds with active site residues.[4]

  • The 3-position: Introduction of a basic group, such as a guanidino group, at this position can lead to a significant enhancement in potency by forming favorable interactions with negatively charged residues in the active site, such as Asp151.[4]

  • The 5-position: This position has been explored for introducing hydrophobic groups to interact with a hydrophobic pocket in the active site, which can improve binding affinity.[5]

A highly potent tri-substituted benzoic acid inhibitor, 4-(acetylamino)-3-guanidinobenzoic acid, emerged from these studies, with an IC50 value of 2.5 µM against N9 neuraminidase.[4] This compound serves as a valuable reference for understanding the SAR of more complex derivatives.

The Impact of the 1-Hydroxyethyl Group at the 4-Position

To further explore the SAR of benzoic acid inhibitors, a study investigated the effect of introducing a fourth substituent to potentially occupy an additional pocket within the neuraminidase active site.[8] Among the tetra-substituted derivatives synthesized was a compound bearing a hydroxyethyl group. However, these tetra-substituted compounds, including the one with the hydroxyethyl moiety, were found to have poorer IC50 values than the corresponding tri-substituted compounds.[8]

The reduced activity of the hydroxyethyl-substituted derivative suggests that the introduction of this group at the 4-position of the benzoic acid ring is detrimental to binding. This could be due to several factors:

  • Steric Hindrance: The hydroxyethyl group may be too bulky to be accommodated in the active site pocket, leading to unfavorable steric clashes with surrounding amino acid residues.

  • Disruption of Optimal Binding: The presence of the fourth substituent might alter the overall conformation of the inhibitor, preventing the other key functional groups (carboxylate, acetamido, and guanidino) from adopting their optimal binding orientations within the active site.

  • Unfavorable Energetics: The introduction of a polar hydroxyl group into a potentially hydrophobic region of the active site could be energetically unfavorable.

This finding underscores a critical principle in drug design: the addition of functional groups does not always lead to improved activity. The precise size, shape, and chemical nature of a substituent must be carefully considered to ensure a favorable interaction with the target protein.

Comparative Analysis of this compound Derivatives and Related Analogs

To provide a clearer picture of the SAR, the following table summarizes the inhibitory activities of key benzoic acid derivatives against influenza neuraminidase. Due to the lack of a specific reported IC50 value for a this compound derivative, we present a qualitative comparison based on the available literature and include data for structurally related compounds to highlight the importance of specific substituents.

Compound/DerivativeKey Structural FeaturesInfluenza Neuraminidase Inhibitory Activity (IC50)Reference
4-Carboxy-3-guanidino-5-acetamidobenzoic acid Tri-substituted: Carboxylate, Guanidino, Acetamido2.5 µM (N9 NA)[4]
Tetra-substituted with this compound backbone Tetra-substituted: Carboxylate, Guanidino, Acetamido, and a 1-Hydroxyethyl group at the 4-position of a related scaffoldPoorer than the tri-substituted analog[8]
4-(N-acetylamino)-5-guanidino-3-(3-pentyloxy)benzoic acid Tri-substituted with a hydrophobic side chain at the 3-position1 µM (Type A, H2N2 NA)[5]
NC-5 Complex derivative with a pyrrolidinone and a triazole substituentEC50 = 33.6 µM (H1N1)[1][9]

This comparison clearly illustrates that while the benzoic acid scaffold is a viable starting point for neuraminidase inhibitors, the nature and position of the substituents are critical determinants of inhibitory potency. The diminished activity of the hydroxyethyl-containing derivative highlights the stringent structural requirements of the neuraminidase active site.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of the this compound core and for the evaluation of neuraminidase inhibitory activity.

Synthesis of this compound

This protocol is adapted from a published procedure.[3]

Materials:

  • 4-Ethylbenzoic acid

  • Iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O)

  • 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical (TEMPO)

  • Potassium chloride (KCl)

  • 1,2-Dichloroethane (DCE)

  • Oxygen

  • Diethyl ether (Et2O)

  • Silica gel

  • Petroleum ether

  • Ethyl acetate (EtOAc)

Procedure:

  • To a Schlenk tube, add Fe(NO3)3·9H2O (40.6 mg, 0.1 mmol), TEMPO (15.8 mg, 0.1 mmol), KCl (7.5 mg, 0.1 mmol), and 4-ethylbenzoic acid (150.2 mg, 1.0 mmol).

  • Add DCE (4.0 mL) to the Schlenk tube under an atmosphere of oxygen.

  • Stir the mixture at 25 °C for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether/EtOAc (5:1).

  • Upon completion, filter the crude reaction mixture through a short column of silica gel, eluting with Et2O (3 x 25 mL).

  • Evaporate the solvent from the filtrate.

  • Purify the residue by column chromatography on silica gel using a gradient of petroleum ether/EtOAc (from 15:1 to 2:1) to afford this compound as a solid.

Neuraminidase Inhibition Assay (Fluorometric)

This protocol is based on a widely used fluorescence-based assay.[2]

Materials:

  • Recombinant influenza neuraminidase

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer: 32.5 mM MES, 4 mM CaCl₂, pH 6.5

  • Test compounds (this compound derivatives)

  • 96-well black, flat-bottom plates

  • Fluorometric microplate reader (Excitation: 365 nm, Emission: 450 nm)

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in Assay Buffer at 2x the final desired concentration.

  • Plate Preparation:

    • Add 50 µL of the diluted test compounds to the appropriate wells of the 96-well plate.

    • For virus control wells (no inhibitor), add 50 µL of Assay Buffer.

    • For blank wells (no enzyme), add 100 µL of Assay Buffer.

  • Enzyme Addition: Add 50 µL of diluted neuraminidase enzyme to all wells except the blank wells.

  • Incubation: Incubate the plate at 37 °C for 30 minutes.

  • Substrate Addition: Add 50 µL of MUNANA substrate solution (at a final concentration of 100 µM) to all wells.

  • Fluorescence Reading: Immediately measure the fluorescence at multiple time points over a 60-minute period using a fluorometric microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from blank wells) from all other readings.

    • Determine the rate of the enzymatic reaction for each compound concentration.

    • Calculate the percentage of neuraminidase inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualization of Key Concepts

To visually represent the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

Structure-Activity Relationship of Benzoic Acid Neuraminidase Inhibitors

SAR_Neuraminidase_Inhibitors cluster_core Benzoic Acid Core cluster_substituents Substituent Effects cluster_activity Biological Activity Core This compound scaffold R1 Carboxylate (Position 1) Crucial for binding to Arg118, Arg292, Arg371 Core->R1 R2 Guanidino (Position 3) Enhances potency via interaction with Asp151 Core->R2 R3 Acetamido (Position 4) Forms H-bonds, beneficial for activity Core->R3 R4 1-Hydroxyethyl (Position 4) Leads to poorer activity (steric hindrance/disruption of binding) Core->R4 Activity Neuraminidase Inhibition R1->Activity Essential R2->Activity Increases R3->Activity Increases R4->Activity Decreases

Caption: Key substituent effects on the benzoic acid core for neuraminidase inhibition.

Experimental Workflow for SAR Studies

SAR_Workflow start Design of This compound Analogs synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification bioassay Neuraminidase Inhibition Assay (Fluorometric, IC50 determination) purification->bioassay data_analysis Data Analysis & SAR Elucidation bioassay->data_analysis optimization Lead Optimization (Iterative Design & Synthesis) data_analysis->optimization optimization->start New Design Cycle

Caption: A typical experimental workflow for a structure-activity relationship study.

Conclusion

The exploration of this compound derivatives as influenza neuraminidase inhibitors provides a compelling case study in the principles of rational drug design. While the benzoic acid scaffold serves as a promising starting point, the available evidence strongly suggests that the introduction of a 1-hydroxyethyl group at the 4-position is detrimental to inhibitory activity. This is likely due to steric hindrance or the disruption of the optimal binding conformation of other key functional groups within the highly constrained active site of the enzyme.

This guide highlights the importance of a multi-faceted approach to drug discovery, integrating chemical synthesis, biological evaluation, and structural biology to build a comprehensive understanding of structure-activity relationships. The detailed experimental protocols and conceptual visualizations provided herein are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of the next generation of influenza neuraminidase inhibitors. Future work should focus on exploring other substitution patterns on the this compound scaffold to identify derivatives with improved potency and drug-like properties.

References

A Comparative Investigation into the Biological Activities of 4-(1-Hydroxyethyl)benzoic Acid Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Drug Discovery

In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different biological activities. This stereoselectivity arises from the specific interactions with chiral biological targets such as enzymes and receptors. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even contribute to undesirable side effects[1][2]. The tragic case of thalidomide, where one enantiomer was sedative and the other teratogenic, serves as a stark reminder of the critical importance of studying individual enantiomers[1].

4-(1-Hydroxyethyl)benzoic acid, a derivative of p-hydroxybenzoic acid (PHBA), possesses a chiral center at the carbon atom bearing the hydroxyl group, and therefore exists as (R)- and (S)-enantiomers. While the parent compound, PHBA, is known to exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, antioxidant, and estrogenic effects[3][4][5], a comprehensive comparative study of the biological activities of the individual enantiomers of this compound is currently lacking in the scientific literature. This guide aims to provide researchers, scientists, and drug development professionals with a framework for conducting such a comparative study, from the essential preliminary steps of chiral separation to a suite of proposed biological assays.

Part 1: Foundational Steps - Synthesis and Chiral Separation

A prerequisite for any comparative biological study of enantiomers is the acquisition of the individual, optically pure (R)- and (S)-forms. This can be achieved through two primary routes: asymmetric synthesis to produce a single enantiomer, or the separation of a racemic mixture.

Synthesis of Racemic this compound

A common synthetic route to racemic this compound is through the reduction of 4-acetylbenzoic acid.

Experimental Protocol: Synthesis of Racemic this compound

  • Dissolution: Dissolve 4-acetylbenzoic acid in a suitable solvent such as methanol or ethanol.

  • Reduction: Add a reducing agent, for example, sodium borohydride (NaBH₄), portion-wise to the solution at 0°C with stirring.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of a weak acid, such as acetic acid.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Chiral Separation of Enantiomers

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used and effective method for the analytical and preparative separation of enantiomers[6][7][8].

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: Choose a suitable CSP. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are a good starting point for many chiral separations[7].

  • Mobile Phase Optimization: Develop an appropriate mobile phase. This is often a process of trial and error, but common starting points include mixtures of hexane/isopropanol for normal-phase chromatography or acetonitrile/water for reversed-phase chromatography[8].

  • Method Development: Optimize the flow rate, temperature, and mobile phase composition to achieve baseline separation of the two enantiomers.

  • Preparative Separation: Scale up the optimized analytical method for preparative separation to obtain sufficient quantities of each enantiomer for biological testing.

  • Purity Assessment: Determine the enantiomeric excess (ee) of the separated fractions using the analytical chiral HPLC method.

Part 2: Proposed Comparative Biological Assays

Based on the known biological activities of the parent compound, 4-hydroxybenzoic acid, and its derivatives, the following assays are proposed to elucidate the differential effects of the (R)- and (S)-enantiomers of this compound.

Antimicrobial Activity

Derivatives of p-hydroxybenzoic acid are known for their antimicrobial properties and are used as preservatives[3][4].

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: Select a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: Prepare stock solutions of the (R)- and (S)-enantiomers in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

p-Hydroxybenzoic acid and its derivatives have demonstrated anti-inflammatory effects[3][4][5]. A common in vitro method to assess anti-inflammatory potential is to measure the inhibition of cyclooxygenase (COX) enzymes.

Experimental Protocol: COX-2 Inhibition Assay

  • Enzyme and Substrate: Use a commercially available COX-2 inhibitor screening assay kit which typically includes recombinant human COX-2 enzyme and arachidonic acid as the substrate.

  • Compound Incubation: Pre-incubate the (R)- and (S)-enantiomers at various concentrations with the COX-2 enzyme in a 96-well plate. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection: Measure the product of the enzymatic reaction, typically Prostaglandin E2 (PGE₂), using a specific detection method such as an ELISA kit provided with the assay.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each enantiomer at different concentrations and determine the IC₅₀ value (the concentration that inhibits 50% of the enzyme activity).

Cytotoxicity and Potential Anticancer Activity

Given the prevalence of chirality in anticancer drugs, it is prudent to evaluate the cytotoxic effects of the enantiomers on cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

  • Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous control cell line (e.g., MCF-10A).

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the (R)- and (S)-enantiomers for 48-72 hours. Include a vehicle control and a known anticancer drug (e.g., doxorubicin) as a positive control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each enantiomer on each cell line.

Estrogenic Activity

4-Hydroxybenzoic acid has been shown to possess estrogenic activity[9][10][11]. This activity is often mediated through estrogen receptors (ERα and ERβ).

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

  • Receptor and Ligand: Utilize a commercially available kit that includes recombinant human estrogen receptor (ERα or ERβ) and a fluorescently labeled estrogen ligand.

  • Competition Reaction: In a 96-well plate, incubate the estrogen receptor with the fluorescent ligand in the presence of varying concentrations of the (R)- and (S)-enantiomers. Include a control with no competitor and a control with a known estrogenic compound (e.g., 17β-estradiol).

  • Detection: Measure the fluorescence polarization or a similar signal that indicates the displacement of the fluorescent ligand from the receptor.

  • Data Analysis: Plot the percentage of binding against the concentration of the enantiomers to determine their binding affinity (e.g., IC₅₀ or Kᵢ values) for the estrogen receptor.

Part 3: Data Presentation and Visualization

For a clear and concise comparison, the quantitative data from the proposed assays should be summarized in tables.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Bacterial Strain(R)-4-(1-Hydroxyethyl)benzoic acid(S)-4-(1-Hydroxyethyl)benzoic acid
S. aureus
E. coli

Table 2: Comparative Anti-inflammatory and Cytotoxic Activity (IC₅₀ in µM)

Assay(R)-4-(1-Hydroxyethyl)benzoic acid(S)-4-(1-Hydroxyethyl)benzoic acid
COX-2 Inhibition
MCF-7 Cytotoxicity
A549 Cytotoxicity
MCF-10A Cytotoxicity

Table 3: Comparative Estrogenic Activity (IC₅₀ in µM)

Receptor(R)-4-(1-Hydroxyethyl)benzoic acid(S)-4-(1-Hydroxyethyl)benzoic acid
ERα Binding
ERβ Binding

Visualizing Experimental Workflows

Graphviz diagrams can effectively illustrate the experimental workflows.

Experimental_Workflow cluster_synthesis Synthesis & Separation cluster_assays Biological Assays cluster_data Data Analysis synthesis Racemic Synthesis separation Chiral HPLC Separation synthesis->separation antimicrobial Antimicrobial Assay separation->antimicrobial (R)- & (S)-Enantiomers anti_inflammatory Anti-inflammatory Assay separation->anti_inflammatory cytotoxicity Cytotoxicity Assay separation->cytotoxicity estrogenic Estrogenic Assay separation->estrogenic data_analysis Comparative Data Analysis antimicrobial->data_analysis anti_inflammatory->data_analysis cytotoxicity->data_analysis estrogenic->data_analysis

Caption: Workflow for the comparative biological study of this compound enantiomers.

Potential Signaling Pathway for Estrogenic Activity

Estrogenic_Pathway enantiomer 4-(1-Hydroxyethyl)benzoic acid Enantiomer er Estrogen Receptor (ERα/β) enantiomer->er Binds nucleus Nucleus er->nucleus Translocates ere Estrogen Response Element (ERE) nucleus->ere Binds to transcription Gene Transcription ere->transcription response Biological Response (e.g., Cell Proliferation) transcription->response

References

A Researcher's Guide to Investigating the Cross-Reactivity of 4-(1-Hydroxyethyl)benzoic Acid in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Structural Similarity

In the landscape of drug discovery and development, the specificity of analytical methods is paramount. The compound 4-(1-Hydroxyethyl)benzoic acid, a benzoic acid derivative, presents a unique challenge due to its structural motifs.[1][2] Its aromatic ring and hydroxyl group are common features in many biologically active molecules, including hormones and pharmaceuticals. This structural similarity can lead to cross-reactivity in various analytical assays, potentially compromising the accuracy and reliability of experimental results.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to proactively assess and mitigate the risk of cross-reactivity associated with this compound. We will delve into the mechanistic basis of assay interference in both immunoassays and chromatographic systems, and provide detailed, actionable protocols for evaluating the selectivity of your analytical methods.

I. Immunoassay Cross-Reactivity Assessment: A Matter of Molecular Recognition

Immunoassays are foundational tools in many research and clinical settings, relying on the highly specific interaction between an antibody and its target antigen.[4] However, this specificity is not absolute. Cross-reactivity occurs when an antibody binds to a non-target molecule that shares structural similarity with the intended analyte.[5] Given the structural features of this compound, it is prudent to evaluate its potential for cross-reactivity in immunoassays for structurally analogous compounds.

Structural Comparison and a Priori Risk Assessment

A preliminary assessment of cross-reactivity risk can be made by comparing the structure of this compound with common immunoassay targets.

CompoundKey Structural FeaturesPotential for Cross-Reactivity with this compound
This compound Aromatic ring, Carboxylic acid group, Secondary alcohol-
Salicylic Acid (metabolite of Aspirin) Aromatic ring, Carboxylic acid group, Phenolic hydroxyl groupHigh, due to the shared benzoic acid core.
Ibuprofen Phenylpropanoic acid structureModerate, due to the presence of a substituted benzene ring and a carboxylic acid.
Testosterone Steroid nucleus, Hydroxyl groupLow, the overall structures are significantly different.
Cortisol Steroid nucleus, Multiple hydroxyl groupsLow, the overall structures are significantly different.

This table provides a hypothetical risk assessment based on structural similarity. Experimental validation is essential to confirm these predictions.

Experimental Workflow: Quantifying Cross-Reactivity with Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method for quantifying the cross-reactivity of a compound.[6][7] In this assay format, the test compound (this compound) competes with the labeled primary analyte for a limited number of antibody binding sites. The degree of cross-reactivity is inversely proportional to the signal generated.

competitive_ELISA cluster_0 Step 1: Antibody Coating cluster_1 Step 2: Competitive Binding cluster_2 Step 3: Detection cluster_3 Step 4: Signal Measurement plate Microtiter plate well antibody Capture Antibody plate->antibody Antibody immobilization sample Sample containing This compound (Test Compound) antibody1 Capture Antibody sample->antibody1 Competition labeled_antigen Enzyme-labeled Antigen (Target Analyte) labeled_antigen->antibody1 Competition substrate Substrate product Colored Product substrate->product reader Spectrophotometer product->reader Measure absorbance enzyme Enzyme enzyme->substrate Enzymatic reaction

Figure 1: Principle of Competitive ELISA for Cross-Reactivity Assessment.
Detailed Protocol for Competitive ELISA

  • Antibody Coating:

    • Coat the wells of a 96-well microtiter plate with the capture antibody specific to the primary analyte of interest.

    • Incubate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[8]

  • Blocking:

    • Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 3% BSA in PBS).

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of both the primary analyte (standard) and this compound (test compound) in assay buffer.

    • In separate wells, add the standard dilutions and the test compound dilutions.

    • Add a constant amount of enzyme-labeled primary analyte to all wells.

    • Incubate for 2 hours at room temperature to allow for competitive binding.

  • Detection:

    • Wash the plate five times with wash buffer to remove unbound reagents.

    • Add the enzyme substrate (e.g., TMB).

    • Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.

    • Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).[9]

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

    • Plot a standard curve of absorbance versus the concentration of the primary analyte.

    • Determine the concentration of the primary analyte that causes 50% inhibition of the maximum signal (IC50).

    • Similarly, determine the IC50 for this compound.

    • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of this compound) x 100

Interpreting the Data: A Quantitative Approach

The following table provides a template for presenting and interpreting the results of a cross-reactivity study.

CompoundIC50 (ng/mL)% Cross-Reactivity
Primary Analyte 10100%
This compound 10001%
Negative Control >10,000<0.1%

In this hypothetical example, this compound exhibits low cross-reactivity (1%) in this specific immunoassay.

II. Chromatographic Interference Analysis: The Challenge of Co-elution

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are powerful tools for separating and quantifying compounds in complex mixtures.[10][11] However, interference can occur if this compound co-elutes with the analyte of interest, leading to inaccurate quantification.

Predicting Co-elution Risk

The retention of a compound in reversed-phase HPLC (RP-HPLC) is primarily governed by its hydrophobicity. This compound, with its polar carboxylic acid and hydroxyl groups, is expected to be a relatively polar compound. Therefore, it may co-elute with other polar compounds in a sample matrix.

Experimental Workflow: Developing a Selective RP-HPLC Method

A systematic approach to HPLC method development is crucial to ensure the separation of this compound from potential interfering compounds.[12]

hplc_method_dev cluster_0 Phase 1: Initial Method Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation (ICH Q2(R2)) A Select Column (e.g., C18, Phenyl-Hexyl) C Gradient Elution Screening A->C B Select Mobile Phase (e.g., Acetonitrile/Water, Methanol/Water) B->C D Fine-tune Gradient Slope C->D Initial separation achieved E Adjust pH of Aqueous Phase D->E F Optimize Flow Rate and Temperature E->F G Specificity F->G Optimized method H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Robustness J->K

Figure 2: Workflow for RP-HPLC Method Development and Validation.
Detailed Protocol for RP-HPLC Method Development and Validation

  • Initial Method Scouting:

    • Column Selection: Start with a versatile reversed-phase column, such as a C18 or Phenyl-Hexyl, which offer different selectivity.

    • Mobile Phase Selection: Screen different organic modifiers (e.g., acetonitrile, methanol) with an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate buffer).

    • Gradient Screening: Run a broad gradient (e.g., 5% to 95% organic over 20 minutes) to determine the approximate elution time of this compound and other components in the sample matrix.

  • Method Optimization:

    • Gradient Optimization: Adjust the gradient slope around the elution time of the target analytes to improve resolution.

    • pH Adjustment: Modify the pH of the aqueous mobile phase to alter the ionization state of acidic or basic analytes, which can significantly impact retention and peak shape.

    • Flow Rate and Temperature: Optimize the flow rate and column temperature to improve efficiency and resolution.

  • Method Validation (as per ICH Q2(R2) Guidelines):

    • Once a suitable separation is achieved, the method must be validated to ensure it is fit for its intended purpose.[13][14][15][16][17]

    • The following parameters should be assessed:

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis, no interfering peaks at the retention time of the analyte.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of test results to the true value.Recovery of 98-102% for spiked samples.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.RSD ≤ 2% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in pH, mobile phase composition, etc.

Conclusion: A Proactive Approach to Ensuring Data Integrity

The potential for cross-reactivity and interference of this compound in analytical assays is a tangible risk that necessitates a proactive and systematic evaluation. By understanding the underlying principles of molecular recognition in immunoassays and chromatographic separation, researchers can design and implement robust validation studies. The experimental protocols and data interpretation frameworks presented in this guide provide a solid foundation for assessing the selectivity of your assays, ultimately ensuring the integrity and reliability of your scientific findings.

References

A Comparative Benchmarking Guide to the Synthesis of 4-(1-Hydroxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(1-Hydroxyethyl)benzoic acid is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.[1][2][3][4][5] Its bifunctional nature, possessing both a carboxylic acid and a secondary alcohol, makes it a versatile intermediate for a variety of chemical transformations. The efficient and selective synthesis of this molecule is therefore of significant interest to researchers in drug development and organic synthesis. This guide provides a comprehensive comparison of common laboratory-scale methods for the synthesis of this compound, with a focus on the reduction of 4-acetylbenzoic acid. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on yield, selectivity, and operational complexity.

Synthetic Strategies: An Overview

The most direct and common precursor for the synthesis of this compound is 4-acetylbenzoic acid.[6][7][8] The primary transformation involves the selective reduction of the ketone functionality to a secondary alcohol, while leaving the carboxylic acid group intact. This guide will focus on two principal methods for achieving this transformation:

  • Sodium Borohydride (NaBH₄) Reduction: A widely used, mild, and selective reducing agent for aldehydes and ketones.[9][10][11][12][13]

  • Catalytic Hydrogenation: A powerful reduction method that employs a catalyst (e.g., Ruthenium-based) and hydrogen gas.[14][15][16]

We will also briefly discuss the Grignard reaction as a potential, albeit less direct, synthetic route for constructing the carbon skeleton.

Method 1: Sodium Borohydride Reduction of 4-Acetylbenzoic Acid

The reduction of ketones to secondary alcohols using sodium borohydride is a cornerstone of organic synthesis due to its simplicity, high yields, and excellent functional group tolerance.[9][10][11][12]

Mechanism of Action

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[11][13] This forms an alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final alcohol product. The relative inertness of NaBH₄ towards carboxylic acids under mild conditions allows for the selective reduction of the ketone in 4-acetylbenzoic acid.[9][10]

References

A Senior Application Scientist's Guide to the Certificate of Analysis for 4-(1-Hydroxyethyl)benzoic acid: Ensuring Quality for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and chemical synthesis, 4-(1-Hydroxyethyl)benzoic acid (CAS No. 97364-15-3) serves as a valuable intermediate. Its bifunctional nature, possessing both a carboxylic acid and a secondary alcohol, makes it a versatile building block. However, the success, reproducibility, and safety of any research or development program hinge on the quality of its starting materials. Impurities, whether from residual starting materials, by-products, or solvents, can drastically alter reaction kinetics, introduce downstream purification challenges, and compromise the biological activity and safety of the final active pharmaceutical ingredient (API).[1][]

This guide provides an in-depth analysis of the critical quality attributes of this compound, structured around the interpretation of its Certificate of Analysis (CoA). A CoA is not merely a document; it is a batch-specific report card that provides quantitative evidence of a material's identity, strength, quality, and purity.[3][4] We will dissect the key analytical tests, explain the causality behind their selection, present objective comparisons with a common structural isomer, and provide actionable experimental protocols for in-house verification.

Deconstructing the Certificate of Analysis: A Framework for Quality

A Certificate of Analysis is the primary document that validates a chemical's quality.[5][6] It moves beyond a simple product specification sheet by providing the actual test results for a specific lot or batch. For a research scientist, scrutinizing the CoA is the first and most critical step in experimental design. The logical flow of quality control ensures that the material is correctly identified before its purity and other characteristics are quantified.

cluster_QC Comprehensive Quality Control Logic A Material Received B Identity Confirmation (Is it the correct molecule?) A->B Step 1 C Purity & Impurity Profile (How much of it is there?) B->C Step 2 D Residual Solvents & Water (What else is present?) C->D Step 3 E Physical Properties (Does it match expectations?) D->E Step 4 F Material Approved for Use E->F Final Decision

Caption: Logical workflow for the quality assessment of a chemical intermediate.

Critical Quality Attributes for this compound

The following table summarizes the key tests, methodologies, and typical specifications you should expect to find on a CoA for high-quality this compound intended for research and drug development applications.

Parameter Analytical Method Typical Specification Purpose & Justification
Appearance Visual InspectionWhite to Off-White Solid/PowderProvides a first-pass check for gross contamination or degradation, which often manifests as discoloration.
Identity by ¹H NMR Nuclear Magnetic ResonanceConforms to StructureConfirms the specific molecular structure and connectivity of atoms. It is highly specific and can distinguish between isomers.[7]
Identity by Mass Spec Mass Spectrometry (MS)Conforms to Molecular WeightVerifies the molecular weight of the compound (166.17 g/mol ). This is a fundamental confirmation of identity.[8][9]
Purity by HPLC High-Performance Liquid Chromatography≥ 97.0% (Area %)Quantifies the main compound relative to organic impurities. High purity is critical to prevent side reactions and ensure accurate stoichiometry.[10]
Residual Solvents Headspace Gas Chromatography (GC-HS)Meets USP <467> LimitsDetects and quantifies volatile organic solvents used in the synthesis and purification process, which can be toxic and affect reactions.[11][12]
Water Content Karl Fischer Titration≤ 0.5%Water can act as an unwanted nucleophile in many organic reactions, affecting yield and impurity profiles.
Melting Point Melting Point Apparatus138 - 142 °CA narrow melting range close to the literature value is a good secondary indicator of purity. Impurities typically depress and broaden the melting range.

In-Depth Analysis of Key Quality Parameters

Identity Confirmation: NMR and Mass Spectrometry

Causality: Before assessing purity, one must be certain of the molecule's identity. Using orthogonal techniques like NMR (for structure) and MS (for mass) provides a robust, self-validating system for identity confirmation.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the gold standard for structural elucidation. For this compound, the proton NMR spectrum should exhibit characteristic signals corresponding to its unique structure. While a reference spectrum is ideal, the expected shifts (in a solvent like CDCl₃ or DMSO-d₆) would be:

    • A singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm).

    • Two doublets in the aromatic region (approx. 7.4-8.0 ppm) for the protons on the benzene ring, showing a characteristic para-substitution pattern.

    • A quartet for the methine proton (-CH(OH)-) due to coupling with the adjacent methyl protons.

    • A doublet for the methyl protons (-CH₃) coupled to the methine proton.

    • A signal for the hydroxyl proton (-OH), which may be broad.

  • Mass Spectrometry (MS): This technique confirms the molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), one would expect to see a prominent ion corresponding to the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 167.07, or the deprotonated molecule [M-H]⁻ at m/z 165.06.[13] High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm), providing unambiguous identification.[14]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the workhorse for purity determination of non-volatile organic compounds.[10] Its high resolving power allows for the separation of the main compound from closely related structural isomers and synthesis by-products. For UV-active compounds like this compound, a UV detector provides excellent sensitivity. The purity is typically reported as a percentage of the total peak area.

Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)

Causality: Solvents used during synthesis (e.g., toluene, ethyl acetate, methanol) must be removed, as they can be toxic or interfere with subsequent chemical steps. The United States Pharmacopeia (USP) chapter <467> provides a framework for controlling these impurities.[15][16] GC with a headspace autosampler is the standard method, as it allows for the analysis of volatile compounds in a non-volatile matrix without complex sample preparation. Solvents are classified based on their toxicity:

  • Class 1: Solvents to be avoided (e.g., Benzene, Carbon tetrachloride).

  • Class 2: Solvents to be limited due to inherent toxicity (e.g., Acetonitrile, Toluene, Methanol).

  • Class 3: Solvents with low toxic potential (e.g., Acetone, Ethanol, Ethyl acetate).

Comparative Guide: this compound vs. Its Isomer

In chemical procurement, confusion between structural isomers is a common pitfall. A frequent alternative or potential impurity is 4-(2-Hydroxyethyl)benzoic acid (CAS No. 46112-46-3). While they share the same molecular formula (C₉H₁₀O₃) and weight (166.17 g/mol ), their structural differences have significant implications for their physical properties and chemical reactivity.[17][18][19]

Feature This compound 4-(2-Hydroxyethyl)benzoic acid Significance for Researchers
Structure Differentiation is critical. The secondary alcohol is more sterically hindered and has different reactivity (e.g., in oxidation reactions) than the primary alcohol.
Alcohol Type Secondary AlcoholPrimary AlcoholPrimary alcohols are generally more reactive in SN2 reactions and less prone to elimination. This choice directly impacts synthetic strategy.
CAS Number 97364-15-346112-46-3The most reliable identifier. Always verify the CAS number upon ordering and receiving.
Melting Point ~138-142 °C~127-129 °C[20]A significant difference in melting point allows for straightforward differentiation and can be used as a quick quality check.
Acidity (pKa) Similar to benzoic acid (pKa ~4.2)Similar to benzoic acid (pKa ~4.2)The position of the hydroxyethyl group has a minimal inductive effect on the distant carboxylic acid, so their acidities are expected to be very similar.[21]

Key Takeaway: Relying on the molecular formula alone is insufficient. The secondary alcohol in this compound offers a different stereochemical and reactivity profile compared to the primary alcohol in its isomer. A simple melting point test or a definitive NMR spectrum can prevent costly experimental errors.

Self-Validating Experimental Protocols

These protocols are designed for verification of the CoA and assume access to standard analytical instrumentation.

Protocol 1: Purity Determination by Reverse-Phase HPLC

cluster_HPLC HPLC Purity Analysis Workflow A Sample Prep (1 mg/mL in Mobile Phase) B System Suitability Test (SST) (Inject Standard 5x) A->B C SST Pass? (%RSD < 2.0%) B->C D Inject Sample & Blank C->D Yes G FAIL: Troubleshoot System C->G No E Data Integration & Analysis (Calculate Area %) D->E F Report Result E->F

Caption: Workflow for HPLC Purity Analysis with System Suitability.

Methodology:

  • Mobile Phase Preparation: Prepare a solution of Acetonitrile and Water (containing 0.1% Phosphoric Acid) in a 50:50 v/v ratio. Filter and degas.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 1.0 mg/mL.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (%RSD) of the peak area for the main peak must be ≤ 2.0%.

  • Procedure: Inject a mobile phase blank, followed by the sample solution in duplicate.

  • Calculation: Calculate the purity by area normalization:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Identity Confirmation by LC/MS

Methodology:

  • Sample Preparation: Dilute the sample prepared for HPLC analysis (Protocol 1) 100-fold with the mobile phase to a concentration of ~10 µg/mL.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.

  • MS Conditions (Positive Ion Mode):

    • Ion Source: ESI+.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20 V.

  • Analysis: Infuse the sample or perform an LC-MS run using the HPLC conditions from Protocol 1.

  • Acceptance Criteria: The resulting mass spectrum must show a base peak or a prominent molecular ion peak at m/z 167.07 ± 0.5 Da, corresponding to [M+H]⁺.

Conclusion

The Certificate of Analysis for this compound is an indispensable tool for the modern scientist. It provides the critical data needed to ensure that the material is suitable for its intended purpose, thereby safeguarding the integrity and reproducibility of research. By understanding the causality behind each analytical test, comparing the material against relevant alternatives, and having the capability to perform in-house verification, researchers and drug development professionals can proceed with confidence. Always demand a batch-specific CoA, scrutinize the results, and remember that the quality of your starting material is the foundation of your scientific success.

References

A Senior Application Scientist's Guide to Chiral Stationary Phase Selection for 4-(1-Hydroxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of various chiral stationary phases (CSPs) for the enantioselective separation of 4-(1-Hydroxyethyl)benzoic acid, a key chiral intermediate in pharmaceutical synthesis. As direct experimental data for this specific analyte is not broadly published, this guide will leverage data from structurally analogous compounds, particularly mandelic acid and its derivatives, to provide a robust framework for method development. This approach is a cornerstone of efficient chiral chromatography, allowing researchers to make informed decisions based on established principles of chiral recognition.

Introduction to the Chiral Challenge: this compound

This compound possesses a single stereocenter at the benzylic alcohol position, making its separation into individual enantiomers critical for ensuring the stereospecificity of subsequent synthetic steps and the efficacy of the final active pharmaceutical ingredient (API). The presence of both a carboxylic acid and a hydroxyl group offers multiple points of interaction for chiral recognition, but also necessitates careful selection of both the stationary and mobile phases to achieve optimal separation.

Polysaccharide-Based CSPs: The Workhorses of Chiral Separations

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose coated or immobilized on a silica support, are the most widely used columns in chiral HPLC, resolving a broad range of racemates[1][2]. Their success lies in the complex three-dimensional structure of the polysaccharide derivatives, which creates chiral grooves and cavities[3][4].

Chiral Recognition Mechanism

Enantioseparation on polysaccharide CSPs is primarily driven by steric interactions, where one enantiomer fits more favorably into the chiral cavities of the stationary phase. In addition to this "key-and-lock" mechanism, other interactions such as hydrogen bonding (with the carbamate linkages of the selector), π-π interactions (between the aromatic rings of the analyte and the phenyl groups of the selector), and dipole-dipole interactions contribute to the overall enantioselectivity[3][5][6]. The helical structure of the polysaccharide backbone provides a rigid framework that enhances these interactions[3].

Featured Polysaccharide CSPs
2.2.1. Amylose Tris(3,5-dimethylphenylcarbamate) - e.g., Chiralpak® AD-H

The Chiralpak AD series, with its amylose-based selector, is renowned for its broad applicability[7][8]. The immobilized version (e.g., Chiralpak IA) offers greater solvent compatibility, allowing for the use of solvents like dichloromethane and THF that are incompatible with coated phases[1][9]. However, some studies suggest that the immobilization process might slightly alter the selectivity compared to the coated versions[10].

2.2.2. Cellulose Tris(3,5-dimethylphenylcarbamate) - e.g., Lux® Cellulose-1 / Chiralcel® OD-H

Cellulose-based CSPs like Lux Cellulose-1 (a guaranteed alternative to Chiralcel OD) provide complementary selectivity to their amylose counterparts[3][11]. The linear structure of cellulose creates distinct chiral grooves, leading to different enantiomeric recognition capabilities compared to the helical structure of amylose[6].

Experimental Protocol & Considerations

For an acidic analyte like this compound, suppression of the carboxylate's ionization is crucial to enhance retention and interaction with the CSP in normal phase mode. This is achieved by adding a small percentage of a strong acid, typically trifluoroacetic acid (TFA), to the mobile phase[12][13].

Experimental Workflow: Polysaccharide CSP Screening

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation Analyte Dissolve this compound in Mobile Phase (1 mg/mL) Injection Inject Sample (5-10 µL) Analyte->Injection MP_Prep Prepare Mobile Phase: Hexane/IPA (e.g., 90:10 v/v) + 0.1% TFA Column Column: Chiralpak® AD-H or Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) MP_Prep->Column Column->Injection Conditions Flow Rate: 1.0 mL/min Temperature: 25 °C Detection: UV at 254 nm Data Acquire Chromatogram Conditions->Data Injection->Conditions Analysis Calculate k, α, and Rs Data->Analysis

Caption: Workflow for screening polysaccharide CSPs.

Analogous Data: Separation of Mandelic Acid Derivatives

A study on the separation of mandelic acid and its derivatives on Chiralpak IC (a cellulose-based CSP) demonstrated baseline resolution for several analogs[14]. This suggests that polysaccharide phases are highly effective for this class of compounds.

AnalyteMobile Phasek1αRsReference
Mandelic AcidHexane/IPA/TFA (80:20:0.1)1.851.252.21[14]
4-Methoxymandelic AcidHexane/IPA/TFA (80:20:0.1)2.111.232.14[14]
4-Hydroxymandelic AcidHexane/IPA/TFA (80:20:0.1)3.541.07Low[14]

Table 1: Chromatographic data for mandelic acid derivatives on a cellulose-based CSP. Note the lower resolution for the 4-hydroxy substituted analog, which is structurally very similar to our target analyte, indicating that mobile phase optimization would be critical.

Pirkle-Type CSPs: Rational Design for Chiral Recognition

Developed by William H. Pirkle, these "brush-type" CSPs are based on the principle of forming transient diastereomeric complexes between the analyte and the stationary phase through a minimum of three points of interaction[15][16]. These phases often provide an alternative selectivity to polysaccharide columns[15].

Chiral Recognition Mechanism

Pirkle-type CSPs, such as those with a (R,R)- or (S,S)-Whelk-O 1 selector, typically feature a π-electron deficient aromatic ring (π-acceptor) and sites for hydrogen bonding and dipole-dipole interactions. Chiral recognition occurs when an analyte with a complementary π-electron rich system (π-donor) and appropriate functional groups for hydrogen bonding interacts with the CSP. The stability of the resulting diastereomeric complex differs for each enantiomer, leading to separation[15][17]. For an analyte like this compound, the phenyl ring can act as a π-donor, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding.

Conceptual Model: Pirkle CSP Interaction

cluster_interactions Three-Point Interaction CSP Pirkle CSP (π-acceptor) Interaction1 π-π Stacking CSP->Interaction1 Interaction2 Hydrogen Bonding CSP->Interaction2 Interaction3 Dipole/Steric CSP->Interaction3 Analyte Analyte Enantiomer (π-donor) Analyte->Interaction1 Analyte->Interaction2 Analyte->Interaction3

Caption: The three-point interaction model for Pirkle CSPs.

Experimental Protocol & Considerations

Pirkle columns are robust and can be used with a wide range of normal-phase, reversed-phase, and SFC mobile phases[18][19]. The covalent bonding of the chiral selector ensures column stability[18]. As with polysaccharide phases, an acidic modifier is essential for acidic analytes in normal phase to ensure good peak shape and retention.

Experimental Protocol: Pirkle CSP Analysis

  • Column: Regis (R,R)-Whelk-O® 1 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane/Ethanol/Acetic Acid (e.g., 90:10:0.5 v/v/v). Acetic acid is often preferred over TFA for Pirkle columns.

  • Flow Rate: 1.0 - 2.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve analyte in the mobile phase.

Anion-Exchange (AX) CSPs: Exploiting Ionic Interactions

For acidic compounds, chiral anion-exchangers offer a powerful and often orthogonal separation mechanism compared to polysaccharide and Pirkle-type phases. These CSPs utilize chiral selectors based on cinchona alkaloids, such as quinine and quinidine, which possess a protonatable quinuclidine nitrogen[20][21].

Chiral Recognition Mechanism

The primary retention mechanism is an ion-exchange interaction between the protonated basic site on the chiral selector and the deprotonated carboxylic acid of the analyte[20][22]. Chiral recognition is then achieved through additional secondary interactions, including hydrogen bonding, π-π stacking, and steric repulsion, between the analyte and the rigid chiral backbone of the alkaloid selector[21][22]. The choice between a quinine-based (e.g., CHIRALPAK QN-AX) or quinidine-based (CHIRALPAK QD-AX) selector can often invert the elution order of the enantiomers.

Experimental Protocol & Considerations

These columns are typically operated in non-aqueous polar organic modes. The mobile phase consists of a polar solvent (like methanol or acetonitrile) with acidic and basic additives that act as counter-ions to facilitate the ion-exchange process and control retention and elution strength[20].

Experimental Protocol: Anion-Exchange CSP Analysis

  • Column: CHIRALPAK® QN-AX (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol with 50 mM formic acid and 25 mM diethylamine.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Rationale: The formic acid acts as the counter-ion for the basic selector, while the diethylamine helps to ensure the analyte is in its anionic form. The balance of these additives is critical for achieving optimal resolution.

Comparative Summary and Recommendations

CSP TypeChiral Selector ExamplePrimary Interaction MechanismKey AdvantagesConsiderations for this compound
Polysaccharide Chiralpak AD-H, Lux Cellulose-1Steric fit, H-bonding, π-πBroad applicability, high success rateHigh probability of success. Requires acidic modifier (TFA) in NP mode.
Pirkle-Type (R,R)-Whelk-O 1π-π stacking, H-bonding, dipoleRobust, alternative selectivityGood alternative if polysaccharide phases fail. Analyte has required π-donor and H-bonding groups.
Anion-Exchange CHIRALPAK QN-AXIon-exchange, H-bondingOrthogonal mechanism for acidsExcellent choice due to the carboxylic acid moiety. Mobile phase optimization is more complex.

Recommendation for Method Development:

  • Initial Screening: Begin with a polysaccharide-based column, such as Chiralpak AD-H or Lux Cellulose-1 , using a simple mobile phase of Hexane/IPA with 0.1% TFA. These columns have the highest probability of initial success for a broad range of compounds[1][2].

  • Alternative Selectivity: If the polysaccharide columns provide insufficient resolution, a Pirkle-type column like (R,R)-Whelk-O 1 should be screened next. Its different recognition mechanism may provide the necessary selectivity[15].

  • Orthogonal Approach: For challenging separations or for confirmation of enantiomeric purity, an anion-exchange CSP like CHIRALPAK QN-AX offers a completely different and powerful separation mechanism based on the analyte's acidic nature[20].

By systematically evaluating these distinct classes of chiral stationary phases, researchers can efficiently develop a robust and reliable method for the critical enantioseparation of this compound.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 4-(1-Hydroxyethyl)benzoic Acid in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of specific molecules within complex mixtures is a cornerstone of rigorous scientific inquiry. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of 4-(1-Hydroxyethyl)benzoic acid, a key intermediate and potential impurity in various synthetic pathways. We will move beyond simple procedural lists to explore the underlying principles, comparative performance, and practical insights that inform methodological choices in a real-world laboratory setting.

Understanding the Analyte: this compound

Before delving into analytical techniques, a fundamental understanding of the target analyte is paramount. This compound is a solid at room temperature with a melting point of 138-139°C. Its structure, featuring both a carboxylic acid and a secondary alcohol functional group, dictates its polarity and, consequently, its behavior in different analytical systems.

Chemical Structure:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₉H₁₀O₃[2]

  • Molecular Weight: 166.17 g/mol [1][2]

The presence of the carboxylic acid and hydroxyl groups makes the molecule polar and capable of hydrogen bonding, which influences its solubility and chromatographic retention.

Comparative Analysis of Quantitative Techniques

The selection of an appropriate analytical technique is a critical decision driven by factors such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation. Here, we compare the three most common and effective methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is often the method of choice for the analysis of non-volatile and thermally labile compounds like this compound, making it highly suitable for pharmaceutical applications.[3] The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Principle of Separation:

For a polar compound like this compound, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is driven by the differential partitioning of the analyte and other components in the mixture between the two phases. A simple, robust, and isocratic method can be developed to separate various aromatic acids.[4]

Performance Comparison:

The following table summarizes the typical performance characteristics of a validated HPLC method for the quantification of a similar compound, 4-hydroxybenzoic acid, which can be extrapolated for this compound.

Parameter Typical Performance Reference
Linearity (r²) > 0.999[5]
Limit of Detection (LOD) 0.05 µg/mL[5]
Limit of Quantitation (LOQ) 0.5 µg/mL[5]
Accuracy (% Recovery) 98 - 102%[5]
Precision (%RSD) < 2%[5][6]

Causality Behind Experimental Choices:

  • Column Selection: A C18 column is chosen for its versatility and excellent resolving power for a wide range of polar and nonpolar compounds.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The buffer controls the pH to ensure the consistent ionization state of the carboxylic acid group, thereby achieving reproducible retention times.

  • Detection: UV detection is ideal for this compound due to the presence of the aromatic ring, which provides strong chromophoric activity. A validated method for a similar compound, 4-hydroxybenzoic acid, utilized a detection wavelength of 230 nm.[5][6]

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification A Weigh Standard & Sample B Dissolve in Diluent A->B C Filter through 0.45µm Syringe Filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Area F->G H Construct Calibration Curve G->H I Calculate Concentration H->I

Caption: HPLC workflow for quantitative analysis.

Gas Chromatography (GC): A Powerful Tool Requiring Derivatization

Gas Chromatography is a highly sensitive and efficient separation technique. However, for polar and non-volatile compounds like this compound, direct analysis is challenging due to potential thermal degradation and poor peak shape.[7][8] To overcome this, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form.[7]

Principle of Derivatization and Separation:

Derivatization involves a chemical reaction to modify the functional groups of the analyte. For this compound, a common approach is silylation, where the active hydrogens of the carboxylic acid and hydroxyl groups are replaced with a trimethylsilyl (TMS) group. This reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis.[8] The separation in the GC column is then based on the boiling points and interactions of the derivatized analytes with the stationary phase.

Performance Comparison:

The following table outlines the expected performance of a GC-MS method for a similar compound, 4-hydroxybenzoic acid, after derivatization.

Parameter Typical Performance Reference
Linearity (r²) > 0.99[7]
Limit of Detection (LOD) 0.1 - 1.5 µg/L[7]
Limit of Quantification (LOQ) 0.3 - 5.0 µg/L[7]
Accuracy (% Bias) Within ±15%[7]
Precision (%RSD) < 15%[7]

Causality Behind Experimental Choices:

  • Derivatization Agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful silylating agent that efficiently derivatizes both carboxylic acids and alcohols.

  • Column Selection: A nonpolar or mid-polar capillary column, such as a DB-5ms or HP-5ms, is typically used for the separation of the derivatized compounds.

  • Detection: Mass Spectrometry (MS) is often coupled with GC, providing both quantification and structural confirmation of the analyte, which enhances the specificity of the method.[9]

Experimental Workflow: GC-MS with Derivatization

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing & Quantification A Extract Analyte B Dry Extract A->B C Add Derivatizing Agent (e.g., MSTFA) B->C D Incubate to Complete Reaction C->D E Inject into GC-MS System D->E F Separation in GC Column E->F G Mass Spectrometry Detection F->G H Extract Ion Chromatogram G->H I Integrate Peak Area H->I J Quantify using Calibration Curve I->J

Caption: GC-MS workflow with derivatization.

UV-Vis Spectrophotometry: A Simple but Less Specific Approach

UV-Vis spectrophotometry is a straightforward and cost-effective technique that measures the absorbance of light by a substance at a specific wavelength.[10] For this compound, the aromatic ring allows for the absorption of UV light.

Principle of Quantification:

According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of a sample solution at the wavelength of maximum absorbance (λmax) and comparing it to a calibration curve prepared from standards of known concentrations, the concentration of the analyte can be determined.

Performance and Limitations:

Parameter Typical Performance
Linearity (r²) > 0.99
Precision (%RSD) < 5%
Specificity Low

Causality Behind Experimental Choices and Limitations:

  • Solvent Selection: A solvent that does not absorb in the same UV region as the analyte, such as methanol or ethanol, should be used.

  • Wavelength Selection: The λmax for this compound needs to be experimentally determined by scanning a standard solution across a range of UV wavelengths.

  • Major Limitation - Lack of Specificity: The primary drawback of UV-Vis spectrophotometry is its lack of specificity. Any other component in the mixture that absorbs at or near the λmax of the analyte will interfere with the measurement, leading to inaccurate results. Therefore, this method is only suitable for the analysis of relatively pure samples or for mixtures where the interfering components do not have significant UV absorbance at the chosen wavelength. For complex mixtures, a derivatization reaction to produce a colored product with a unique λmax in the visible region can sometimes improve specificity.[11]

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uvvis Spectrophotometric Measurement cluster_data Data Analysis A Prepare Standard Solutions B Prepare Sample Solution A->B C Determine λmax B->C D Measure Absorbance of Standards C->D E Measure Absorbance of Sample D->E F Plot Calibration Curve E->F G Determine Sample Concentration F->G

Caption: UV-Vis spectrophotometry workflow.

Detailed Experimental Protocols

The trustworthiness of any analytical method relies on a well-defined and validated protocol.[12][13][14] The following are detailed, step-by-step methodologies for the HPLC and GC-MS analysis of this compound.

Protocol for HPLC-UV Analysis

Objective: To quantify this compound in a mixture using reversed-phase HPLC with UV detection.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation: Prepare a 0.1% phosphoric acid solution in water as mobile phase A. Use acetonitrile as mobile phase B. A simple isocratic method with a mixture of mobile phase A and B (e.g., 70:30 v/v) can be a starting point for method development.[5][6]

  • Standard Stock Solution Preparation: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile).

  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the expected concentration range of the analyte in the sample.

  • Sample Preparation: Accurately weigh a known amount of the sample mixture and dissolve it in the diluent. The final concentration should fall within the range of the calibration standards. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (150 mm x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm[5][6]

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Protocol for GC-MS Analysis with Silylation

Objective: To quantify this compound in a mixture using GC-MS after silylation.

Materials:

  • This compound reference standard

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • GC vials with inserts

Instrumentation:

  • GC-MS system

  • DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

Procedure:

  • Standard Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like ethyl acetate.

  • Sample Preparation and Extraction:

    • For liquid samples, perform a liquid-liquid extraction with ethyl acetate after acidifying the sample to a pH of around 2-3.

    • For solid samples, dissolve in a suitable solvent and then proceed with extraction.

    • Dry the organic extract over anhydrous sodium sulfate.

  • Derivatization:

    • Transfer a known volume of the extract or standard solution to a GC vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 50 µL of MSTFA to the dried residue.

    • Seal the vial and heat at 60-70 °C for 30 minutes.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • MS Mode: Electron Ionization (EI) at 70 eV. Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.

  • Analysis: Inject the derivatized standards and samples into the GC-MS system.

  • Quantification: In SIM mode, monitor characteristic ions of the derivatized this compound. Construct a calibration curve by plotting the peak area of the selected ion against the concentration of the standards. Calculate the concentration of the analyte in the sample from this curve.

Conclusion: Selecting the Optimal Method

The choice of the most appropriate analytical method for the quantitative analysis of this compound is a strategic decision that balances the need for specificity, sensitivity, and throughput with practical considerations of sample complexity and available resources.

  • HPLC-UV stands out as the most practical and reliable method for routine analysis in a pharmaceutical or quality control setting. Its high precision, accuracy, and the ability to analyze the compound in its native form without derivatization make it the preferred choice for most applications.

  • GC-MS offers superior sensitivity and specificity, especially when dealing with very complex matrices or when structural confirmation is required. However, the necessity of a derivatization step adds complexity and potential for variability to the workflow.

  • UV-Vis Spectrophotometry is a simple and rapid technique but is severely limited by its lack of specificity. It should only be considered for the analysis of pure substances or simple mixtures where interfering compounds are known to be absent.

By understanding the principles and performance characteristics of each of these techniques, researchers can confidently select and implement the most suitable method to achieve reliable and accurate quantitative results for this compound.

References

A Senior Application Scientist's Guide to Reference Standards for 4-(1-Hydroxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. The quality of your reference standard is the bedrock upon which the validity of your quantitative and qualitative analyses rests. This guide provides an in-depth comparison of reference standards for 4-(1-Hydroxyethyl)benzoic acid, a key chemical intermediate. As no official pharmacopeial standards from bodies like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP) currently exist for this specific compound, this guide will equip you with the scientific rationale and practical methodologies to select and qualify a suitable reference standard for your work.

The Critical Role of a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized substance used as a measurement base. For this compound, its primary applications as a reference standard include:

  • Assay of Drug Substance and Formulations: To accurately determine the content of this compound in a sample.

  • Impurity Profiling: To identify and quantify process-related impurities and degradation products.

  • Method Validation: To assess the performance of analytical methods, such as High-Performance Liquid Chromatography (HPLC).

The absence of an official pharmacopeial standard necessitates a more rigorous in-house qualification of commercially available materials. Simply relying on a manufacturer's stated purity of "≥97%" is insufficient for regulatory submissions or critical research decisions. A thorough understanding of the potential impurities and the analytical methods to detect them is essential.

Understanding Potential Impurities in this compound

The quality of a reference standard is intrinsically linked to its impurity profile. Potential impurities in this compound can originate from the synthetic route or degradation. A common synthesis route involves the reduction of 4-acetylbenzoic acid.

4-Acetylbenzoic_acid 4-Acetylbenzoic acid 4-1-Hydroxyethyl_benzoic_acid This compound 4-Acetylbenzoic_acid->4-1-Hydroxyethyl_benzoic_acid Reduction Reducing_agent Reducing Agent (e.g., NaBH4) Reducing_agent->4-1-Hydroxyethyl_benzoic_acid

Caption: Synthetic pathway to this compound.

Based on this, potential process-related impurities could include:

  • 4-Acetylbenzoic acid: Unreacted starting material.

  • 4-Ethylbenzoic acid: Over-reduction product.

  • Isomeric impurities: Depending on the specificity of the synthesis.

Degradation impurities could arise from oxidation or other reactions under improper storage conditions.

Commercially Available Materials: A Comparative Overview

Several chemical suppliers offer this compound. The table below summarizes typical specifications, though it is crucial to obtain a lot-specific Certificate of Analysis (CoA) for any material intended for use as a reference standard.

Supplier CategoryTypical PurityAvailable Characterization Data (General)Suitability as a Reference Standard
General Chemical Suppliers ≥95% - ≥97%Melting Point, Basic NMRRequires extensive in-house characterization. Suitable as a starting material for purification.
Specialty Chemical Suppliers ≥98%Melting Point, NMR, sometimes HPLC purityMay be suitable for less critical applications, but a comprehensive CoA is still necessary.

It is imperative to note that a comprehensive CoA for a reference standard should include:

  • Identity Confirmation: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data consistent with the structure.

  • Purity Assessment: A validated, purity-indicating HPLC method is the gold standard. Purity should ideally be determined by a mass balance approach, considering chromatographic purity, water content (Karl Fischer), residual solvents (GC-HS), and non-volatile residues.

  • Traceability: While not directly traceable to a pharmacopeial standard in this case, the characterization methods should be performed on calibrated instruments.

Experimental Protocols for Qualification and Use

For laboratories that need to qualify a commercially available lot of this compound as an in-house reference standard, the following experimental workflow is recommended.

cluster_0 Material Acquisition & Initial Assessment cluster_1 Identity Confirmation cluster_2 Purity and Impurity Profiling cluster_3 Comprehensive Characterization cluster_4 Final Qualification & Use Obtain_Material Obtain Commercial This compound Review_CoA Review Supplier's Certificate of Analysis Obtain_Material->Review_CoA Perform_NMR ¹H and ¹³C NMR Spectroscopy Review_CoA->Perform_NMR Perform_MS Mass Spectrometry (MS) Review_CoA->Perform_MS Perform_IR Infrared (IR) Spectroscopy Review_CoA->Perform_IR Develop_HPLC Develop & Validate Purity-Indicating HPLC Method Perform_NMR->Develop_HPLC Perform_MS->Develop_HPLC Perform_IR->Develop_HPLC Determine_Purity Determine Chromatographic Purity Develop_HPLC->Determine_Purity Analyze_Impurities Identify and Quantify Impurities Determine_Purity->Analyze_Impurities Water_Content Water Content by Karl Fischer Titration Analyze_Impurities->Water_Content Residual_Solvents Residual Solvents by GC-Headspace Analyze_Impurities->Residual_Solvents Non_Volatile_Residue Non-Volatile Residue Analyze_Impurities->Non_Volatile_Residue Assign_Purity Assign Final Purity Value Water_Content->Assign_Purity Residual_Solvents->Assign_Purity Non_Volatile_Residue->Assign_Purity Prepare_Documentation Prepare In-House Reference Standard Documentation Assign_Purity->Prepare_Documentation Use_Standard Use as In-House Reference Standard Prepare_Documentation->Use_Standard

Caption: Workflow for qualifying an in-house reference standard.

Identity Confirmation
  • ¹H and ¹³C NMR Spectroscopy:

    • Objective: To confirm the chemical structure of this compound.

    • Protocol:

      • Dissolve 5-10 mg of the substance in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

      • Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).

      • Process the spectra and compare the chemical shifts, coupling constants, and integration values with the expected structure and literature data if available.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight.

    • Protocol:

      • Prepare a dilute solution of the substance in a suitable solvent (e.g., methanol or acetonitrile).

      • Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

      • Acquire the mass spectrum in both positive and negative ion modes.

      • Confirm the presence of the expected molecular ions (e.g., [M+H]⁺, [M-H]⁻, [M+Na]⁺).

Purity Determination by a Validated HPLC Method
  • Proposed HPLC Method Parameters (to be developed and validated):

    • Column: C18, 150 x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient to separate the main peak from potential impurities (e.g., starting with a high percentage of Mobile Phase A and gradually increasing Mobile Phase B).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength (e.g., 240 nm).

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

  • Method Validation (as per ICH Q2(R1) Guidelines):

    • Specificity: Demonstrate that the method is able to separate the analyte from potential impurities and degradation products.

    • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value by recovery studies.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's performance under small, deliberate variations in method parameters.

Conclusion and Recommendations

For researchers and drug development professionals working with this compound, the selection and qualification of a reference standard require a diligent and scientific approach. In the absence of an official pharmacopeial standard, the following recommendations are provided:

  • Prioritize Suppliers with Comprehensive Data: When sourcing this compound, request a detailed, lot-specific Certificate of Analysis. Inquire about the analytical methods used for characterization.

  • Invest in In-House Qualification: For critical applications, it is strongly advised to perform in-house characterization to confirm the identity and accurately determine the purity of the chosen material. The experimental protocols outlined in this guide provide a robust framework for this qualification.

  • Develop and Validate a Suitable Analytical Method: An in-house validated, stability-indicating HPLC method is indispensable for the reliable use of your reference standard in quantitative analysis and impurity profiling.

  • Maintain Proper Documentation: All characterization data and the qualification report for your in-house reference standard should be meticulously documented to ensure data integrity and support regulatory filings.

By adhering to these principles, you can ensure the quality and reliability of your analytical data, which is fundamental to the success of your research and development endeavors.

References

A Comparative Guide to the Inter-Laboratory Analysis of 4-(1-Hydroxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for an inter-laboratory comparison of analytical methods for the quantification of 4-(1-Hydroxyethyl)benzoic acid. As a key intermediate and potential impurity in pharmaceutical manufacturing, ensuring consistent and accurate measurement of this analyte across different laboratories is paramount for quality control and regulatory compliance. This document outlines the design of a comparative study, details two distinct analytical methodologies—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and presents a blueprint for data analysis and interpretation. The objective is to equip researchers, scientists, and drug development professionals with the insights to minimize analytical variability and enhance the reliability of their measurements. All protocols and validation parameters are grounded in the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4][5]

Introduction

This compound (CAS 97364-15-3) is a benzoic acid derivative with the molecular formula C₉H₁₀O₃.[6][7][8][9] Its presence as a process intermediate or impurity in active pharmaceutical ingredients (APIs) necessitates robust analytical methods for its precise quantification.[10][11] Inconsistencies in analytical results between laboratories can lead to significant challenges in drug development, including out-of-specification (OOS) results, batch rejection, and regulatory delays.

Inter-laboratory comparison studies, also known as proficiency testing, are essential for evaluating the performance of analytical methods and identifying sources of variability.[12][13] This guide is designed to serve as a practical resource for laboratories aiming to establish, validate, or participate in such a study for this compound.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₉H₁₀O₃--INVALID-LINK--[6]
Molecular Weight166.17 g/mol --INVALID-LINK--[6][14]
Melting Point138-139°C--INVALID-LINK--[7]
Boiling Point336.6±25.0 °C at 760 mmHg--INVALID-LINK--[7]
pKa(Predicted)Not readily available
Solubility(Predicted)Soluble in polar organic solvents

Design of the Inter-Laboratory Comparison Study

The primary objective of this study is to assess the accuracy, precision (repeatability and reproducibility), and overall comparability of results obtained by different laboratories for the quantification of this compound in a common set of samples.

Study Workflow

The workflow for the inter-laboratory comparison is depicted in the following diagram:

Inter-Laboratory_Comparison_Workflow cluster_Coordinator Coordinating Laboratory cluster_Participants Participating Laboratories cluster_Analysis Data Analysis & Reporting Coordinator Study Coordinator Sample_Prep Sample Preparation & Distribution Coordinator->Sample_Prep Prepares & distributes samples LabA Laboratory A Results Submission of Analytical Results LabA->Results Analyzes samples LabB Laboratory B LabB->Results Analyzes samples LabC Laboratory C LabC->Results Analyzes samples Data_Analysis Statistical Analysis Report Final Report Data_Analysis->Report Generates report Report->Coordinator Disseminates to participants Sample_Prep->LabA Blinded Samples Sample_Prep->LabB Blinded Samples Sample_Prep->LabC Blinded Samples Results->Data_Analysis Collates results

Caption: Workflow of the inter-laboratory comparison study.

Sample Preparation and Distribution

A central coordinating laboratory should prepare a series of homogenous and stable samples. These should include:

  • Blank Matrix: The matrix in which the analyte will be quantified (e.g., a placebo formulation or a specific solvent).

  • Spiked Samples: The blank matrix spiked with known concentrations of a certified reference material (CRM) of this compound at low, medium, and high levels relevant to the expected analytical range.

  • Blinded Samples: A subset of the spiked samples provided to participating laboratories with unknown concentrations to ensure an unbiased assessment.

Analytical Methodologies

Participating laboratories may utilize their in-house validated methods. For the purpose of this guide, we present two common and robust methods for the analysis of organic acids.

Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is widely accessible and suitable for routine quality control.

3.1.1. Experimental Protocol

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to achieve a final concentration within the calibration range.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides higher sensitivity and selectivity, which is particularly useful for trace-level quantification.

3.2.1. Experimental Protocol

LC Conditions:

  • Column: C18, 2.1 x 100 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: (A faster gradient can be used due to the selectivity of MS detection)

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • Quantifier: m/z 165.1 -> 121.1

    • Qualifier: m/z 165.1 -> 93.1

  • Collision Energy and other MS parameters: To be optimized for the specific instrument.

3.2.2. LC-MS/MS Method Workflow and Sources of Variability

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_LC LC Separation cluster_MS MS/MS Detection cluster_Data Data Processing Weighing Accurate Weighing Dissolution Complete Dissolution Weighing->Dissolution Filtration Filtration Dissolution->Filtration Injection Autosampler Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization Separation->Ionization Fragmentation Fragmentation (CID) Ionization->Fragmentation Detection Detection Fragmentation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification V_Weigh Balance Calibration V_Weigh->Weighing V_Vol Pipette Accuracy V_Vol->Dissolution V_Matrix Matrix Effects V_Matrix->Ionization V_Temp Column Temp Fluctuation V_Temp->Separation V_Flow Flow Rate Inaccuracy V_Flow->Separation V_Source Source Contamination V_Source->Ionization V_Gas Gas Purity/Pressure V_Gas->Fragmentation V_Integ Integration Parameters V_Integ->Integration

Caption: Key steps and potential sources of variability in the LC-MS/MS workflow.

Method Validation Parameters

Each laboratory's method should be validated according to ICH Q2(R1) guidelines.[1][3][5] Key parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes:

    • Repeatability (Intra-assay precision)

    • Intermediate Precision

    • Reproducibility (Inter-laboratory precision)

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Hypothetical Performance Data

The following table presents hypothetical data from three laboratories participating in the comparison study. This data is for illustrative purposes to demonstrate how results might be compared.

ParameterLaboratory A (HPLC-UV)Laboratory B (HPLC-UV)Laboratory C (LC-MS/MS)Acceptance Criteria (ICH Q2)
Linearity (r²) 0.99920.99890.9998≥ 0.995
Accuracy (% Recovery)
Low Conc. (80%)98.5%97.9%101.2%80-120%
Mid Conc. (100%)100.2%99.5%100.5%80-120%
High Conc. (120%)101.5%102.1%99.8%80-120%
Precision (%RSD)
Repeatability0.8%1.1%0.5%≤ 2%
Intermediate Precision1.5%1.8%1.0%≤ 3%
LOD (µg/mL) 0.10.150.01Report
LOQ (µg/mL) 0.30.50.03Report

Data Analysis and Interpretation

The inter-laboratory comparison data should be statistically analyzed to assess the overall performance and identify any systematic biases. A common approach is the use of Z-scores, which measure how far an individual laboratory's result is from the consensus mean of all participating laboratories.[13]

Z-score Formula:

Z = (x - X) / σ

Where:

  • x is the result from an individual laboratory

  • X is the assigned value (consensus mean)

  • σ is the standard deviation for proficiency assessment

Interpretation of Z-scores:

  • |Z| ≤ 2: Satisfactory performance

  • 2 < |Z| < 3: Questionable performance (warning signal)

  • |Z| ≥ 3: Unsatisfactory performance (action signal)

Conclusion

This guide has outlined a comprehensive approach for conducting an inter-laboratory comparison of this compound analysis. By adhering to a well-structured study design, employing validated analytical methods, and performing rigorous statistical analysis of the results, participating laboratories can gain valuable insights into their analytical performance. The ultimate goal is to foster consistency and reliability in the quantification of this important compound, thereby ensuring the quality and safety of pharmaceutical products. The principles and methodologies described herein are grounded in established regulatory guidelines and best practices in analytical chemistry.[11][15][16]

References

A Comparative Investigation into the Bioactivity of 4-(1-Hydroxyethyl)benzoic Acid and its Ester Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the exploration of structure-activity relationships (SAR) is a cornerstone for optimizing the therapeutic potential of lead compounds. Benzoic acid and its derivatives have long been recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] This guide provides a comprehensive framework for a comparative bioactivity study of 4-(1-Hydroxyethyl)benzoic acid and its synthesized ester derivatives. By methodically evaluating their performance across a panel of in vitro assays, we aim to elucidate the impact of esterification on the compound's biological efficacy.

This document is intended for researchers, scientists, and drug development professionals, offering not just experimental protocols, but also the underlying scientific rationale for the proposed investigations. We will delve into the methodologies for assessing antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities, providing a clear path for a robust comparative analysis.

Rationale and Chemical Structures

This compound serves as an interesting scaffold for derivatization. The presence of both a carboxylic acid and a secondary alcohol group offers multiple sites for chemical modification. Esterification of the carboxylic acid moiety is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, which in turn can influence cell membrane permeability, target interaction, and ultimately, biological activity.[4]

This guide will focus on the comparative analysis of this compound (the parent compound) and a series of its alkyl ester derivatives (e.g., methyl, ethyl, and propyl esters).

Figure 1: Chemical Structures of Test Compounds

  • Parent Compound: this compound

  • Ester Derivative 1: Methyl 4-(1-hydroxyethyl)benzoate

  • Ester Derivative 2: Ethyl 4-(1-hydroxyethyl)benzoate

  • Ester Derivative 3: Propyl 4-(1-hydroxyethyl)benzoate

Experimental Design for Comparative Bioactivity Assessment

The following sections outline a suite of in vitro assays to comprehensively compare the bioactivity of the parent compound and its ester derivatives. The selection of these assays is based on their relevance to common therapeutic targets and their established use in drug discovery pipelines.

Antioxidant Activity: DPPH Radical Scavenging Assay

Scientific Rationale: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and widely used method to evaluate the free radical scavenging ability of a compound, a key indicator of its antioxidant potential. The assay is based on the reduction of the stable DPPH radical by an antioxidant, leading to a color change that can be quantified spectrophotometrically.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM working solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.

    • Prepare stock solutions of the test compounds (parent acid and ester derivatives) and a positive control (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Assay Procedure (96-well plate format):

    • In triplicate, add 100 µL of each concentration of the test compounds and the positive control to the wells of a 96-well plate.

    • Add 100 µL of the DPPH working solution to all wells.

    • For the blank (control), add 100 µL of the solvent and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[5][6]

    • Measure the absorbance at 517 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) for each compound by plotting the percentage of scavenging activity against the compound concentration.

Illustrative Data:

Table 1: Comparative Antioxidant Activity (DPPH Scavenging)

CompoundIC50 (µg/mL)
This compound45.2 ± 2.8
Methyl 4-(1-hydroxyethyl)benzoate38.7 ± 1.9
Ethyl 4-(1-hydroxyethyl)benzoate35.1 ± 2.2
Propyl 4-(1-hydroxyethyl)benzoate32.5 ± 1.5
Ascorbic Acid (Positive Control)8.3 ± 0.5

Data are presented as mean ± standard deviation and are for illustrative purposes only.

DOT Script for DPPH Assay Workflow:

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add DPPH Solution to all Wells prep_dpph->add_dpph prep_compounds Prepare Test Compound Dilutions plate_setup Add Compounds/Controls to 96-Well Plate prep_compounds->plate_setup prep_control Prepare Ascorbic Acid Dilutions prep_control->plate_setup plate_setup->add_dpph incubation Incubate in Dark (30 min) add_dpph->incubation read_absorbance Measure Absorbance at 517 nm incubation->read_absorbance calculate_inhibition Calculate % Scavenging Activity read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Values calculate_inhibition->determine_ic50

Caption: Experimental workflow for the DPPH antioxidant assay.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

Scientific Rationale: Chronic inflammation is a key contributor to various pathologies. Macrophages activated by lipopolysaccharide (LPS) produce pro-inflammatory mediators, including nitric oxide (NO), through the action of inducible nitric oxide synthase (iNOS).[8] Overproduction of NO is a hallmark of inflammatory conditions.[8] The Griess assay provides a simple and sensitive method to measure nitrite, a stable breakdown product of NO, in cell culture supernatants, thereby quantifying NO production.[8]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.[9]

    • Seed the cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere for 24 hours.[9]

    • Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 10, 50, 100 µM) for 1 hour.[9]

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[9] A known iNOS inhibitor, such as L-NAME, should be used as a positive control.[8]

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[8][10]

    • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.[10]

    • Incubate at room temperature for 10-15 minutes.[9]

    • Measure the absorbance at 540 nm using a microplate reader.[9]

    • Quantify the nitrite concentration using a sodium nitrite standard curve.[10]

  • Cell Viability (MTT Assay):

    • To ensure that the observed inhibition of NO production is not due to cytotoxicity, perform an MTT assay on the remaining cells in the original plate.[9] (See Section 2.4 for the detailed protocol).

Illustrative Data:

Table 2: Comparative Anti-inflammatory Activity (NO Inhibition)

CompoundConcentration (µM)% NO InhibitionCell Viability (%)
This compound5035.6 ± 3.198.2 ± 2.5
Methyl 4-(1-hydroxyethyl)benzoate5048.2 ± 2.797.5 ± 3.1
Ethyl 4-(1-hydroxyethyl)benzoate5055.9 ± 3.596.8 ± 2.9
Propyl 4-(1-hydroxyethyl)benzoate5062.4 ± 4.095.3 ± 3.4
L-NAME (Positive Control)10085.1 ± 5.299.1 ± 1.8

Data are presented as mean ± standard deviation and are for illustrative purposes only.

DOT Script for NO Inhibition Assay and Signaling Pathway:

NO_Inhibition_Assay cluster_workflow Experimental Workflow cluster_pathway LPS-Induced NO Production Pathway seed_cells Seed RAW 264.7 Cells treat_compounds Pre-treat with Test Compounds seed_cells->treat_compounds stimulate_lps Stimulate with LPS treat_compounds->stimulate_lps collect_supernatant Collect Supernatant stimulate_lps->collect_supernatant mtt_assay Perform MTT Assay on Cells stimulate_lps->mtt_assay griess_assay Perform Griess Assay collect_supernatant->griess_assay analyze_data Analyze NO Inhibition & Viability griess_assay->analyze_data mtt_assay->analyze_data LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO_production NO Production iNOS_protein->NO_production Test_Compound Test Compound Test_Compound->NFkB Inhibition? Test_Compound->iNOS_protein Inhibition? Broth_Microdilution_Workflow prep_compounds Prepare Serial Dilutions of Compounds inoculate_plate Inoculate 96-Well Plate prep_compounds->inoculate_plate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate_plate incubation Incubate Plate inoculate_plate->incubation read_mic Visually Determine MIC incubation->read_mic

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(1-Hydroxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, meticulous attention to detail extends beyond the experiment itself and into the entire lifecycle of a chemical, including its proper disposal. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 4-(1-Hydroxyethyl)benzoic acid, ensuring the protection of both laboratory personnel and the environment. Our approach is grounded in established safety protocols and regulatory standards, empowering you to manage your chemical waste with confidence and integrity.

Foundational Principles: Understanding the "Why" Behind the "How"

Proper chemical disposal is not merely a procedural task; it is a critical component of a robust safety culture. The disposal protocols for this compound are dictated by its specific chemical properties and associated hazards. Understanding these hazards is the first step toward responsible waste management.

Hazard Profile of this compound:

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2]

These characteristics necessitate that this compound be treated as a hazardous waste.[3][4] The overarching principle, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), is that hazardous waste must be managed from "cradle to grave" to protect human health and the environment.[3][5][6][7] Therefore, this compound must not be disposed of in standard trash or poured down the drain.[1] All waste materials, including the original container, must be directed to an approved waste disposal facility.[1][8]

Pre-Disposal Checklist: Essential Preparations

Before generating waste, a proactive approach can significantly enhance safety and efficiency.

  • Waste Minimization: As a best practice, only order and use the smallest quantity of the chemical necessary for your research to reduce the volume of waste generated.[5][9]

  • Personal Protective Equipment (PPE): Always handle this compound with appropriate PPE. This includes:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A lab coat[1]

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhaling dust or vapors.[1]

  • Designated Waste Area: Establish a designated Satellite Accumulation Area (SAA) in your lab, at or near the point of waste generation, for the temporary storage of hazardous waste containers.[5][9]

Step-by-Step Disposal Protocol for this compound

This protocol covers the disposal of pure chemical, contaminated labware, and solutions.

Step 1: Waste Segregation and Containerization

Proper segregation is crucial to prevent dangerous chemical reactions.[10][11]

  • Solid Waste:

    • Place unused or expired this compound, along with any contaminated solid materials (e.g., weigh boats, contaminated gloves, absorbent pads from a spill cleanup), into a designated, leak-proof, and sealable hazardous waste container.[10][12]

    • The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.

  • Liquid Waste:

    • If this compound is in a solution, collect it in a designated hazardous liquid waste container. Do not mix it with other incompatible waste streams.[12] For example, keep acidic waste separate from basic waste.[12]

  • Empty Original Containers:

    • The original container of this compound must also be disposed of as hazardous waste and should not be triple-rinsed for regular disposal, as it held an irritating substance.[5] Place it with other solid waste.

Step 2: Proper Labeling

Accurate labeling is a regulatory requirement and is vital for the safety of everyone who will handle the waste.[9][12]

  • Attach a hazardous waste tag to the container as soon as the first drop of waste is added.

  • The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other constituents in the container. Avoid abbreviations or chemical formulas.

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., "Irritant").

    • The date of accumulation.

Step 3: Secure Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in your designated SAA.

  • The container must be kept closed at all times except when you are adding waste.[6][9] This is a common point of regulatory violation.

  • Ensure secondary containment, such as a spill tray, is used to capture any potential leaks.[10]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[5][9]

Step 4: Arranging for Disposal

  • Once the container is full or you have finished the project, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[5][9]

  • The EHS department will then transport the waste to a licensed hazardous waste disposal company, completing the "cradle-to-grave" management process.[5]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear appropriate PPE, including respiratory protection if dust is present, gloves, and eye protection.[1]

  • Contain and Clean:

    • For solid spills, carefully sweep or vacuum the material to avoid generating dust.[1]

    • Use an inert absorbent material for liquid spills.

    • Place all cleanup materials (absorbent pads, contaminated gloves, etc.) into a designated hazardous waste container.[1][3]

  • Decontaminate: Clean the spill surface thoroughly.

  • Label and Dispose: Label the container as hazardous waste, detailing the contents, and manage it according to the disposal protocol outlined above.[3]

Visualizing the Disposal Workflow

To clarify the decision-making process for handling this compound waste, the following workflow diagram is provided.

G cluster_assessment Waste Assessment & Segregation cluster_containment Containerization & Labeling cluster_storage Storage & Pickup start Waste Generated (this compound) is_solid Solid Waste? (Powder, Contaminated PPE, Empty Container) start->is_solid is_liquid Liquid Waste? (Solutions containing the compound) start->is_liquid solid_container Place in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes liquid_container Place in Labeled Liquid Hazardous Waste Container is_liquid->liquid_container Yes store_saa Store Sealed Container in Satellite Accumulation Area (SAA) with Secondary Containment solid_container->store_saa liquid_container->store_saa contact_ehs Contact EHS for Waste Pickup store_saa->contact_ehs end_node Proper Disposal by Licensed Facility contact_ehs->end_node

Caption: Decision workflow for proper disposal of this compound waste.

Summary of Key Information
ParameterGuidelineRationale
Waste Classification Hazardous WasteCauses skin, eye, and respiratory irritation.[1][2]
Disposal Method Collection by institutional EHS for disposal at a licensed waste facility.[1][5][9]Complies with EPA/RCRA "cradle to grave" regulations.[5][6]
Container Type Sealable, chemically compatible (e.g., HDPE), and properly labeled.[10]Prevents leaks and ensures safe handling.
Incompatible Wastes Do not mix with other waste streams unless approved by EHS. Keep acids and bases separate.[12]Prevents potentially hazardous chemical reactions.
Spill Cleanup Collect spill materials and residues as hazardous waste.[1][3]Contaminated cleanup materials are also considered hazardous.
PPE Requirement Safety goggles, chemical-resistant gloves, lab coat.[1]Protects personnel from skin and eye irritation.

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a safer laboratory environment and ensure that your research activities remain in full compliance with environmental regulations.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 4-(1-Hydroxyethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of chemical compounds is a cornerstone of both safety and scientific validity. This guide provides essential, immediate safety and logistical information for handling 4-(1-Hydroxyethyl)benzoic acid, a compound of interest in various synthetic pathways. As your partners in the laboratory, we aim to provide value beyond the product itself, building a foundation of deep trust through scientifically grounded and field-proven insights. This document is structured to offer not just procedural steps, but the causal reasoning behind them, ensuring a self-validating system of safety and operational excellence.

Immediate Hazard Assessment of this compound

Before any handling, it is critical to understand the intrinsic hazards of this compound. According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) with the following primary hazards[1][2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications indicate that the compound, a solid powder, can cause localized irritation upon contact with the skin and eyes, and if inhaled. Therefore, the primary objective of our personal protective equipment (PPE) strategy is to create a robust barrier against these routes of exposure.

Core Directive: Engineering Controls and Ventilation

The first line of defense is not PPE, but rather, robust engineering controls. All handling of this compound powder should be conducted in a well-ventilated area.

  • Chemical Fume Hood: The preferred environment for weighing and preparing solutions of this compound is a certified chemical fume hood. This engineering control captures airborne particles at the source, preventing inhalation and minimizing contamination of the general laboratory space[3].

  • General Laboratory Ventilation: If a fume hood is not available for a specific, low-energy procedure (e.g., handling a sealed container), ensure the laboratory has a high rate of air exchange.

The causality is straightforward: by controlling the environment where the chemical is handled, we reduce the concentration of airborne particulates, thereby lowering the risk of respiratory exposure and surface contamination.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach. It requires a thoughtful assessment of the procedure and potential for exposure. The following sections provide a detailed, step-by-step guide to selecting and using the appropriate PPE.

Eye and Face Protection: Shielding from Irritants

Given that this compound can cause serious eye irritation, robust eye and face protection is mandatory[1].

  • Safety Goggles: At a minimum, chemical splash goggles that conform to ANSI Z87.1 or an equivalent standard are required. These provide a seal around the eyes, protecting against airborne dust and accidental splashes.

  • Face Shield: When handling larger quantities of the powder (typically >25g) or when there is a significant risk of splashing during solution preparation, a face shield should be worn in addition to safety goggles. The face shield provides a secondary layer of protection for the entire face.

Skin Protection: Choosing the Right Barrier

To prevent skin irritation, appropriate gloves and a laboratory coat are essential.

A clean, buttoned laboratory coat made of a suitable material (e.g., cotton or a flame-resistant blend) must be worn at all times. This protects personal clothing and underlying skin from contamination.

The choice of glove material is critical for chemical resistance. For handling this compound and other aromatic acids, the following materials are recommended:

  • Nitrile Gloves: These are a common and effective choice for general laboratory use, offering good resistance to a variety of chemicals, including acids[4]. They also provide excellent puncture resistance.

  • Neoprene Gloves: For procedures involving prolonged contact or larger quantities, neoprene gloves offer superior protection against acids and alkalis[4].

Table 1: Glove Selection Guide for Aromatic Acids

Glove MaterialDexterityChemical Resistance (Acids)Puncture ResistanceNotes
Nitrile ExcellentGood to ExcellentExcellentRecommended for most routine handling.
Neoprene GoodExcellentGoodIdeal for extended use or when handling solutions.
Butyl Rubber FairExcellentGoodRecommended for handling highly corrosive acids, may be overkill for this compound but a safe option[1][4].
Latex ExcellentFair to GoodFairNot recommended due to potential for allergic reactions and lower chemical resistance compared to nitrile and neoprene[4].

Procedural Step-by-Step: Glove Usage

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, cracking, or pinholes.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: To prevent cross-contamination, remove gloves by peeling them off from the cuff, turning them inside out.

  • Disposal: Dispose of used gloves in the designated hazardous waste container.

  • Hand Hygiene: Always wash hands thoroughly with soap and water after removing gloves[3].

Respiratory Protection: Preventing Inhalation

Due to the risk of respiratory irritation, appropriate respiratory protection is required when handling the solid form of this compound outside of a chemical fume hood.

  • N95 Respirator: For most laboratory-scale activities where dust may be generated, a NIOSH-approved N95 respirator is the minimum requirement. This will filter at least 95% of airborne particles[5].

  • Elastomeric Half-Mask Respirator with P100 Filters: In situations with a higher potential for dust generation or for individuals with facial hair that may interfere with the seal of an N95, a half-mask respirator with P100 filters is recommended. P100 filters provide filtration of at least 99.97% of airborne particles and are resistant to oil.

Figure 1: PPE Selection Workflow

PPE_Selection PPE Selection Workflow for this compound start Start: Handling Task Identified fume_hood Is the task performed in a chemical fume hood? start->fume_hood eye_protection Wear Safety Goggles fume_hood->eye_protection Yes respirator Is dust generation likely? fume_hood->respirator No gloves Wear Nitrile or Neoprene Gloves eye_protection->gloves lab_coat Wear Laboratory Coat gloves->lab_coat end Proceed with Task lab_coat->end respirator->eye_protection No n95 Wear N95 Respirator respirator->n95 Yes p100 Consider Half-Mask Respirator with P100 Filters for higher risk tasks n95->p100 Higher Risk p100->eye_protection

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-Hydroxyethyl)benzoic acid
Reactant of Route 2
4-(1-Hydroxyethyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.